Nicotinamide-N-15N
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridine-3-(15N)carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584391 | |
| Record name | Pyridine-3-(~15~N)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113950-01-9 | |
| Record name | Pyridine-3-(~15~N)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113950-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Nicotinamide-N-15N in Metabolic Research
Introduction: The Significance of Isotopic Tracers in NAD+ Biology
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and Poly (ADP-ribose) polymerases (PARPs).[1][2] Its fluctuating levels are implicated in aging, metabolic disorders, and neurodegenerative diseases, making the study of its synthesis and consumption—collectively known as NAD+ dynamics or flux—a paramount objective in modern biomedical research.[1][2][3]
Static measurements of NAD+ provide only a snapshot, failing to capture the dynamic interplay of synthesis and consumption that dictates its bioavailability.[4] To overcome this, researchers employ stable isotope tracing, a powerful technique that uses isotopically labeled precursors to track their incorporation into downstream metabolites over time.[4][5] Nicotinamide-N-15N (¹⁵N-Nam) is a key tool in this field. It is a stable, non-radioactive isotope of nicotinamide where the nitrogen atom in the amide group is replaced with its heavier ¹⁵N isotope.[6] By introducing ¹⁵N-Nam to cells, tissues, or whole organisms, scientists can precisely trace its journey through the NAD+ metabolic network, offering profound insights into the regulation of these critical pathways in both health and disease.[4][5]
Core Concepts: The NAD+ Salvage Pathway and Isotope Tracing
In mammals, the primary route for NAD+ synthesis is the salvage pathway, which recycles nicotinamide (Nam) produced from NAD+-consuming enzymatic reactions.[1][3] This pathway is more prominent than the de novo synthesis route from the amino acid tryptophan in most tissues.[3]
The salvage pathway consists of two key enzymatic steps:
-
Nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme, converts nicotinamide (Nam) into nicotinamide mononucleotide (NMN).[1][3]
-
Nicotinamide mononucleotide adenylyltransferases (NMNATs) then adenylate NMN to form NAD+.[1]
When ¹⁵N-Nam is introduced into a biological system, it enters this pathway and is converted into ¹⁵N-labeled NMN (¹⁵N-NMN) and subsequently ¹⁵N-labeled NAD+ (¹⁵N-NAD+). By using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can distinguish between the unlabeled (M+0) and the labeled (M+1) versions of these metabolites.[7][8] This allows for the precise quantification of the rate at which new NAD+ is being synthesized from the provided nicotinamide precursor, a direct measure of metabolic flux.[4]
Mechanism of Action: Tracing the ¹⁵N Label Through the NAD+ Network
The journey of the ¹⁵N atom from nicotinamide provides a clear view of the salvage pathway's activity and its connections to other metabolic routes.
Upon entering the cell, ¹⁵N-Nam is acted upon by NAMPT. The resulting ¹⁵N-NMN is then converted to ¹⁵N-NAD+ by NMNAT enzymes. This newly synthesized ¹⁵N-NAD+ can then participate in various cellular processes:
-
Redox Reactions: It can be reduced to ¹⁵N-NADH.
-
Signaling: It can be consumed by enzymes like sirtuins or PARPs, which cleave the molecule, releasing the original ¹⁵N-nicotinamide that can re-enter the salvage pathway.[3][9]
-
Phosphorylation: It can be phosphorylated to form ¹⁵N-NADP+.
-
Excretion Pathway: In some contexts, the ¹⁵N-Nam can be methylated by Nicotinamide N-methyltransferase (NNMT) to form ¹⁵N-1-methylnicotinamide (¹⁵N-MeNAM), a clearance pathway that removes excess nicotinamide.[10][11]
The following diagram illustrates the metabolic fate of the ¹⁵N label from nicotinamide within the primary NAD+ salvage and related pathways.
Experimental Design and Protocols
A successful metabolic tracing study using ¹⁵N-Nam requires careful planning, execution, and analysis. The general workflow involves cell or animal preparation, labeling with the tracer, quenching metabolism, extracting metabolites, and analyzing the samples by mass spectrometry.
The diagram below outlines a typical experimental workflow for an in vitro stable isotope tracing experiment.
Step-by-Step Protocol: In Vitro ¹⁵N-Nam Tracing
This protocol provides a generalized methodology for a cell culture-based experiment. Optimization is crucial for specific cell types and experimental questions.
1. Cell Culture and Preparation:
-
Rationale: To ensure reproducibility, it's vital to start with a healthy, logarithmically growing cell population at a consistent density.
-
Procedure:
-
Plate cells (e.g., HepG2 human liver cancer cells) in a 6-well plate at a density that will result in ~75-80% confluency at the time of harvest.[12]
-
Culture overnight in standard growth medium to allow for adherence and recovery.
-
2. Isotope Labeling:
-
Rationale: The concentration of ¹⁵N-Nam should be sufficient to allow for detectable incorporation without causing toxicity or significantly altering the total nicotinamide pool size.
-
Procedure:
-
Prepare labeling medium by supplementing standard culture medium with a defined concentration of ¹⁵N-Nam (e.g., 50 µM).[7]
-
Aspirate the old medium from the cells and gently wash once with sterile PBS.
-
Add the ¹⁵N-Nam labeling medium to the cells. This marks the beginning of the time course (T=0).
-
Return plates to the incubator and harvest at designated time points.
-
3. Metabolite Quenching and Extraction:
-
Rationale: This is the most critical step for accurately preserving the in vivo metabolic state. Metabolism must be halted instantly to prevent enzymatic activity from altering metabolite ratios during sample handling.[13] Ice-cold organic solvents are effective for this purpose.[14][15]
-
Procedure:
-
At each time point, remove the plate from the incubator and place it on dry ice.
-
Quickly aspirate the labeling medium.
-
Immediately add an ice-cold extraction solution, such as 80% methanol or a 40:40:20 acetonitrile:methanol:water mixture with 0.1 M formic acid.[13][14]
-
Use a cell scraper to detach the cells into the extraction solvent.[12]
-
Transfer the cell extract slurry to a pre-chilled microcentrifuge tube.
-
4. Sample Processing for Analysis:
-
Rationale: Cellular debris and proteins can interfere with LC-MS analysis and must be removed.
-
Procedure:
5. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography separates the complex mixture of metabolites, while tandem mass spectrometry provides the sensitivity and specificity to detect and quantify the different mass isotopologues of NAD+ and its related metabolites.[14][17][18]
-
Procedure:
-
Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar metabolites like NAD+.[14]
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both unlabeled (e.g., NAD+) and ¹⁵N-labeled (e.g., ¹⁵N-NAD+) species.
-
Data Analysis and Interpretation
The raw data from the LC-MS/MS consists of peak areas for each targeted metabolite isotopologue at each time point. The primary metric calculated is Fractional Enrichment (FE) .
Fractional Enrichment (FE %) = [Peak Area of Labeled Metabolite (M+1)] / [Peak Area of Labeled (M+1) + Peak Area of Unlabeled (M+0)] * 100
Plotting FE over time reveals the kinetics of NAD+ synthesis. A rapid increase in the FE of NAD+ indicates a high flux through the salvage pathway.
Sample Data Presentation
The table below illustrates hypothetical data from a ¹⁵N-Nam tracing experiment in cultured cells, showing the fractional enrichment of key metabolites in the NAD+ salvage pathway over 24 hours.
| Time Point (Hours) | ¹⁵N-NMN (FE %) | ¹⁵N-NAD+ (FE %) | ¹⁵N-NADP+ (FE %) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 35.2 | 10.5 | 1.2 |
| 4 | 68.9 | 45.3 | 15.8 |
| 8 | 85.1 | 70.1 | 38.6 |
| 24 | 94.6 | 92.5 | 85.3 |
Interpretation of Sample Data:
-
The rapid labeling of NMN confirms it as the direct product of the NAMPT enzyme and a key intermediate.[1]
-
The subsequent rise in ¹⁵N-NAD+ enrichment demonstrates its synthesis from the NMN pool.
-
The delayed but steady increase in ¹⁵N-NADP+ enrichment reflects its synthesis from the newly formed ¹⁵N-NAD+ pool, indicating the activity of NAD kinases.
By applying mathematical models to these enrichment curves, researchers can calculate absolute synthesis and turnover rates, providing a quantitative understanding of how different conditions (e.g., drug treatment, genetic mutation, disease state) impact NAD+ metabolism.[4][5]
Conclusion and Future Outlook
This compound is an indispensable tool for dissecting the complexities of NAD+ metabolism. It provides a dynamic and quantitative measure of metabolic flux that is unattainable through static concentration measurements alone.[4] As research continues to link NAD+ homeostasis to a wide array of physiological and pathological processes, from cancer to aging, the application of stable isotope tracers like ¹⁵N-Nam will be crucial.[2][3] These methods will continue to underpin the development of novel therapeutic strategies aimed at modulating NAD+ levels for human health, enabling researchers to verify mechanisms of action and assess the in vivo efficacy of NAD-boosting molecules.[2][19]
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Gardell, S. J., et al. (2013). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology. Available at: [Link]
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Yang, T., et al. (2010). Synthesizing and Salvaging NAD+: Lessons Learned from Chlamydomonas reinhardtii. PLoS Genetics. Available at: [Link]
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Snyder, N. W., et al. (2017). Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism. Analyst. Available at: [Link]
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Sauve, A. A., et al. (2023). Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice. International Journal of Molecular Sciences. Available at: [Link]
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Introduction: Unlocking Metabolic Dynamics with Isotopic Precision
An In-Depth Technical Guide to Nicotinamide-N-15N: Properties, Synthesis, and Advanced Applications in Metabolic Research
In the intricate landscape of cellular metabolism, Nicotinamide Adenine Dinucleotide (NAD+) stands as a cornerstone coenzyme, pivotal not only for redox reactions that fuel cellular bioenergetics but also as a critical substrate for signaling enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1][2][3] Understanding the flux and regulation of NAD+ biosynthetic pathways is paramount for researchers in fields ranging from aging and neurodegeneration to oncology and metabolic disorders.[3] this compound, a stable isotope-labeled form of vitamin B3, has emerged as an indispensable tool for these investigations.[4]
This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple product description. As application scientists with extensive field experience, our goal is to provide a comprehensive technical resource on the core chemical properties, synthesis, and, most importantly, the practical application of this compound. We will delve into the causality behind experimental choices, offering validated protocols and workflows that leverage this powerful tracer to quantitatively dissect the complexities of NAD+ metabolism with unparalleled precision.
Section 1: Core Chemical Properties and Structure
The utility of any isotopic tracer begins with a thorough understanding of its fundamental physicochemical properties. This compound is structurally identical to its natural counterpart, save for the substitution of the common ¹⁴N atom with the stable ¹⁵N isotope at the amide nitrogen position. This single mass unit shift (M+1) is the key to its utility in mass spectrometry-based tracing studies.[5]
The precise characterization of the molecule is critical for experimental design, particularly for calculating molar concentrations and for interpreting analytical data. The key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | pyridine-3-(¹⁵N)carboxamide | [4] |
| CAS Number | 113950-01-9 | [5] |
| Molecular Formula | C₆H₆¹⁵NNO | |
| Molecular Weight | 123.12 g/mol | [4] |
| Appearance | White to off-white solid/crystalline powder | [5][6] |
| Melting Point | 128-132 °C | [5][6] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [7] |
| Solubility | Soluble in water (1 g/mL) | [8] |
| InChI Key | DFPAKSUCGFBDDF-CDYZYAPPSA-N |[4][5] |
Below is the two-dimensional chemical structure of this compound, highlighting the position of the ¹⁵N label.
Section 2: Synthesis and Isotopic Purity Verification
The reliable synthesis of high-purity this compound is essential for its application as a tracer. While multiple synthetic routes exist, an improved and scalable methodology based on the Zincke reaction has been reported, yielding excellent isotopic purity (98%) and a good chemical yield (55%).[7][9] The choice of this method is driven by its use of mild reaction conditions and its scalability, which is a significant advantage for producing the quantities required for in vivo studies.[7][10]
Synthesis Protocol: An Improved Zincke Reaction
This two-step methodology first involves the formation of a Zincke salt, followed by a ring-opening and displacement reaction with ¹⁵N-labeled ammonia.[7][9] The causality behind this choice is the efficient and specific incorporation of the isotope in the final step.
Step 1: Formation of the Zincke Salt
-
Combine unlabeled nicotinamide and 2,4-dinitrochlorobenzene in a 1:3 molar ratio in a minimal volume of anhydrous dimethyl sulfoxide (DMSO).[7][11]
-
Allow the reaction to stir at room temperature for approximately 5 days under an inert atmosphere (e.g., Argon).[7][11] Expertise Insight: This extended reaction time is crucial for driving the formation of the Zincke salt to completion.
-
Rapidly pour the reaction mixture into a large volume of anhydrous acetone to precipitate the Zincke salt and remove excess starting material.[7][11]
-
Wash the resulting residue multiple times with anhydrous acetone to remove impurities.
-
Dry the purified Zincke salt under vacuum.[11]
Step 2: Incorporation of ¹⁵N and Recyclization
-
Prepare ¹⁵N-ammonia (¹⁵NH₃) by reacting ammonium-¹⁵N chloride (¹⁵NH₄Cl, 98% ¹⁵N) with a strong base like sodium methoxide in anhydrous methanol.[7][9] Trustworthiness Check: Using a substoichiometric amount of freshly prepared ¹⁵NH₃ relative to the Zincke salt minimizes potential decomposition and maximizes isotope incorporation efficiency.[7]
-
Dissolve the dried Zincke salt in anhydrous methanol.
-
Add the prepared ¹⁵NH₃ solution to the Zincke salt solution and allow the reaction to proceed.
-
The final product, Nicotinamide-1-¹⁵N, is purified through a series of steps including filtration with activated carbon, solvent evaporation, and recrystallization, avoiding the need for laborious column chromatography.[9]
Isotopic Purity: The Self-Validating System
The validity of any tracer experiment hinges on the precise knowledge of the isotopic enrichment of the precursor. For this reason, post-synthesis verification is not merely a quality control step but an integral part of the self-validating protocol.
Protocol: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol/water).
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Acquire a high-resolution mass spectrum in positive ion mode.
-
Determine the isotopic purity by calculating the ratio of the signal intensity of the M+1 peak (containing ¹⁵N, m/z 124.0450) to the sum of the M+0 (containing ¹⁴N, m/z 123.0480) and M+1 peaks.
-
Authoritative Grounding: HRMS provides the necessary resolving power to unambiguously distinguish between the ¹⁴N and ¹⁵N isotopologues, confirming enrichment levels up to the theoretical maximum based on the starting ¹⁵NH₄Cl reagent (e.g., 98%).[4][9]
Section 3: Core Applications in Metabolic Research
The primary utility of this compound is to serve as a dynamic probe into NAD+ metabolism. By introducing this labeled precursor into a biological system, researchers can trace the journey of the ¹⁵N atom, distinguishing newly synthesized NAD+ from the pre-existing, unlabeled pool.[3][4]
The Central Role of Nicotinamide in NAD+ Metabolism
Cells generate NAD+ through three primary routes: the de novo pathway (from tryptophan), the Preiss-Handler pathway (from nicotinic acid), and the salvage pathway (from nicotinamide, nicotinamide riboside, and nicotinamide mononucleotide).[2][12][13] In mammals, the salvage pathway is the predominant source of NAD+ synthesis, making nicotinamide a critical precursor for maintaining cellular NAD+ pools.[1] This pathway is upregulated when cells are under metabolic stress, highlighting its importance in cellular homeostasis.[12]
Metabolic Tracing with Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse technique for stable isotope tracing studies.[3] It allows for the separation of metabolites followed by their detection and quantification based on mass-to-charge ratio, enabling the differentiation of labeled and unlabeled isotopologues.
Experimental Protocol: Tracing ¹⁵N-Nicotinamide into NAD+ in Cell Culture
-
Cell Seeding: Plate cells of interest (e.g., AML12 hepatocytes) and grow to a desired confluency.[14]
-
Baseline Collection (T=0): Harvest a set of plates for baseline measurement.
-
Labeling: Replace the culture medium with fresh medium containing a known concentration of this compound.
-
Time-Course Harvest: Harvest cells at various time points (e.g., 1, 3, 6, 12, 24 hours) to capture the dynamic incorporation of the label.[4]
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a cold solvent system (e.g., 80% methanol). Expertise Insight: Rapid quenching and cold extraction are critical to halt enzymatic activity and preserve the in vivo metabolic state.
-
LC-MS Analysis: Analyze the extracts using an LC-MS system. Use a suitable chromatography method (e.g., HILIC) to separate NAD+ and related metabolites.[14]
-
Data Analysis: Integrate the peak areas for the unlabeled (M+0) and labeled (M+1) forms of NAD+ and other relevant metabolites. Calculate the fractional enrichment to determine the rate of new NAD+ synthesis from the provided tracer.
Table 2: Illustrative Data from a Hypothetical Metabolic Tracing Experiment
| Time Point (hours) | ¹⁵N Enrichment in Nicotinamide (%) | ¹⁵N Enrichment in NAD+ (%) | ¹⁵N Enrichment in N-Methylnicotinamide (%) |
|---|---|---|---|
| 0 | 98 | 0.37 | 0.37 |
| 1 | 90 | 5 | 1 |
| 3 | 70 | 25 | 5 |
| 6 | 40 | 50 | 15 |
| 12 | 10 | 65 | 30 |
| 24 | 2 | 70 | 55 |
Note: This table presents hypothetical data for illustrative purposes. Such data allows researchers to quantify the rate of NAD+ synthesis and its subsequent catabolism.[4]
Advanced Structural and In Vivo Studies with NMR Spectroscopy
While MS provides quantitative flux data, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information on the local chemical environment of the nitrogen atom.[4] However, the low natural abundance and small gyromagnetic ratio of the ¹⁵N nucleus result in inherently low sensitivity.[7][15]
Hyperpolarization: A Paradigm Shift in Sensitivity To overcome this limitation, a technique called hyperpolarization can be used to dramatically increase the ¹⁵N NMR signal by several orders of magnitude (>20,000-fold).[7] One such method, Signal Amplification By Reversible Exchange (SABRE-SHEATH), uses parahydrogen to temporarily transfer its spin polarization to the ¹⁵N nucleus of nicotinamide.[7][9]
Causality Explained: This massive signal enhancement is a game-changer, transforming ¹⁵N NMR from a low-sensitivity technique requiring long acquisition times to one capable of real-time, in vivo metabolic imaging.[7] Hyperpolarized this compound can be injected in vivo to probe metabolic processes, such as its differential uptake in tumors, in a non-invasive manner.[7][9][16]
Section 4: Safety, Handling, and Storage
Proper handling is essential for ensuring user safety and maintaining the integrity of the compound. Nicotinamide is generally considered safe, but the powdered form can cause irritation.[6][17]
-
Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask (e.g., N95) when handling the powder.[5][17]
-
First Aid:
-
Storage: Store in a well-ventilated place, keeping the container tightly closed.[18] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[8]
Conclusion
This compound is more than a simple labeled chemical; it is a sophisticated probe that provides a window into the dynamic regulation of NAD+ homeostasis. Its value is realized through its application in robust, self-validating experimental workflows. By combining high-purity synthesis with advanced analytical techniques like LC-MS and hyperpolarized NMR, researchers can quantitatively measure metabolic flux, identify pathway dysregulation in disease, and assess the efficacy of therapeutic interventions targeting NAD+ metabolism. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively integrate this powerful tool into their research, driving new discoveries in cellular metabolism and drug development.
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Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Wikipedia. [Link]
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AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome. AboutNAD.com. [Link]
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van der Veen, D., et al. (2012). Pathway analysis of NAD+ metabolism. Biochemical Journal. [Link]
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ResearchGate. (n.d.). The principal metabolic pathways involved in the synthesis and degradation of NAD+ in cells. ResearchGate. [Link]
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Xie, N., et al. (2020). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Cell Metabolism. [Link]
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Kouwarmata, E., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. ACS Publications. [Link]
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Yoshida, M., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Nature Communications. [Link]
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Redox. (2022). Safety Data Sheet Nicotinamide. Redox. [Link]
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Bielik, R., et al. (2024). Tracing proliferating potential of lung tumours by [¹¹C]Nicotinamide. The PET is Wonderful Journal. [Link]
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A Technical Guide to the Synthesis and Isotopic Purity of Nicotinamide-¹⁵N
This guide provides a comprehensive technical overview for the chemical synthesis and rigorous analytical validation of Nicotinamide-¹⁵N. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and critical parameters that ensure the production of high-purity, isotopically labeled nicotinamide for advanced research applications, including metabolic tracing, quantitative mass spectrometry, and hyperpolarization-enhanced NMR spectroscopy.
Introduction: The Significance of ¹⁵N-Labeled Nicotinamide
Nicotinamide, a vital form of vitamin B₃, is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺). These molecules are central to cellular metabolism, redox reactions, and signaling pathways. The incorporation of a stable, NMR-active ¹⁵N isotope into the amide group of nicotinamide creates a powerful tool for tracing its metabolic fate and for advanced analytical applications.[1][2] The low natural abundance of ¹⁵N (~0.37%) makes isotopic enrichment essential for achieving the sensitivity required in modern analytical techniques.[3][4] This guide details a robust synthetic method and the self-validating analytical workflows necessary to produce and verify high-purity Nicotinamide-¹⁵N.
Part 1: Chemical Synthesis of Nicotinamide-¹⁵N via the Zincke Reaction
While several synthetic routes to amides exist, including the Hofmann rearrangement from larger precursors or direct catalytic amidation of nicotinic acid, the Zincke reaction provides a reliable and scalable method for specifically labeling the amide nitrogen of nicotinamide.[5][6][7] This two-step methodology is advantageous as it utilizes commercially available starting materials and proceeds under mild conditions, ensuring high isotopic incorporation.[8][9]
The overall strategy involves the activation of the pyridine ring in nicotinamide with 2,4-dinitrochlorobenzene to form a "Zincke salt." This intermediate is then susceptible to nucleophilic attack by ¹⁵N-labeled ammonia, which opens the ring and subsequently reforms the pyridine heterocycle, transferring the ¹⁵N label to the exocyclic amide position.[3][8]
Diagram of the Zincke Synthesis Workflow
Caption: Workflow of Nicotinamide-¹⁵N synthesis via the Zincke reaction.
Experimental Protocol: Zincke Synthesis
This protocol is adapted from established methodologies and is designed for scalability and high isotopic purity.[3][8]
Materials:
-
Nicotinamide
-
2,4-Dinitrochlorobenzene
-
Ammonium-¹⁵N chloride (¹⁵NH₄Cl, ≥98% ¹⁵N)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Acetone
-
Anhydrous Methanol
-
Sodium Methoxide (5.4 M in methanol)
-
Activated Carbon
Step 1: Formation of the Zincke Salt
-
In an oven-dried round-bottom flask, combine Nicotinamide (1.0 eq) and 2,4-dinitrochlorobenzene (3.0 eq).
-
Add a minimal amount of anhydrous DMSO to dissolve the solids with gentle warming (~45 °C). The use of anhydrous solvent is critical to prevent premature hydrolysis.
-
Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature for 5 days. The extended reaction time is necessary for the complete formation of the Zincke salt.
-
Rapidly pour the reaction mixture into a flask containing anhydrous acetone (~10 volumes). This precipitates the Zincke salt while leaving unreacted starting material in solution.
-
Carefully decant the acetone. Wash the solid residue with several portions of anhydrous acetone to remove all traces of unreacted 2,4-dinitrochlorobenzene.
-
Dry the resulting solid (the Zincke salt) under vacuum.
Step 2: ¹⁵N-Amide Incorporation
-
In a separate, large, oven-dried flask, dissolve ammonium-¹⁵N chloride (3.0 eq) in anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide solution to the cooled ¹⁵NH₄Cl solution to generate ¹⁵N-ammonia (in situ). Using a substoichiometric amount of base relative to the Zincke salt minimizes decomposition.[3][8]
-
Dissolve the dried Zincke salt from Step 1 in anhydrous methanol and add it to the freshly prepared ¹⁵N-ammonia solution.
-
Allow the reaction to proceed, monitoring by TLC or LC-MS until the Zincke salt is consumed.
Step 3: Purification
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Treat the filtrate with activated carbon to remove colored impurities and filter again.
-
Adjust the pH of the solution to ~7.0.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Nicotinamide-¹⁵N. The absence of laborious column chromatography makes this procedure highly scalable.[3]
| Parameter | Typical Value | Rationale |
| Chemical Yield | 55% | Reflects a balance between reaction completion and purification losses.[8][9] |
| Starting ¹⁵N Purity | ≥98% | The final isotopic purity is directly dependent on the enrichment of the ¹⁵N source.[8] |
| Final Isotopic Purity | ~98% | Indicates minimal isotopic dilution during the reaction.[3][8] |
| Chemical Purity | >98% (by HPLC) | Ensures the product is free from organic impurities for downstream applications. |
Part 2: Determination of Isotopic Purity
Confirming the isotopic purity of the final product is a critical, self-validating step of the process. The two gold-standard techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides complementary information to authoritatively establish the level of ¹⁵N enrichment.
Diagram of the Analytical Validation Workflow
Caption: Dual-pathway workflow for the validation of Nicotinamide-¹⁵N isotopic purity.
Method 1: High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for accurately determining isotopic purity.[1] It distinguishes molecules based on their precise mass-to-charge ratio (m/z), easily resolving the ~1 Da mass difference between the ¹⁴N and ¹⁵N isotopologues.[10][11]
Protocol for LC-HRMS Analysis:
-
Sample Preparation: Prepare a stock solution of the synthesized Nicotinamide-¹⁵N in a suitable solvent (e.g., methanol or water). Create a dilute solution (~1-10 µg/mL) in a mobile phase-compatible solvent like 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography (LC) system. The LC system separates the analyte from any potential non-isobaric impurities.
-
Data Acquisition: Acquire data in positive ion mode, focusing on the m/z range for the protonated molecule [M+H]⁺.
-
Unlabeled Nicotinamide ([C₆H₆N₂O+H]⁺): Expected m/z ≈ 123.0553
-
¹⁵N-labeled Nicotinamide ([C₆H₆¹⁴N¹⁵NO+H]⁺): Expected m/z ≈ 124.0524
-
-
Data Analysis:
-
Extract the ion chromatograms for both the labeled (m/z ≈ 124.05) and unlabeled (m/z ≈ 123.06) species.
-
Integrate the peak areas for both isotopologues.
-
Calculate the isotopic purity using the formula:
-
% Isotopic Purity = [Area(¹⁵N) / (Area(¹⁵N) + Area(¹⁴N))] x 100
-
-
It is crucial to use a mass spectrometer with sufficient resolving power to avoid spectral overlap and to account for the natural abundance of ¹³C, which also contributes to the M+1 peak.[10][11]
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides a bulk purity measurement, ¹H NMR spectroscopy offers a powerful and elegant method to confirm the position and extent of labeling through spin-spin coupling.
Principle: The ¹⁵N nucleus has a spin of I=1/2, allowing it to couple with adjacent protons (¹H). In unlabeled nicotinamide, the two amide protons (-NH₂) are chemically equivalent and appear as a broad singlet in the ¹H NMR spectrum. In ¹⁵N-labeled nicotinamide, the amide protons couple to the ¹⁵N nucleus, splitting their signal into a characteristic doublet. The isotopic enrichment can be determined by comparing the integrals of the remaining singlet (from any unlabeled species) and the new doublet.[12]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a sufficient amount of the synthesized Nicotinamide-¹⁵N in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion and resolution.
-
Data Acquisition: Acquire a standard high-resolution ¹H NMR spectrum.
-
Data Analysis:
-
Identify the signals corresponding to the amide protons (-NH₂).
-
Observe the splitting pattern. A highly enriched sample will show a prominent doublet with a ¹J(¹⁵N-¹H) coupling constant of approximately 90 Hz, and a very small residual singlet.
-
Carefully integrate the area of the doublet and any residual singlet.
-
Calculate the isotopic purity:
-
% Isotopic Purity = [Integral(Doublet) / (Integral(Doublet) + Integral(Singlet))] x 100
-
-
This NMR-based method provides orthogonal validation to the HRMS data, strengthening the confidence in the isotopic purity assessment and confirming the label's location on the amide nitrogen.
Conclusion
The successful production of high-purity Nicotinamide-¹⁵N is a multi-stage process that demands both a robust synthetic strategy and rigorous, multi-platform analytical validation. The improved Zincke reaction presented here offers a scalable and efficient route to this valuable molecule.[3][8] By coupling this synthesis with a dual analytical workflow employing both HRMS and NMR spectroscopy, researchers can ensure the isotopic integrity of their material. This self-validating system provides the trustworthiness required for sensitive downstream applications, from elucidating complex metabolic pathways to developing next-generation molecular imaging agents.
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Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. Available at: [Link]
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Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. ResearchGate. Available at: [Link]
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Coskun, E., et al. (2016). Production, Purification and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). The synthesis of ¹⁵N‐labeled nicotinamide and the mechanism. ResearchGate. Available at: [Link]
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Joubert, V., et al. (2019). Position-specific ¹⁵N isotope analysis in organic molecules: A high-precision ¹⁵N NMR method to determine the intramolecular ¹⁵N isotope composition and fractionation at natural abundance. Magnetic Resonance in Chemistry, 57(12), 1136-1142. Available at: [Link]
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Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available at: [Link]
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Shchepin, R. V., et al. (n.d.). Supporting Information for Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Semantic Scholar. Available at: [Link]
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Fiedler, R., & Proksch, G. (1975). Advantages and limitations of mass- and photo-spectrometry in nitrogen-15-aided studies. Analytica Chimica Acta, 78(1), 1-62. Available at: [Link]
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Merritt, M. V., et al. (1999). NMR study of the metabolic 15N isotopic enrichment of cyanophycin synthesized by the cyanobacterium Synechocystis sp. strain PCC 6308. Biochimica et Biophysica Acta, 1426(3), 429-438. Available at: [Link]
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Levin, M. D., et al. (2022). ¹⁴N to ¹⁵N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. National Institutes of Health. Available at: [Link]
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Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia. Available at: [Link]
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De Leoz, M. L. A., et al. (2020). Automated Assignment of ¹⁵N and ¹³C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry, 31(12), 2469-2478. Available at: [Link]
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Harvey, C. J. B., et al. (2021). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Natural Product Reports, 38(10), 1835-1857. Available at: [Link]
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Unknown Author. (n.d.). The Sandmeyer Reaction: Substitution for an NH₂ on an Aromatic Ring. University of Colorado Boulder. Available at: [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
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Merrill, B. M., et al. (2015). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023). Conversion of nitriles to amides. Chemistry LibreTexts. Available at: [Link]
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Singh, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Li, M., et al. (2020). Isotopic purity characterization of deuterium‐labeled organic compounds by electrospray ionization with high‐resolution mass spectrometry. Journal of Mass Spectrometry, 55(1). Available at: [Link]
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Kumar, A., et al. (2021). Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes. Molecules, 26(1), 188. Available at: [Link]
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An In-depth Technical Guide to 15N-Labeled Compounds in NMR Spectroscopy: From Isotopic Labeling to Advanced Applications in Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the theory and application of Nitrogen-15 (¹⁵N) labeled compounds in Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the fundamental principles that make ¹⁵N a powerful tool, detail the methodologies for isotopic enrichment, and explore a suite of key NMR experiments that leverage ¹⁵N labeling to elucidate the structure, dynamics, and interactions of biomolecules. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower robust experimental design and data interpretation.
The Core Principles of ¹⁵N NMR Spectroscopy: Why Isotopic Labeling is Essential
Nitrogen is a ubiquitous element in biological macromolecules, forming the backbone of proteins and key moieties in nucleic acids. Of its two stable isotopes, ¹⁴N is far more abundant (99.63%). However, its nuclear spin of I=1 gives it a quadrupole moment, which leads to very broad and often unobservable NMR signals in high-resolution solution NMR.[1][2] In contrast, the ¹⁵N isotope possesses a nuclear spin of I=½, which results in sharp, well-resolved NMR signals, making it ideal for detailed molecular studies.[3]
The primary challenge with ¹⁵N is its low natural abundance (0.37%), which makes direct observation in unlabeled biomolecules exceedingly difficult due to poor sensitivity.[1][3][4] This inherent limitation is overcome by isotopic labeling—the process of biosynthetically or synthetically incorporating ¹⁵N into the molecule of interest. This enrichment dramatically enhances the signal-to-noise ratio, making a wide range of powerful NMR experiments feasible.[2][5] The negative gyromagnetic ratio of ¹⁵N also means that care must be taken during experimental setup to avoid unwanted signal cancellation from the Nuclear Overhauser Effect (NOE), often addressed by using pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer).[2]
Isotopic Labeling Strategies: Preparing the Sample
The choice of labeling strategy is a critical experimental decision that depends on the specific biological question being addressed, the size of the protein, and the required level of spectral detail.
Uniform ¹⁵N Labeling
This is the most straightforward and cost-effective method for labeling recombinant proteins.[6] It involves expressing the protein in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, typically ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄.[3][6] This results in the incorporation of ¹⁵N at every nitrogen position in the protein.
-
Application: Ideal for initial structural assessment, backbone resonance assignment, and studying global protein dynamics and ligand binding through experiments like the ¹H-¹⁵N HSQC.[4][7][8]
-
Causality: By labeling all amide groups, a unique "fingerprint" of the protein's folded state can be obtained, where each backbone amide (except for proline) and some side chains (Trp, Asn, Gln) provides a distinct correlation peak.[9][10]
Selective and Site-Specific Labeling
As molecular size increases, uniform labeling can lead to severe spectral overlap.[4][7] Selective labeling strategies are employed to simplify spectra by only labeling specific amino acid types or even specific atoms within a residue.
-
Amino Acid-Specific Labeling: This is achieved by growing the expression host in a medium containing a mix of unlabeled amino acids and one or more ¹⁵N-labeled amino acids. This allows researchers to focus on specific residues that may be in an active site or at an interaction interface.[11]
-
Reverse Labeling: In this approach, the protein is expressed in a uniformly ¹⁵N-enriched medium that is supplemented with one or more unlabeled amino acids.[4][7] This effectively "turns off" the signals from the selected amino acid types, helping to resolve ambiguity in crowded spectral regions.[4][7]
-
Site-Specific Labeling (Chemical Synthesis): For smaller peptides (<40 amino acids), solid-phase peptide synthesis allows for the precise incorporation of ¹⁵N-labeled amino acids at specific positions.[6]
The workflow for preparing a uniformly ¹⁵N-labeled protein sample is a foundational technique in biomolecular NMR.
Caption: Workflow for ¹⁵N Uniform Labeling of Recombinant Proteins.
Key ¹⁵N NMR Experiments: A Technical Overview
A variety of NMR experiments rely on ¹⁵N labeling. Here we detail some of the most fundamental and powerful techniques.
The ¹H-¹⁵N HSQC: The Protein Fingerprint
The Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of ¹⁵N-based protein NMR.[12] It is a two-dimensional experiment that correlates the chemical shift of a proton with the chemical shift of the directly attached ¹⁵N nucleus.[9][13] The resulting spectrum displays a peak for each ¹⁵N-¹H pair, providing a highly resolved "fingerprint" of the protein.[10]
-
Expertise & Causality: The sensitivity of the HSQC experiment is dramatically enhanced by transferring magnetization from the high-gyromagnetic-ratio proton to the low-gyromagnetic-ratio nitrogen and then back to the proton for detection.[9] This indirect detection method is critical for overcoming the inherently low sensitivity of the ¹⁵N nucleus.[14] The position of each peak is exquisitely sensitive to the local chemical and conformational environment of that specific amide group.[12][15]
Experimental Protocol: ¹H-¹⁵N HSQC
-
Sample Preparation: Prepare a 0.1-1.0 mM sample of uniformly ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the spectrometer lock.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Program: Select a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker instruments).[16]
-
Acquisition Parameters:
-
Set the ¹H spectral width to ~16 ppm and the ¹⁵N spectral width to ~36 ppm.[16]
-
Acquire a sufficient number of complex points in the direct (¹H) dimension (e.g., 1024) and increments in the indirect (¹⁵N) dimension (e.g., 128-256).
-
Set the number of scans based on protein concentration to achieve adequate signal-to-noise.
-
Set the relaxation delay to ~1.5 seconds.
-
-
Processing: Apply a squared sine-bell window function to both dimensions and perform a Fourier transform to generate the 2D spectrum.[16]
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An In-depth Technical Guide to Nicotinamide-¹⁵N as a Metabolic Tracer
Prepared by: Gemini, Senior Application Scientist
Abstract
Stable isotope tracing has become an indispensable tool for elucidating the dynamics of metabolic pathways in complex biological systems.[1] Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for signaling pathways that govern cell health, aging, and disease.[2][3][4] The majority of cellular NAD+ is maintained through salvage pathways that recycle nicotinamide (Nam).[4][5] This guide provides a comprehensive technical overview of the principles and methodologies for using ¹⁵N-labeled nicotinamide (¹⁵N-Nam) as a metabolic tracer to quantitatively probe the flux through the NAD+ salvage pathway. We will detail the core principles of experimental design, provide validated protocols for in vitro and in vivo studies, and discuss the analytical techniques and data interpretation required to generate robust and meaningful results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique to investigate NAD+ metabolism in their specific models of interest.
Introduction: Tracing the Hub of Cellular Metabolism
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides a dynamic picture of cellular activity that static metabolite concentration measurements cannot capture.[6] Stable isotope tracers, such as those containing ¹³C, ²H, or ¹⁵N, are non-radioactive compounds that can be introduced into a biological system to track the transformation of metabolites.[1] By measuring the rate and extent of isotope incorporation into downstream products using mass spectrometry, we can quantify the activity of specific metabolic pathways.[7][8]
NAD+ is a cornerstone of cellular metabolism, acting as a hydride carrier for oxidoreductases and as a consumed substrate for enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[9][10] Dysregulation of NAD+ metabolism is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.[2][11][12] Therefore, understanding the dynamics of NAD+ synthesis and consumption is of paramount importance.
In mammals, the salvage pathway is the primary source of NAD+, recycling nicotinamide generated from NAD+-consuming enzymes.[5] Using ¹⁵N-labeled nicotinamide allows for the precise and direct interrogation of this crucial pathway's efficiency and regulation.
The Metabolic Fate of ¹⁵N-Nicotinamide: The NAD+ Salvage Pathway
The fundamental principle of using ¹⁵N-Nam as a tracer lies in its enzymatic conversion into NAD+. The labeled nitrogen atom from the pyridine ring of nicotinamide is retained throughout the salvage pathway, allowing its journey to be tracked by mass spectrometry.
The pathway proceeds in two key enzymatic steps:
-
Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the mammalian salvage pathway.[5][13] It catalyzes the conversion of nicotinamide (Nam) to nicotinamide mononucleotide (NMN). When ¹⁵N-Nam is supplied, this step produces ¹⁵N-NMN.
-
Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): These enzymes (NMNAT1-3) catalyze the final step, transferring an adenylyl moiety from ATP to NMN to form NAD+.[3][4] This reaction converts ¹⁵N-NMN into the final labeled product, ¹⁵N-NAD+.
The incorporation of the heavy isotope results in a predictable mass shift (+1 Da for a single ¹⁵N) in NMN and NAD+, which can be distinguished from their unlabeled counterparts by mass spectrometry.
Caption: The NAD+ Salvage Pathway for ¹⁵N-Nicotinamide.
Principles of Experimental Design
A well-designed tracer experiment is crucial for generating interpretable data. The causality behind each choice is as important as the step itself.
-
Model System Selection: The choice of cell line or animal model should be driven by the biological question. Ensure the model has a functional NAD+ salvage pathway. For cell culture, select a medium where the concentration of native (¹⁴N) nicotinamide can be controlled or replaced.
-
Tracer Concentration and Purity: Use ¹⁵N-Nicotinamide with high isotopic purity (≥98%) to maximize the signal-to-noise ratio.[14][15] The concentration of the tracer should be sufficient to induce detectable labeling without perturbing the natural metabolic state. This often requires empirical testing, but starting with physiological concentrations of nicotinamide is a sound approach.
-
Labeling Duration (Time-Course Analysis): The kinetics of isotope incorporation are non-linear. A time-course experiment is essential to determine when isotopic steady-state is reached.
-
Rationale: Short time points reveal the initial rate of synthesis, while longer time points indicate the extent to which the entire NAD+ pool turns over. Without a time course, a single endpoint could be misinterpreted. For example, low labeling at 24 hours could mean slow synthesis or rapid consumption and release of the label.
-
-
Controls (The Self-Validating System):
-
Unlabeled Control (t=0): A sample harvested immediately before adding the tracer is essential to determine the natural background signal and mass spectra of unlabeled metabolites.
-
Vehicle Control: A parallel experiment run with unlabeled nicotinamide ensures that any observed metabolic changes are due to the pathway being traced, not the experimental manipulation itself.
-
Experimental Protocols
The following protocols provide a robust framework. Methodologies must be optimized for specific cell types or tissues.
Protocol: In Vitro ¹⁵N-Nam Labeling in Cell Culture
This protocol is designed for adherent mammalian cells.
Materials:
-
Mammalian cells of interest
-
Culture medium deficient in nicotinamide (custom formulation or dialyzed serum can be used)
-
¹⁵N-Nicotinamide (isotopic purity >98%)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Liquid Nitrogen
Step-by-Step Methodology:
-
Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard complete medium.
-
Media Wash and Equilibration: Gently aspirate the standard medium. Wash the cells twice with pre-warmed PBS to remove residual unlabeled nicotinamide. Add pre-warmed, nicotinamide-free culture medium and incubate for 1-2 hours to deplete intracellular pools.
-
Tracer Introduction: Prepare the labeling medium by supplementing the nicotinamide-free medium with ¹⁵N-Nicotinamide to the desired final concentration. Remove the equilibration medium and add the labeling medium to the cells.
-
Time-Course Harvest: At each designated time point (e.g., 0, 1, 4, 8, 24 hours), perform the following harvest procedure: a. Place the culture plate on ice. b. Quickly aspirate the labeling medium. c. Wash the cell monolayer twice with 5 mL of ice-cold PBS. Causality: This step is critical to remove extracellular tracer, which would otherwise contaminate the intracellular metabolite pool and artificially inflate the labeled fraction. d. Aspirate the final PBS wash completely. e. Immediately add liquid nitrogen to the plate to flash-freeze the cells. Causality: This instantly quenches all enzymatic activity, providing an accurate snapshot of the metabolic state at the moment of harvest.[16]
-
Storage: Store the frozen plates at -80°C until metabolite extraction.
Protocol: Metabolite Extraction
The stability of NAD+ and its reduced form, NADH, is highly dependent on pH and temperature.[17] Acidic conditions preserve the oxidized forms (NAD+), while basic conditions preserve the reduced forms (NADH). For tracing total NAD+ pool dynamics, an acidic extraction that minimizes interconversion is preferred.[17][18]
Materials:
-
Frozen cell culture plates or pulverized tissue samples
-
Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, pre-chilled to -20°C.[17][18]
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator
Step-by-Step Methodology:
-
Solvent Addition: Remove samples from -80°C storage. Working quickly on dry ice, add 1 mL of pre-chilled extraction solvent per 10 cm plate.
-
Cell Lysis and Scraping: Immediately scrape the frozen cells into the solvent using a pre-chilled cell scraper. The combination of organic solvent and mechanical disruption ensures efficient cell lysis and protein precipitation.
-
Collection and Vortexing: Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[19]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the soluble metabolites, to a new clean, pre-chilled tube. Avoid disturbing the protein pellet.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (SpeedVac). Do not use heat, as this can degrade metabolites.
-
Storage: Store the dried metabolite pellets at -80°C until analysis. For analysis, resuspend the pellet in a suitable solvent for mass spectrometry, such as 50% acetonitrile.[19]
Caption: High-level experimental workflow for ¹⁵N-Nicotinamide tracing.
Analytical Methodologies: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying stable isotope incorporation into metabolites.[7][9][20][21]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is typically used to separate the highly polar NAD+ metabolites.[9][16]
-
Mass Spectrometry: A triple quadrupole (QQQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This provides exceptional sensitivity and selectivity.
-
Principle of MRM: The first quadrupole (Q1) selects for the mass-to-charge ratio (m/z) of the parent ion (e.g., unlabeled NAD+, m/z 664). This ion is then fragmented in the second quadrupole (q2). The third quadrupole (Q3) selects for a specific fragment ion (e.g., m/z 136 for the nicotinamide fragment). The pair of parent and fragment masses is called a "transition." By monitoring specific transitions for both the unlabeled (M+0) and labeled (M+1) versions of NAD+, we can precisely quantify their relative abundance.
-
Table 1: Sample LC-MS/MS Parameters for NAD+ Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| ¹⁴N-Nicotinamide | 123.1 | 80.0 | Positive | Unlabeled Precursor |
| ¹⁵N-Nicotinamide | 124.1 | 81.0 | Positive | Labeled Precursor (Tracer) |
| ¹⁴N-NAD+ | 664.1 | 136.1 | Positive | Unlabeled Target (M+0) |
| ¹⁵N-NAD+ | 665.1 | 137.1 | Positive | Labeled Target (M+1) |
Note: These values are illustrative. Exact m/z values and optimal collision energies must be determined empirically on the specific instrument used.[9]
Data Analysis and Interpretation
The raw data from the LC-MS/MS consists of peak areas for each MRM transition. The primary goal is to calculate the isotopic enrichment, which reflects the fraction of the metabolite pool that has been newly synthesized from the tracer.
Calculation of Fractional Enrichment: The fraction of the NAD+ pool that is labeled (M+1) at a given time point is calculated as:
Fractional Enrichment (%) = [Peak Area (¹⁵N-NAD+) / (Peak Area (¹⁴N-NAD+) + Peak Area (¹⁵N-NAD+))] * 100
This calculation should be corrected for the natural abundance of heavy isotopes.
Interpreting the Data:
-
Rate of Labeling: The slope of the fractional enrichment curve over the initial time points represents the fractional synthesis rate of NAD+. A steeper slope indicates a faster flux through the salvage pathway.
-
Steady-State Enrichment: The plateau of the enrichment curve indicates the proportion of the total NAD+ pool that is actively turning over via the salvage pathway within the timeframe of the experiment. If the enrichment reaches 50%, it implies that half of the NAD+ pool has been newly synthesized from nicotinamide during the labeling period.
Comparing these parameters between different experimental conditions (e.g., control vs. drug-treated) allows for the quantitative assessment of changes in NAD+ salvage pathway flux.
Applications in Research and Development
The ability to quantify NAD+ salvage flux is valuable across numerous fields:
-
Oncology: Cancer cells often have altered NAD+ metabolism, making the salvage pathway a potential therapeutic target.[2][5] Tracing ¹⁵N-Nam can quantify the effects of NAMPT inhibitors.
-
Aging and Neurodegeneration: NAD+ levels decline with age, and boosting them is a promising therapeutic strategy.[3][11] This method can validate whether NAD+ precursor supplements are effectively incorporated into the central NAD+ pool in relevant tissues.
-
Metabolic Diseases: Nicotinamide and its derivatives influence insulin sensitivity and glucose metabolism, making this technique relevant for studying conditions like diabetes.[11][12]
Conclusion
Using ¹⁵N-Nicotinamide as a metabolic tracer offers a powerful and direct method for quantifying the flux through the essential NAD+ salvage pathway. Success hinges on a logically sound experimental design, meticulous execution of validated protocols for labeling and extraction, and precise analysis by LC-MS/MS. By moving beyond static concentration measurements to understand the dynamics of NAD+ synthesis, researchers can gain deeper insights into cellular metabolism and identify novel therapeutic opportunities in a wide array of human diseases.
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Guitton, J., Gauthier, C., Michaud, S., Vaganay, S., Lemoine, J. (2005). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. PubMed. Available at: [Link]
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Filiou, M. D., Teplytski, L., Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. Available at: [Link]
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Guitton, J., Gauthier, C., Michaud, S., Vaganay, S., Lemoine, J. (2005). Liquid Chromatography−Mass Spectrometry and 15N Metabolic Labeling for Quantitative Metabolic Profiling. American Chemical Society. Available at: [Link]
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Yaku, K., Okabe, K., Nakagawa, T. (2018). NAD+ salvage pathway in cancer metabolism and therapy. PubMed. Available at: [Link]
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Li, J., et al. (2024). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. PMC. Available at: [Link]
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Navas, L. E., Carnero, A. (2021). The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. National Institutes of Health. Available at: [Link]
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Li, J., et al. (2024). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers. Available at: [Link]
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Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. ACS Publications. Available at: [Link]
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Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. PMC - NIH. Available at: [Link]
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Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. ResearchGate. Available at: [Link]
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Guitton, J., Gauthier, C., Michaud, S., Vaganay, S., Lemoine, J. (2005). Liquid Chromatography−Mass Spectrometry and 15 N Metabolic Labeling for Quantitative Metabolic Profiling. ResearchGate. Available at: [Link]
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Liu, L., et al. (2018). Quantitative analysis of NAD synthesis-breakdown fluxes. PMC - NIH. Available at: [Link]
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Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. EMBL. Available at: [Link]
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Brenner Lab. (n.d.). Cell and Tissue Preparation for NAD Metabolomics. Brenner Lab. Available at: [Link]
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Unknown. (n.d.). The synthesis of ¹⁵N‐labeled nicotinamide and the mechanism. ResearchGate. Available at: [Link]
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Unknown. (n.d.). Expressing 15N labeled protein. University of Sussex. Available at: [Link]
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Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. PMC. Available at: [Link]
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Braidy, N., et al. (2019). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. PMC - NIH. Available at: [Link]
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Takakuwa, T., et al. (2023). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. NIH. Available at: [Link]
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Canto, C., et al. (2019). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. Available at: [Link]
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Osawa, Y., et al. (2019). Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. PLOS One. Available at: [Link]
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Canto, C., et al. (2019). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. Available at: [Link]
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Brenner Lab. (n.d.). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Brenner Lab. Available at: [Link]
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Borah, K., et al. (2022). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC - NIH. Available at: [Link]
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Borah, K., et al. (2022). One‐shot ¹³ C ¹⁵ N ‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. ResearchGate. Available at: [Link]
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Mal-Ghanem, R. T., et al. (2018). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. NIH. Available at: [Link]
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Lu, W., et al. (2018). Extraction and quantitation of NAD(P)(H). ResearchGate. Available at: [Link]
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Unraveling Cellular Energetics: A Technical Guide to the Applications of ¹⁵N Labeled Nicotinamide
Foreword: Beyond Static Concentrations to Dynamic Flux
In the intricate landscape of cellular metabolism, merely quantifying the concentration of a metabolite offers but a static snapshot of a highly dynamic system. To truly understand the engine of the cell, we must trace the flow of molecules, the rates of their synthesis and degradation, and the pathways they traverse. This is the realm of metabolic flux analysis, a field where stable isotope labeling has become an indispensable tool. Among the arsenal of labeled compounds, ¹⁵N labeled nicotinamide has emerged as a powerful probe, offering unparalleled insights into the multifaceted world of nicotinamide adenine dinucleotide (NAD⁺) metabolism.
This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond simple measurements and delve into the dynamic regulation of NAD⁺. We will explore the core principles, advanced applications, and field-proven methodologies for utilizing ¹⁵N labeled nicotinamide to illuminate the complex interplay of cellular energetics, signaling, and repair. Here, we do not just present protocols; we dissect the causality behind experimental choices, empowering you to design and interpret your own sophisticated metabolic studies.
The Central Role of NAD⁺ and the Rationale for Isotope Tracing
Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular life. It functions as a critical coenzyme in hundreds of redox reactions essential for energy production and as a substrate for a host of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3] These enzymes play pivotal roles in DNA repair, epigenetic regulation, and cellular stress responses.[2][3] Given that NAD⁺ levels decline with age and in various disease states, there is immense interest in understanding and manipulating its metabolism for therapeutic benefit.[1][4]
The synthesis of NAD⁺ occurs through several pathways, with the salvage pathway, which recycles nicotinamide (NAM), being predominant in most mammalian cells.[2][5][6] This pathway involves the conversion of NAM to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), followed by the conversion of NMN to NAD⁺.[2][7][8]
Introducing ¹⁵N labeled nicotinamide into a biological system allows us to trace its incorporation into the NAD⁺ pool and downstream metabolites. By monitoring the rate of appearance of ¹⁵N-labeled NAD⁺ and the disappearance of the unlabeled pool, we can precisely quantify the rates of NAD⁺ synthesis and breakdown.[4][9] This dynamic information is crucial for understanding how cells maintain NAD⁺ homeostasis and how this balance is perturbed in disease or by therapeutic interventions.
Core Applications of ¹⁵N Labeled Nicotinamide
The versatility of ¹⁵N labeled nicotinamide lends itself to a wide array of applications, each providing a unique window into cellular function.
Metabolic Flux Analysis of the NAD⁺ Salvage Pathway
The primary application of ¹⁵N labeled nicotinamide is to dissect the kinetics of the NAD⁺ salvage pathway. By replacing unlabeled nicotinamide in cell culture media or administering it to an organism, researchers can track the flow of the ¹⁵N label through the pathway's intermediates.[1][4]
-
Determination of NAD⁺ Synthesis and Breakdown Rates: By measuring the isotopic enrichment of the NAD⁺ pool over time, the absolute rates of synthesis (RS) and breakdown (RB) can be calculated.[4][9]
-
Identifying Rate-Limiting Steps: Understanding the flux through different enzymatic steps can reveal which enzymes, such as NAMPT, are the primary regulators of NAD⁺ levels.[4][8]
-
Tissue-Specific NAD⁺ Metabolism: In vivo studies have shown that NAD⁺ fluxes vary significantly across different tissues, with high turnover in the small intestine and spleen and lower turnover in skeletal muscle.[1]
Caption: Workflow for NAD⁺ turnover analysis using ¹⁵N labeled nicotinamide.
Probing the Activity of NAD⁺-Consuming Enzymes: Sirtuins and PARPs
Sirtuins and PARPs are critical enzymes that consume NAD⁺ as a substrate, releasing nicotinamide in the process.[1][3] The activity of these enzymes is often dysregulated in cancer and age-related diseases. ¹⁵N labeled nicotinamide can be used to indirectly monitor the activity of these enzymes by tracing the flux of NAD⁺ degradation.
An increase in the rate of NAD⁺ breakdown, as measured by the release of ¹⁵N-nicotinamide from a pre-labeled ¹⁵N-NAD⁺ pool, can be indicative of heightened PARP or sirtuin activity. This is particularly powerful when combined with specific inhibitors or genetic manipulations of these enzymes. For instance, nicotinamide itself can act as a PARP inhibitor at higher concentrations.[10]
Drug Discovery and Development
In the pharmaceutical industry, understanding how a drug candidate impacts cellular metabolism is paramount. ¹⁵N labeled nicotinamide serves as a valuable tool in this context.
-
Target Engagement: For drugs designed to inhibit NAD⁺-consuming enzymes like PARP inhibitors in oncology, ¹⁵N tracing can confirm that the drug is engaging its target and altering NAD⁺ metabolism in the intended manner.[11][12]
-
Off-Target Effects: By providing a global view of NAD⁺ flux, these studies can also reveal unintended off-target effects of a drug on cellular energetics.
-
Pharmacodynamics: In preclinical and clinical studies, tracing the metabolic fate of orally administered ¹⁵N labeled nicotinamide or NMN can elucidate their absorption, tissue distribution, and efficacy in boosting NAD⁺ levels in target tissues.[13][14]
Analytical Methodologies: The Power of Mass Spectrometry and NMR
The accurate detection and quantification of ¹⁵N labeled metabolites are crucial for the success of these studies. Two primary analytical techniques dominate the field: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for quantitative metabolomics due to its high sensitivity and selectivity.[2][7][15] It allows for the precise measurement of the mass-to-charge ratio (m/z) of metabolites, enabling the differentiation between unlabeled and ¹⁵N-labeled species.
-
Sample Preparation:
-
Culture cells in medium containing ¹⁵N labeled nicotinamide for the desired duration.
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
-
LC Separation:
-
Reconstitute the dried metabolites in a suitable solvent.
-
Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites like NAD⁺ and its precursors.[3]
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Define specific precursor-product ion transitions for both unlabeled and ¹⁵N-labeled NAD⁺ and nicotinamide.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional enrichment of the NAD⁺ pool at each time point.
-
Use these values to model the rates of NAD⁺ synthesis and breakdown.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, NMR spectroscopy offers unique advantages for metabolomic studies.[16][17][18] The ¹⁵N nucleus is NMR-active, and its incorporation into nicotinamide can be directly observed.[11][19]
-
Non-destructive: The sample can be reused for other analyses.[18][20]
-
Positional Information: NMR can distinguish between different labeled positions within a molecule, providing deeper insights into metabolic pathways.[17]
-
Quantitative Accuracy: NMR provides excellent quantitative reproducibility.[18][20]
-
Hyperpolarization Techniques: Advanced methods like Signal Amplification By Reversible Exchange (SABRE) can dramatically increase the sensitivity of ¹⁵N NMR, making it suitable for in vivo imaging applications.[21][22][23]
Caption: The NAD⁺ Salvage Pathway highlighting the incorporation of ¹⁵N-Nicotinamide.
Quantitative Data Summary
The following table summarizes representative NAD⁺ turnover rates in different cell lines, as determined by stable isotope tracing methods. These values highlight the variability in NAD⁺ metabolism across different biological systems.
| Cell Line | NAD⁺ Concentration (µM) | NAD⁺ Synthesis Rate (µM/h) | NAD⁺ Breakdown Rate (µM/h) |
| T47D (Breast Cancer) | ~500 | ~150 | ~150 |
| HeLa (Cervical Cancer) | ~600 | ~200 | ~200 |
| Primary Cardiomyocytes | ~450 | ~100 | ~100 |
Note: These are approximate values derived from published studies and can vary based on experimental conditions.[4]
Future Directions and Conclusion
The application of ¹⁵N labeled nicotinamide is continually evolving. The integration of multi-isotope labeling strategies, combining ¹⁵N with ¹³C, will provide even more granular detail on the interplay between nitrogen and carbon metabolism.[24][25][26] Furthermore, advancements in in vivo imaging techniques, spurred by hyperpolarization methods, promise to translate these powerful metabolic insights from the bench to the clinic.[21][23]
References
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Liu, L., et al. (2018). Quantitative analysis of NAD synthesis-breakdown fluxes. Cell Metabolism, 27(5), 1067-1080.e5. [Link]
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Mishra, P. K., & Guda, C. (2017). Isotope Enhanced Approaches in Metabolomics. In Metabolomics. IntechOpen. [Link]
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Braidy, N., et al. (2018). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. Metabolomics, 14(1), 1. [Link]
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Lu, W., & Rabinowitz, J. D. (2016). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. JOVE, (117), e54362. [Link]
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Svyatova, A., et al. (2020). Figure 2: ¹⁵N NMR spectra of the sample, containing nicotinamide (NA), fampridine... ResearchGate. [Link]
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Guan, X., et al. (2023). Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice. Metabolites, 13(7), 821. [Link]
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Nicotinamide-N-15N for studying NAD+ biosynthesis pathways
An In-Depth Technical Guide to Studying NAD+ Biosynthesis Pathways using Nicotinamide-¹⁵N
A Senior Application Scientist's Field Guide to Isotope Tracing and Flux Analysis
Authored By: Gemini, Senior Application Scientist
Foreword: Beyond Concentrations, Towards Dynamics
For decades, our understanding of Nicotinamide Adenine Dinucleotide (NAD+) metabolism was largely defined by static measurements of its concentration. While informative, these snapshots fail to capture the highly dynamic nature of the NAD+ pool, which is in a constant state of synthesis, consumption, and recycling. The true functional state of cellular bioenergetics and signaling is written in the language of metabolic flux—the rate at which metabolites are processed through a pathway. This guide is dedicated to the researchers, scientists, and drug development professionals seeking to decipher this language.
Here, we present an in-depth technical framework for utilizing Nicotinamide-¹⁵N (¹⁵N-Nam), a stable isotope-labeled precursor, to meticulously track and quantify the flux through the critical NAD+ salvage pathway. By moving beyond simple quantification to dynamic flux analysis, we can uncover nuanced insights into cellular responses to genetic mutations, pharmacological interventions, and disease states. This document is structured not as a rigid protocol, but as a comprehensive guide grounded in field-proven experience, designed to empower you with the causal logic behind each experimental choice and to ensure the generation of robust, trustworthy data.
The Foundational Principles: Understanding the NAD+ Metabolic Network
Before embarking on a tracer study, a firm grasp of the underlying biology is paramount. NAD+ is synthesized through multiple pathways, and understanding their interplay is crucial for experimental design and data interpretation.
The Major NAD+ Biosynthesis Pathways
In mammalian cells, the NAD+ pool is maintained by three primary routes:
-
The de novo Pathway: Synthesizes NAD+ from the essential amino acid tryptophan. This pathway is active primarily in the liver and kidneys.[1]
-
The Preiss-Handler Pathway: Converts dietary nicotinic acid (NA) into NAD+.
-
The Salvage Pathway: This is the predominant pathway in most mammalian tissues, recycling nicotinamide (Nam) produced from the activity of NAD+-consuming enzymes.[2][3] This pathway is the primary focus of ¹⁵N-Nam tracing studies.
The salvage pathway is a two-step enzymatic process. First, the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) converts Nam to Nicotinamide Mononucleotide (NMN).[3] Subsequently, NMN Adenylyltransferases (NMNATs) convert NMN to NAD+.[2][3] Because NAMPT is the bottleneck, its activity is a critical determinant of cellular NAD+ levels, making the salvage pathway a key therapeutic target.[3]
Caption: A validated workflow for ¹⁵N-Nicotinamide tracing experiments.
Cell Culture and Labeling
The initial phase of the experiment involves culturing cells and introducing the ¹⁵N-Nam tracer.
Protocol 2.1.1: Cell Labeling with ¹⁵N-Nicotinamide
-
Cell Seeding: Plate cells (e.g., HEK293, HepG2) at a density that ensures they are in the exponential growth phase at the time of the experiment. This is critical as the metabolic state can vary significantly with cell density.
-
Pre-treatment (Optional): If testing the effect of a compound, treat the cells for the desired duration before adding the tracer. Include a vehicle control (e.g., DMSO) group.
-
Tracer Introduction: Replace the standard culture medium with a fresh medium containing a known concentration of ¹⁵N-Nicotinamide (e.g., 50 µM).
-
Causality Insight: The concentration should be sufficient to compete with any unlabeled nicotinamide present in the serum or produced by NAD+ recycling, yet not so high as to artificially push the pathway.
-
-
Time Course: Harvest cells at multiple time points (e.g., 0, 2, 4, 8, 24 hours). A time course is essential for calculating the rate of incorporation (the flux) and not just the fractional labeling at a single endpoint. [4]
Metabolite Extraction: The Critical Quenching Step
The accuracy of any metabolomics experiment hinges on the immediate and complete cessation of all enzymatic activity during sample harvesting. NAD+ and its related metabolites, particularly the reduced forms (NADH, NADPH), are notoriously unstable. [5][6] Protocol 2.2.1: Metabolite Quenching and Extraction
-
Rapid Medium Removal: Aspirate the culture medium as quickly as possible.
-
Quenching: Immediately place the culture plate on dry ice or flash-freeze the cells by adding liquid nitrogen directly to the dish. This step is non-negotiable for preserving the in vivo redox state. [5]3. Extraction Solvent Addition: Add a pre-chilled (-80°C) extraction solvent. A common and effective choice is an acidic solution of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid. [7] * Causality Insight: The cold organic solvents serve to precipitate proteins and lipids, while the acidic condition helps to stabilize the oxidized forms of NAD+ (NAD+, NADP+). [6]4. Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Pellet the precipitated protein and cell debris by centrifuging at high speed (e.g., 15,000 x g for 15 min at 4°C).
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube for LC-MS/MS analysis.
-
Normalization: Use the remaining protein pellet to perform a protein quantification assay (e.g., BCA assay). This is a critical step for normalizing the metabolite data to the amount of biological material.
Trustworthiness Check: To validate your extraction procedure, consider spiking known amounts of unlabeled NAD+ and NADH standards into a parallel sample during extraction. The recovery of these standards can provide a quantitative measure of your extraction efficiency and stability. [7]
LC-MS/MS Analysis: Quantifying Isotopologues
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical platform of choice for these studies due to its exceptional sensitivity and specificity. [8][9]It allows for the separation of NAD+ from other cellular components and the precise differentiation between its unlabeled (M+0) and ¹⁵N-labeled (M+1) forms.
Chromatographic Separation
Hydrophilic Interaction Chromatography (HILIC) is often preferred for separating the highly polar molecules of the NAD+ metabolome. [5][9] Table 1: Example LC-MS/MS Parameters for NAD+ Isotopologue Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC (e.g., SeQuant ZIC-pHILIC) | Provides excellent retention and separation for polar NAD+ metabolites. [5] |
| Mobile Phase A | 20 mM Ammonium Carbonate, pH 9.0 | Alkaline pH can improve peak shape for nucleotides. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for gradient elution on HILIC columns. |
| Gradient | Start at high %B, decrease to elute | Standard practice for HILIC separations. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC columns. |
| Column Temp | 35 - 45 °C | Improves peak shape and reduces viscosity. |
Mass Spectrometry Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application. MRM provides superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Table 2: MRM Transitions for NAD+ Isotopologues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled NAD+ (M+0) | 664.1 | 428.1 (ADP-ribose) | 25 |
| ¹⁵N-Labeled NAD+ (M+1) | 665.1 | 428.1 (ADP-ribose) | 25 |
| Internal Standard (¹³C₅-NAD+) | 669.1 | 428.1 (ADP-ribose) | 25 |
-
Causality Insight: The precursor ion represents the protonated NAD+ molecule ([M+H]+). During fragmentation in the mass spectrometer, the bond between the nicotinamide and ribose moieties breaks. We monitor the common ADP-ribose fragment (m/z 428.1) for both labeled and unlabeled NAD+. This ensures that any variations in fragmentation efficiency do not bias the ratio of M+1 to M+0. Using a stable isotope-labeled internal standard, such as ¹³C₅-NAD+, is crucial for correcting for variations in sample preparation and instrument response. [10]
Caption: Logic of MRM detection for NAD+ isotopologues in a triple quadrupole MS.
Data Analysis and Interpretation: From Ratios to Flux
Raw data from the LC-MS/MS consists of peak areas for the M+0 and M+1 isotopologues of NAD+ at each time point. The goal is to convert this data into a meaningful biological metric: the rate of NAD+ synthesis.
Calculating Fractional Enrichment
The first step is to calculate the fractional enrichment (FE) of the ¹⁵N label in the NAD+ pool at each time point.
Equation 1: Fractional Enrichment (FE)
FE = (Peak Area of M+1) / (Peak Area of M+0 + Peak Area of M+1)
Note: This calculation should be corrected for the natural abundance of heavy isotopes before applying.
Determining the Rate of Synthesis
Plotting the Fractional Enrichment against time will typically yield a curve that rises and then plateaus as the labeled pool reaches an isotopic steady state. The initial slope of this curve represents the rate of NAD+ synthesis.
For a simple model, the synthesis rate (flux) can be estimated from the initial, linear portion of the curve:
Equation 2: NAD+ Synthesis Rate (Flux)
Flux (µM/hour) = [Initial Slope of FE vs. Time Curve] * [Total NAD+ Pool Size (µM)]
The total NAD+ pool size can be determined separately using a standard curve of unlabeled NAD+.
Interpreting the Results:
-
Increased Flux: An experimental condition (e.g., treatment with a NAMPT activator) that results in a steeper initial slope indicates an increased rate of NAD+ synthesis through the salvage pathway.
-
Decreased Flux: Conversely, a shallower slope suggests an inhibition of the pathway.
-
No Change in Flux, Change in Pool Size: A drug might not affect the synthesis rate but could inhibit NAD+-consuming enzymes, leading to an increase in the total NAD+ pool size without altering the fractional enrichment kinetics. This highlights why flux measurements provide deeper insight than concentration measurements alone.
Conclusion: A Powerful Tool for Discovery
Stable isotope tracing with ¹⁵N-Nicotinamide coupled to LC-MS/MS analysis is a robust and powerful methodology for dissecting the dynamics of NAD+ metabolism. It provides a quantitative measure of flux through the salvage pathway, offering a more nuanced view of cellular physiology than static concentration measurements can provide. By adhering to the principles of careful experimental design, rapid and effective metabolite quenching, and validated analytical methods, researchers can generate high-quality, trustworthy data. This approach is invaluable for understanding the mechanisms of disease, identifying novel drug targets, and evaluating the efficacy of therapeutic interventions aimed at modulating NAD+ homeostasis.
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An In-depth Technical Guide to the Safe Handling and Application of Nicotinamide-¹⁵N
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of ¹⁵N-Labeled Nicotinamide in Modern Research
Nicotinamide, a vital form of vitamin B3, is a cornerstone of cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2][3] The strategic substitution of the naturally abundant ¹⁴N atom with its stable, non-radioactive isotope, ¹⁵N, within the nicotinamide molecule provides researchers with a powerful tool to trace its metabolic fate. This isotopic labeling allows for the precise differentiation between endogenous and exogenously supplied nicotinamide, enabling detailed investigations into NAD+ biosynthesis, turnover, and the intricate metabolic pathways it governs.[4][5] The use of ¹⁵N-labeled compounds is particularly advantageous in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering unparalleled insights into molecular dynamics and metabolic fluxes.[4][6] This guide offers a comprehensive overview of the safe handling, storage, and application of Nicotinamide-¹⁵N, grounded in established scientific principles and practical laboratory experience.
Section 1: Chemical and Physical Properties of Nicotinamide-¹⁵N
Understanding the fundamental properties of Nicotinamide-¹⁵N is crucial for its proper handling and use in experimental settings. While the isotopic label does not significantly alter the macroscopic chemical and physical characteristics compared to its unlabeled counterpart, it is the basis for its utility in tracer studies.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆¹⁵NNO | [7] |
| Molecular Weight | ~123.12 g/mol | [7] |
| Appearance | White crystalline solid/powder | [1][7][8] |
| Melting Point | 128 - 131 °C | [8] |
| Solubility in Water | 100 g/100 mL | [9] |
| Solubility in Ethanol | ~2.5 mg/mL | [7] |
| Solubility in DMSO | ~15 mg/mL | [7] |
| Solubility in DMF | ~15 mg/mL | [7] |
| Storage Temperature | -20°C | [7] |
Section 2: Safety and Handling Guidelines
While ¹⁵N is a stable and non-radioactive isotope, Nicotinamide-¹⁵N should be handled with the same care as any other laboratory chemical.[10] The toxicological profile is considered to be of very low acute toxicity.[11] The primary hazards are related to its potential as an eye and skin irritant, and respiratory irritation from dust inhalation.[8][12]
Hazard Identification and Personal Protective Equipment (PPE)
Based on the safety data for Nicotinamide, the following hazard classifications apply:
-
Skin Irritation: Potential irritant[12]
-
Respiratory Irritation: May cause irritation upon inhalation of dust[8][12]
The following PPE is mandatory when handling Nicotinamide-¹⁵N powder:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used when handling the powder to avoid inhalation.[9]
-
Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.[13]
First Aid Measures
In the event of exposure, the following first aid procedures should be followed:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][12] Seek medical attention if irritation persists.[8][9][12]
-
Skin Contact: Wash off immediately with plenty of soap and water.[8][12] Remove contaminated clothing.
-
Inhalation: Remove to fresh air.[9][12] If not breathing, give artificial respiration.[9] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Wash out mouth with water and seek medical advice.[12]
Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Wear appropriate personal protective equipment as outlined in section 2.1.
-
Containment: For a powder spill, carefully sweep up the material to avoid generating dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collection: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the waste according to the guidelines in Section 4.
Section 3: Storage and Stability
Proper storage of Nicotinamide-¹⁵N is essential to maintain its integrity and ensure the reliability of experimental results.
-
Solid Form: Store the crystalline solid at -20°C in a tightly sealed container to protect it from moisture.[7] When stored correctly, the solid is stable for at least four years.[7]
-
Solutions:
-
Organic Solvents: Stock solutions in organic solvents such as DMSO and DMF should be stored at -20°C.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[7] Prepare fresh aqueous solutions for each experiment to avoid degradation.
-
Section 4: Waste Disposal
Since ¹⁵N is a stable, non-radioactive isotope, the disposal of Nicotinamide-¹⁵N waste is generally less complex than for radioactive materials.[]
-
General Principle: Waste containing stable isotopically labeled compounds can typically be handled as standard chemical waste.[10][]
-
Procedure:
-
Segregation: Do not mix with radioactive waste.[]
-
Labeling: All waste containers must be clearly labeled with their contents, including the words "Hazardous Waste" or "Chemical Waste," the name of the compound (Nicotinamide-¹⁵N), the solvent, and the concentration.[15]
-
Collection: Collect waste in a designated, sealed, and properly labeled container.[15][16]
-
Disposal Request: Follow your institution's guidelines for chemical waste disposal, which typically involves submitting a request for pickup by the Environmental Health and Safety (EHS) department.[15][17][18]
-
Section 5: Experimental Protocols and Applications
Nicotinamide-¹⁵N is a versatile tool in metabolic research. Below are representative workflows for its application in cell culture and NMR spectroscopy.
Protocol for Metabolic Labeling in Cell Culture
This protocol outlines the general steps for introducing Nicotinamide-¹⁵N into cell culture to trace its incorporation into NAD+ and other metabolites.
Objective: To quantify the contribution of exogenous nicotinamide to the cellular NAD+ pool.
Workflow Diagram:
Caption: Workflow for a typical metabolic labeling experiment using Nicotinamide-¹⁵N.
Step-by-Step Methodology:
-
Preparation of ¹⁵N-Nicotinamide Stock Solution:
-
Based on a published protocol for preparing a 1 M stock solution of unlabeled nicotinamide, you can adapt it for the ¹⁵N-labeled version.[19]
-
Accurately weigh the required amount of Nicotinamide-¹⁵N powder.
-
Dissolve in an appropriate solvent. For cell culture, sterile, cell culture-grade water is often used to prepare a concentrated stock.[19] For example, to make a 1 M stock, dissolve 12.31 g of Nicotinamide-¹⁵N in 100 mL of water.[19]
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.[19]
-
Store the stock solution at -20°C.
-
-
Cell Seeding and Growth:
-
Seed your cells of interest in appropriate culture vessels and grow them in standard culture medium until they reach the desired confluency for the experiment.
-
-
Labeling:
-
Prepare the labeling medium by supplementing the base medium with the desired final concentration of Nicotinamide-¹⁵N from your stock solution.
-
Remove the standard culture medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled nicotinamide. The incubation time will vary depending on the specific research question and cell type.
-
-
Cell Harvesting and Metabolite Extraction:
-
After the labeling period, harvest the cells. This typically involves washing the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium.
-
Extract the metabolites using a suitable method, such as a cold methanol/water/chloroform extraction, to quench metabolic activity and separate polar metabolites.
-
-
Analysis:
-
Analyze the extracted metabolites using a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to identify and quantify the ¹⁵N-labeled NAD+ and other downstream metabolites.
-
Protocol for NMR Sample Preparation
This protocol provides a general guideline for preparing a sample of Nicotinamide-¹⁵N for NMR analysis.
Objective: To acquire a ¹⁵N NMR spectrum to study the chemical environment of the labeled nitrogen atom.
Workflow Diagram:
Caption: General workflow for preparing a sample for NMR spectroscopy.
Step-by-Step Methodology:
-
Determine Required Concentration: The required concentration will depend on the specific NMR experiment being performed. Sensitive experiments like ¹H NMR may require only a millimolar solution, while less sensitive experiments like a ¹H-¹⁵N HSQC may require concentrations of at least 100 mM.[20]
-
Weigh the Sample: Accurately weigh the required amount of Nicotinamide-¹⁵N into a clean, dry vial.[20]
-
Dissolve in Deuterated Solvent: Add the appropriate volume (typically 0.6-0.7 mL for a standard 5 mm NMR tube) of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to the vial.[20] The choice of solvent will depend on the solubility of the compound and the experimental requirements.
-
Ensure Complete Dissolution: Gently agitate the vial until the solid is completely dissolved.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a clean, high-quality NMR tube.[20]
-
Cap and Mix: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
Analysis: The sample is now ready for analysis in an NMR spectrometer.
Conclusion
Nicotinamide-¹⁵N is an invaluable tool for researchers in a wide range of disciplines. By adhering to the safety, handling, and experimental guidelines outlined in this guide, scientists can confidently and effectively utilize this isotopically labeled compound to advance our understanding of cellular metabolism and drug development. The principles of careful handling, proper storage, and appropriate waste disposal are paramount to ensuring a safe and productive research environment.
References
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Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2025, August 13). Medium. [Link]
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U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0. [Link]
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Pobudkowska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International Journal of Molecular Sciences, 22(14), 7365. [Link]
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Redox. (2022, August 4). Safety Data Sheet Nicotinamide. [Link]
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Chekmenev, E. Y., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(3), 554-561. [Link]
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National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem Compound Database. [Link]
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Rahimpour, E., et al. (2022). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical & Engineering Data, 67(8), 2376-2385. [Link]
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National Institutes of Health. (n.d.). NIH Waste Disposal Guide. [Link]
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Veres, A., et al. (2021). Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays. STAR protocols, 2(2), 100412. [Link]
-
Guinama. (2025, June 6). SAFETY DATA SHEET 93772-NICOTINAMIDE. [Link]
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Theis, T., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(3), 554-561. [Link]
-
Pobudkowska, A., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. International Journal of Molecular Sciences, 22(14), 7365. [Link]
-
U.S. Food and Drug Administration. (2022, July 25). (b) (4) - Regulations.gov. [Link]
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U.S. Food and Drug Administration. (2016, March 8). GRAS Notice 635: Nicotinamide riboside chloride. [Link]
-
National Institutes of Health. (n.d.). NIH Waste Disposal Guide at Bayview Campus. [Link]
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ResearchGate. (2019, February 28). How to prepare sample for NMR?[Link]
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National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]
-
Alfa Chemistry. (n.d.). 15N Labeled Compounds. [Link]
-
The University of Maryland, Baltimore. (2015, May 14). Disposal of Chemical Waste. [Link]
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Thelen, J. J., & Miernyk, J. A. (2012). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. In Plant Proteomics (pp. 111-126). Humana Press. [Link]
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Western University. (n.d.). NMR Sample Preparation. [Link]
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Kilpatrick, E. L. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in enzymology, 566, 273–288. [Link]
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Methodological & Application
Protocol for Nicotinamide-N-15N labeling in mammalian cells
Application Note & Protocol
Topic: Protocol for Nicotinamide-¹⁵N Labeling in Mammalian Cells for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Harnessing ¹⁵N-Nicotinamide to Illuminate NAD⁺ Dynamics: A Guide to Stable Isotope Tracing in Mammalian Cells
Introduction
Nicotinamide Adenine Dinucleotide (NAD⁺) is more than a simple cofactor for redox reactions; it is a critical signaling molecule and a consumed substrate for enzymes that regulate nearly every aspect of cellular physiology, from DNA repair and gene expression to metabolic homeostasis.[1][2][3] The enzymes that consume NAD⁺, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), are central to cellular stress responses, aging, and the progression of numerous diseases.[1][2][4] Consequently, understanding the dynamics of NAD⁺ biosynthesis and consumption—its metabolic flux—is paramount for developing novel therapeutics targeting these pathways.
While static measurements can report on the size of the NAD⁺ pool, they fail to capture the highly dynamic nature of its synthesis and degradation.[2] Stable isotope tracing, using precursors labeled with heavy isotopes like ¹⁵N, offers a powerful method to dissect these kinetics.[2][5] In most mammalian tissues, NAD⁺ is predominantly synthesized through the salvage pathway, which recycles nicotinamide (Nam).[6][7][8] This application note provides a comprehensive protocol for using ¹⁵N-labeled nicotinamide to trace the flux through the NAD⁺ salvage pathway in cultured mammalian cells, enabling researchers to quantify synthesis rates and gain deeper insights into cellular metabolic regulation.
The Scientific Principle: Tracing the NAD⁺ Salvage Pathway
The NAD⁺ salvage pathway is the primary engine for maintaining cellular NAD⁺ pools in mammals.[6][8] The pathway begins with the conversion of nicotinamide (Nam), a byproduct of NAD⁺-consuming enzymes, into nicotinamide mononucleotide (NMN). This is the rate-limiting step and is catalyzed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[7][9][10][11] Subsequently, NMN is converted to NAD⁺ by one of three Nicotinamide Mononucleotide Adenylyltransferases (NMNAT1-3), which are localized to the nucleus, Golgi, and mitochondria, respectively.[1][7]
By replacing standard nicotinamide in the cell culture medium with nicotinamide in which the amide nitrogen is a heavy isotope (¹⁵N), we can trace its incorporation into the NAD⁺ molecule. The ¹⁵N atom is retained through the enzymatic steps, resulting in an NMN molecule that is one mass unit heavier (M+1), and subsequently an NAD⁺ molecule that is also one mass unit heavier (M+1). These mass-shifted isotopologues can be readily distinguished from their unlabeled (M+0) counterparts using mass spectrometry, allowing for precise quantification of new NAD⁺ synthesis.
Part 3: LC-MS/MS Analysis and Data Interpretation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical engine for this workflow, providing the sensitivity and specificity needed to distinguish between labeled and unlabeled metabolites. [3][4]
LC-MS/MS Method
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar metabolites like NAD⁺ and its precursors. A high-resolution mass spectrometer (e.g., Q-Exactive) or a sensitive triple quadrupole (for targeted analysis) is required. [12][13]* Mass Detection: The analysis involves monitoring the specific mass-to-charge ratios (m/z) for the unlabeled (M+0) and ¹⁵N-labeled (M+1) forms of key metabolites.
| Metabolite | Formula | Unlabeled (M+0) m/z [M+H]⁺ | ¹⁵N-Labeled (M+1) m/z [M+H]⁺ |
| Nicotinamide | C₆H₆N₂O | 123.0553 | 124.0524 |
| NMN | C₁₁H₁₅N₂O₈P | 335.0638 | 336.0609 |
| NAD⁺ | C₂₁H₂₇N₇O₁₄P₂ | 663.1111 | 664.1082 |
| Table 2. Theoretical m/z values for key metabolites in the NAD⁺ salvage pathway. |
Data Analysis and Interpretation
The primary output is the fractional enrichment (FE), which represents the proportion of the metabolite pool that has become labeled at a given time point.
Formula for Fractional Enrichment: FE (%) = [Peak Area (M+1) / (Peak Area (M+0) + Peak Area (M+1))] * 100
By plotting the fractional enrichment of NAD⁺ over time, you can visualize the turnover rate of the entire pool. A rapid increase indicates fast NAD⁺ synthesis and consumption, while a slow increase suggests a more static pool. Comparing these rates between different experimental conditions (e.g., drug treatment vs. control) can reveal profound insights into how cellular NAD⁺ metabolism is regulated.
Part 4: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Labeling | 1. Use of standard FBS instead of dialyzed FBS. 2. NAMPT activity is low in the chosen cell line. 3. Inefficient metabolite extraction. | 1. Confirm use of dFBS. This is the most common error. 2. Verify NAMPT expression in your cells. Try a different cell line known to have active salvage. 3. Ensure extraction is done rapidly with -80°C methanol. |
| Poor Cell Health | 1. Nicotinamide starvation in the base medium. 2. Toxicity from the ¹⁵N-Nicotinamide tracer. | 1. Ensure the experiment duration is not excessively long. 24-48 hours is typical. 2. Perform a dose-response curve to check for tracer toxicity. Lower the concentration if necessary. |
| High Variability | 1. Inconsistent cell numbers between wells. 2. Variation in extraction timing or efficiency. | 1. Ensure even cell seeding and that confluency is consistent at harvest. Normalize data to cell number or protein content. 2. Standardize the extraction protocol. Use a multi-channel pipette and work quickly. |
References
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Title: NAMPT in regulated NAD biosynthesis and its pivotal role in human metabolism. Source: PubMed URL: [Link]
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Title: Nicotinamide adenine dinucleotide. Source: Wikipedia URL: [Link]
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Title: Subcellular NAMPT-mediated NAD+ salvage pathways and their roles in bioenergetics and neuronal protection after ischemic injury. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: NAD⁺ biosynthesis pathway in a mammalian cell. The salvage pathway... Source: ResearchGate URL: [Link]
-
Title: The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Source: Frontiers in Bioscience-Landmark URL: [Link]
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Title: Understanding the NAD+ Salvage Pathway: A Key to Cellular Health. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Nampt: Linking NAD biology, metabolism, and cancer. Source: PMC - NIH URL: [Link]
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Title: Nampt: a new therapeutic target for modulating NAD + levels in metabolic, cardiovascular, and neurodegenerative diseases. Source: Canadian Science Publishing URL: [Link]
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Title: NAMPT in Regulated NAD Biosynthesis and its Pivotal Role in Human Metabolism. Source: Current Medicinal Chemistry URL: [Link]
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Title: Mammalian NAD⁺ biosynthetic salvage and degradation pathways. Source: ResearchGate URL: [Link]
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Title: Stable Isotope Tracing Experiments Using LC-MS. Source: SpringerLink URL: [Link]
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Title: Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism. Source: PMC - PubMed Central URL: [Link]
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Title: Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. Source: JoVE URL: [Link]
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Title: Metabolic Pathway Tracing for NAD + Synthesis and Consumption. Source: PubMed URL: [Link]
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Title: Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. Source: Brenner Lab URL: [Link]
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Title: NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Source: PMC - PubMed Central URL: [Link]
-
Title: Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Source: PubMed Central URL: [Link]
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Title: A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Source: Infoscience - EPFL URL: [Link]
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Title: Quantitative analysis of NAD synthesis-breakdown fluxes. Source: PMC - PubMed Central - NIH URL: [Link]
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Title: Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. Source: PLOS One URL: [Link]
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Title: Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. Source: National Institutes of Health (NIH) URL: [Link]
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Application Notes and Protocols for 15N NMR Spectroscopy with Nicotinamide-¹⁵N
Introduction: Unveiling Molecular Insights with ¹⁵N NMR and Nicotinamide-¹⁵N
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating molecular structure, dynamics, and interactions at an atomic level.[1][2] While ¹H and ¹³C NMR are foundational, the observation of the ¹⁵N nucleus offers a unique window into the chemical environment of nitrogen atoms, which are pivotal components of a vast array of biologically and pharmaceutically relevant molecules.[3][4] Nicotinamide, a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), is a key player in cellular metabolism and signaling.[5][6] The use of isotopically labeled Nicotinamide-¹⁵N dramatically enhances the sensitivity and utility of NMR for studying its roles in complex biological systems and drug development.[5][7][8]
This guide provides a comprehensive, step-by-step protocol for conducting ¹⁵N NMR spectroscopy using Nicotinamide-¹⁵N, designed for researchers, scientists, and drug development professionals. We will delve into the principles of ¹⁵N NMR, from sample preparation to advanced 2D correlation techniques, while emphasizing the rationale behind each experimental step to ensure robust and reproducible results.
The ¹⁵N nucleus is a spin-½ nuclide, which means it yields sharp NMR signals, a significant advantage over the quadrupolar and more abundant ¹⁴N isotope that often produces broad, difficult-to-interpret peaks.[4][9][10] However, the low natural abundance (0.37%) and lower gyromagnetic ratio of ¹⁵N result in inherently low sensitivity.[3][4][10] Isotopic enrichment, such as in Nicotinamide-¹⁵N, is therefore crucial for practical applications, enabling a wealth of structural and dynamic information to be obtained.[6][7]
Part 1: Foundational Principles of ¹⁵N NMR Spectroscopy
The chemical shift of a ¹⁵N nucleus is exquisitely sensitive to its local electronic environment, including hybridization state, bonding partners, and non-covalent interactions.[5] This sensitivity makes ¹⁵N NMR a powerful tool for:
-
Structural Elucidation: Identifying different nitrogen sites within a molecule and determining connectivity through scalar couplings to neighboring nuclei (e.g., ¹H, ¹³C).[4]
-
Studying Molecular Dynamics: Probing conformational changes, intermolecular interactions, and chemical exchange processes over a wide range of timescales.[5]
-
Investigating Tautomerization: Distinguishing between tautomers due to the significant changes in ¹⁵N chemical shifts.[4]
-
Monitoring Enzyme Kinetics and Binding: Tracking the metabolic fate of nicotinamide and its interactions with proteins and other biomolecules.[2][11]
Due to the low sensitivity of direct ¹⁵N detection, modern NMR experiments predominantly utilize proton-detected 2D heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).[3][12][13] These experiments transfer magnetization from the highly sensitive ¹H nucleus to the ¹⁵N nucleus, significantly boosting the signal-to-noise ratio.[11]
Part 2: Experimental Protocols
Sample Preparation: The Cornerstone of High-Quality Spectra
Proper sample preparation is critical for obtaining high-resolution and artifact-free NMR spectra. An ideal NMR sample should be homogenous, free of particulate matter, and at an appropriate concentration in a suitable deuterated solvent.[14]
Protocol for Preparing a Nicotinamide-¹⁵N NMR Sample:
-
Determine the Required Concentration: The optimal concentration depends on the specific NMR experiment. For sensitive experiments like a ¹H-observe experiment, a lower concentration may suffice. However, for less sensitive experiments like direct ¹⁵N detection or for detecting weak interactions, a higher concentration is necessary. As a general guideline, aim for a concentration in the millimolar (mM) range. For 2D experiments like HSQC on modern spectrometers, concentrations of at least 50 µM can be feasible, though 1 mM is often recommended for good quality data in a reasonable time.[14][15]
-
Select a Deuterated Solvent: The choice of solvent is crucial. It must dissolve the Nicotinamide-¹⁵N and be deuterated to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer.[14] Common choices for polar molecules like nicotinamide include Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice may also depend on the desired pH and the exchange rate of amide protons.
-
Weighing and Dissolving the Sample:
-
Accurately weigh the desired amount of Nicotinamide-¹⁵N.
-
Dissolve the solid in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).[14] Ensure complete dissolution by gentle vortexing or sonication.
-
-
Filtration: To remove any suspended particles that can degrade spectral quality by broadening lines, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[16]
-
Adding a Reference Standard (Optional but Recommended): For accurate chemical shift referencing, an internal standard can be added. For ¹⁵N NMR, external referencing to liquid ammonia or nitromethane is common, but internal standards can also be used.[9][10] Consult your NMR facility's standard procedures for referencing ¹⁵N spectra.
-
Degassing (for specific applications): For studies sensitive to paramagnetic oxygen, such as T1 relaxation measurements, degassing the sample by several freeze-pump-thaw cycles is recommended.
Data Acquisition: A Step-by-Step Guide to ¹H-¹⁵N HSQC
The ¹H-¹⁵N HSQC experiment is the workhorse for observing ¹⁵N nuclei indirectly through their directly attached protons. It provides a 2D correlation map where each peak corresponds to a nitrogen atom bonded to a proton.[12][13]
Experimental Workflow for ¹H-¹⁵N HSQC Acquisition:
Caption: Experimental workflow for acquiring a ¹H-¹⁵N HSQC spectrum.
Detailed Acquisition Steps:
-
Insert the Sample: Carefully place the NMR tube into the spinner turbine and insert it into the magnet.
-
Lock and Shim: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability.[17] Shimming is the process of optimizing the homogeneity of the magnetic field to achieve narrow linewidths. Automated shimming routines are available on modern spectrometers.[15]
-
Tune the Probe: The NMR probe must be tuned to the resonance frequencies of both ¹H and ¹⁵N for efficient signal transmission and detection.[15]
-
Set Up the Experiment: Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).[15]
-
Define Acquisition Parameters:
-
Spectral Width (SW): Define the frequency range to be observed in both the ¹H (F2) and ¹⁵N (F1) dimensions. For nicotinamide, a proton width of ~12 ppm and a nitrogen width of ~150-200 ppm centered appropriately should be sufficient.[18]
-
Carrier Frequencies (O1P and O2P): Set the center of the spectral window for both ¹H and ¹⁵N dimensions. For the amide region of proteins, the ¹⁵N center is often set around 115-120 ppm.[15] For nicotinamide, the expected chemical shifts should be considered.
-
Number of Scans (NS): This determines the signal-to-noise ratio. A higher number of scans improves sensitivity but increases the experiment time. Start with 8 or 16 scans and adjust as needed based on the sample concentration.[15]
-
Acquisition Time (TD): This defines the number of data points collected in the direct (¹H) and indirect (¹⁵N) dimensions, which affects the resolution. Typical values are 1024-2048 points in the direct dimension and 128-256 points in the indirect dimension.[15][18]
-
-
Run the Experiment: Start the acquisition. The experiment time will depend on the number of scans and increments in the indirect dimension.
Part 3: Data Processing and Analysis
Once the raw data (Free Induction Decay, FID) is acquired, it must be processed to generate the final 2D spectrum.
Processing Steps:
-
Fourier Transformation: Apply a Fourier transform in both dimensions to convert the time-domain data into the frequency-domain spectrum.[19]
-
Phasing: Correct the phase of the signals in both dimensions to ensure all peaks are in pure absorption mode.[19]
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.[19]
-
Referencing: Calibrate the chemical shift axes using the known chemical shift of the reference standard or the solvent.
Data Interpretation:
The resulting ¹H-¹⁵N HSQC spectrum will show correlations between the chemical shifts of nitrogen atoms and their directly attached protons. For Nicotinamide-¹⁵N, you would expect to see a cross-peak for the amide (-NH₂) protons and the amide nitrogen, as well as a correlation for the pyridine nitrogen if it is protonated. The precise chemical shifts will be sensitive to the solvent, pH, and temperature.
| Parameter | Typical Value/Range | Rationale |
| Spectrometer Frequency | ≥ 400 MHz for ¹H | Higher field strength provides better sensitivity and resolution. |
| Sample Concentration | 1-10 mM | Balances sensitivity with potential aggregation issues at higher concentrations. |
| Solvent | D₂O, DMSO-d₆, Methanol-d₄ | Chosen for solubility and to minimize exchange of labile protons if they are of interest. |
| Temperature | 298 K (25 °C) | Can be varied to study temperature-dependent conformational changes or dynamics. |
| ¹H Spectral Width | 10-16 ppm | Sufficient to cover the chemical shift range of protons in nicotinamide.[18] |
| ¹⁵N Spectral Width | 150-250 ppm | Covers the typical range for amide and aromatic nitrogen atoms.[18] |
| Number of Scans (NS) | 8 - 64 (per increment) | Dependent on sample concentration; more scans are needed for dilute samples.[15] |
| ¹J(NH) Coupling Constant | ~90 Hz | Used to optimize the delays in the pulse sequence for efficient magnetization transfer.[10] |
Part 4: Troubleshooting Common Issues
Even with careful preparation, issues can arise during NMR experiments.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common ¹⁵N NMR issues.
Common Problems and Solutions:
-
Low Signal-to-Noise:
-
Broad Lineshapes:
-
Locking Issues:
-
Background Nitrogen Contamination:
Conclusion
¹⁵N NMR spectroscopy, particularly when coupled with isotopic labeling of molecules like nicotinamide, is a formidable tool in the arsenal of researchers in chemistry, biology, and drug discovery. The enhanced sensitivity and resolution afforded by ¹⁵N labeling open the door to detailed investigations of molecular structure, dynamics, and interactions that would otherwise be intractable. By following the systematic protocols and understanding the underlying principles outlined in this guide, researchers can confidently acquire and interpret high-quality ¹⁵N NMR data, accelerating their scientific discoveries.
References
-
Christou, A. et al. (2021). New Signal Processing Method for the Faster Observation of Natural-Abundance 15N NMR Spectra and Its Application to N5+. Inorganic Chemistry. Available at: [Link]
- Martin, G. E., & Williams, A. J. (2016). Nuclear Magnetic Resonance Experiments Applicable to the Elucidation and Characterization of Nitrogenous Natural Products: 1H–15N Heteronuclear Shift Correlation Methods. In Modern NMR Approaches to the Structure Elucidation of Natural Products (Vol. 2, pp. 71-116). The Royal Society of Chemistry.
-
University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Available at: [Link]
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Cai, S., et al. (2016). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Magnetic Resonance. Available at: [Link]
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Powers Group, University of Nebraska–Lincoln. (2022). Collecting a 15N Edited HSQC. Available at: [Link]
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Wiley-VCH. (n.d.). Nicotinamide - Optional[15N NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Lorigan, G. A., et al. (2011). Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy. Journal of Biological Chemistry. Available at: [Link]
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Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?. Available at: [Link]
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IMSERC. (n.d.). 2D HSQC Experiment. Available at: [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]
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Theis, T., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. Available at: [Link]
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University of Maryland, Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]
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Pervushin, K., et al. (2012). Speeding up direct 15N detection: hCaN 2D NMR experiment. Journal of Biomolecular NMR. Available at: [Link]
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Iwahara, J., et al. (2017). A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex. Journal of Magnetic Resonance. Available at: [Link]
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researchmap. (n.d.). Application of NMR in drug discovery. Available at: [Link]
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ResearchGate. (n.d.). ¹⁵N NMR spectra of the sample, containing nicotinamide (NA), fampridine... Available at: [Link]
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Application Note: High-Sensitivity ¹⁵N NMR of Nicotinamide Enabled by SABRE Hyperpolarization
Introduction
Nicotinamide (a form of vitamin B₃) is a vital molecule involved in numerous metabolic pathways, making it a key target for in-vivo metabolic imaging and drug development studies.[1][2] However, the inherent low sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI) poses a significant challenge for detecting ¹⁵N-labeled nicotinamide at biologically relevant concentrations. Signal Amplification By Reversible Exchange (SABRE) is a powerful hyperpolarization technique that dramatically enhances NMR signals by transferring the spin order of parahydrogen (p-H₂) to a target molecule.[3][4][5][6][7] This application note provides a detailed guide for researchers on the principles and protocols for performing SABRE hyperpolarization of ¹⁵N-nicotinamide, enabling unprecedented sensitivity for its detection.
The SABRE-SHEATH (SABRE in SHield Enables Alignment Transfer to Heteronuclei) method, a variant of SABRE, is particularly effective for hyperpolarizing heteronuclei like ¹⁵N.[3][4][8][9] This technique offers several advantages, including rapid polarization (seconds to minutes), the ability to hyperpolarize the substrate without chemical modification, and the potential for continuous hyperpolarization.[8][10] The long T₁ relaxation times of ¹⁵N nuclei, which can be in the order of minutes, provide an extended window for detection and imaging applications.[8][9][11][12]
Principles of ¹⁵N SABRE-SHEATH Hyperpolarization
SABRE hyperpolarization relies on the reversible interaction of a substrate and parahydrogen with an iridium-based catalyst.[3][7][10] The process can be broken down into several key steps:
-
Catalyst Activation: A precursor catalyst, typically [Ir(IMes)(COD)Cl] (IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, COD = 1,5-cyclooctadiene), is activated by reacting with hydrogen to form the active dihydride iridium complex.[3][4]
-
Substrate and Parahydrogen Binding: The activated catalyst reversibly binds both the ¹⁵N-nicotinamide substrate and parahydrogen in solution.[7][10]
-
Polarization Transfer at Microtesla Fields: The key to hyperpolarizing the ¹⁵N nucleus is to perform the exchange process in a very low magnetic field, typically in the microtesla range.[3][4][10] This is achieved by placing the sample inside a magnetic shield. At these low fields, the nuclear spins of the parahydrogen-derived hydrides and the ¹⁵N nucleus of the bound nicotinamide become strongly coupled. This allows for the efficient transfer of the high spin order from the parahydrogen singlet state to the ¹⁵N nucleus.[4]
-
Substrate Dissociation: The hyperpolarized ¹⁵N-nicotinamide then dissociates from the catalyst, and the process can be repeated, leading to a buildup of hyperpolarized nicotinamide in the solution.[7]
The following diagram illustrates the catalytic cycle of SABRE hyperpolarization for ¹⁵N-nicotinamide.
Caption: Catalytic cycle of ¹⁵N-nicotinamide SABRE hyperpolarization.
Experimental Protocol
This protocol outlines the steps for the SABRE hyperpolarization of ¹⁵N-nicotinamide using an [Ir(IMes)(COD)Cl] catalyst in methanol-d₄.
Materials and Equipment
-
¹⁵N-labeled Nicotinamide
-
[Ir(IMes)(COD)Cl] catalyst precursor
-
Methanol-d₄ (deuterated methanol)
-
Parahydrogen generator
-
High-pressure gas cylinder for hydrogen
-
NMR spectrometer
-
5 mm NMR tubes
-
Magnetic shield (µ-metal shield)
-
Schlenk line or glovebox for handling air-sensitive reagents
Sample Preparation
-
Prepare a stock solution of the catalyst precursor: In an inert atmosphere (glovebox or Schlenk line), dissolve a known amount of [Ir(IMes)(COD)Cl] in methanol-d₄ to achieve a desired concentration (e.g., 5-10 mM).
-
Prepare the SABRE sample: In a 5 mm NMR tube, add the appropriate volumes of the ¹⁵N-nicotinamide and the catalyst precursor stock solution in methanol-d₄ to achieve the desired final concentrations. A typical catalyst-to-substrate ratio is in the range of 1:10 to 1:100.[3]
-
Insert the gas delivery tube: Place a thin capillary tube connected to the parahydrogen supply into the NMR tube, ensuring the end of the capillary is submerged in the solution for efficient bubbling.[3][4]
Catalyst Activation and Hyperpolarization
The following workflow diagram illustrates the experimental procedure.
Caption: Experimental workflow for ¹⁵N-nicotinamide SABRE hyperpolarization.
-
Catalyst Activation: Place the NMR tube in the NMR spectrometer and bubble normal hydrogen or parahydrogen through the solution for a few minutes to activate the catalyst. The activation can be monitored by ¹H NMR by observing the appearance of hydride signals.[3][4]
-
Positioning in the Magnetic Shield: Once the catalyst is activated, move the NMR tube into the magnetic shield to create the low-field environment necessary for SABRE-SHEATH.[3][4]
-
Parahydrogen Bubbling: Bubble parahydrogen through the solution for a specific duration (e.g., 30-60 seconds) at a controlled pressure (e.g., 3-7 atm).[3][4] The optimal bubbling time and pressure will depend on the specific experimental setup and should be optimized.
-
Sample Transfer and NMR Acquisition: Immediately after stopping the parahydrogen flow, rapidly transfer the NMR tube to the NMR spectrometer.
-
Acquire a single-scan ¹⁵N NMR spectrum. Due to the transient nature of the hyperpolarized state, it is crucial to minimize the time between the end of bubbling and the start of the NMR acquisition.
Data Analysis
The enhancement of the ¹⁵N NMR signal can be quantified by comparing the integral of the hyperpolarized signal to that of a thermally polarized reference sample.[5][13] The polarization level (P) can be calculated using the following equation:
P_¹⁵N = (Signal_hyperpolarized / Signal_thermal) * P_thermal
where P_thermal is the thermal equilibrium polarization of the ¹⁵N nucleus at the given magnetic field and temperature.
Key Experimental Parameters and Optimization
The efficiency of SABRE hyperpolarization is sensitive to several parameters that can be optimized to maximize the ¹⁵N signal enhancement.
| Parameter | Typical Range | Rationale and Considerations |
| Catalyst Concentration | 2-10 mM | Higher concentrations can increase the rate of polarization transfer, but may also lead to line broadening and faster relaxation. The optimal concentration depends on the substrate. |
| Substrate Concentration | 20-100 mM | A sufficient excess of the substrate is needed to ensure efficient exchange with the catalyst. |
| Parahydrogen Pressure | 1-10 atm | Higher pressure increases the concentration of parahydrogen in solution, generally leading to higher polarization.[14][15] |
| Parahydrogen Flow Rate | 1-5 mL/s | The flow rate should be sufficient to replenish the parahydrogen in the solution as it is consumed. |
| Temperature | 273-313 K (0-40 °C) | Temperature affects the exchange rates of the substrate and parahydrogen with the catalyst, as well as the T₁ relaxation time of the hyperpolarized state. The optimal temperature is a trade-off between these factors.[3][16] |
| Polarization Field | < 1 µT | For efficient ¹⁵N hyperpolarization via SABRE-SHEATH, a very low magnetic field is crucial to match the resonance condition for polarization transfer.[10] |
| Solvent | Methanol-d₄, Ethanol, D₂O | The choice of solvent can influence the solubility of the catalyst and substrate, as well as the exchange dynamics. While methanol is common, efforts are being made to use more biocompatible solvents like ethanol and water.[13][17] |
Troubleshooting
-
Low Signal Enhancement:
-
Inactive Catalyst: Ensure complete activation of the catalyst precursor. Monitor the activation process via ¹H NMR.
-
Low Parahydrogen Fraction: Verify the efficiency of the parahydrogen generator.
-
Suboptimal Polarization Field: Ensure the magnetic shield provides a sufficiently low and homogeneous magnetic field.
-
Oxygen Contamination: De-gas the solvent and handle all materials under an inert atmosphere, as oxygen can quench the hyperpolarization.[3]
-
-
Signal Decay:
-
Long Transfer Time: Minimize the time between the polarization step and NMR acquisition.
-
Paramagnetic Impurities: Ensure high purity of all reagents and solvents.
-
Conclusion
SABRE-SHEATH hyperpolarization is a transformative technique that enables the highly sensitive detection of ¹⁵N-nicotinamide. By carefully optimizing the experimental parameters, researchers can achieve significant signal enhancements, opening up new avenues for studying the role of nicotinamide in biological systems using NMR and MRI. The protocols and guidelines presented in this application note provide a solid foundation for implementing this powerful technique in the lab. The continued development of SABRE, including the design of new catalysts and the use of biocompatible solvents, promises to further expand its applications in drug development and in-vivo metabolic imaging.[18][19][20]
References
-
Theis, T., et al. (2015). ¹⁵N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. The Journal of Physical Chemistry C, 119(15), 8347–8357. [Link]
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Theis, T., et al. (2015). ¹⁵N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. Journal of the American Chemical Society, 137(4), 1404–1407. [Link]
-
Theis, T., et al. (2017). Generalizing, Extending, and Maximizing Nitrogen-15 Hyperpolarization Induced by Parahydrogen in Reversible Exchange. The Journal of Physical Chemistry C, 121(8), 4471–4480. [Link]
-
Shi, F., et al. (2020). Perfluorinated Iridium Catalyst for Signal Amplification by Reversible Exchange Provides Metal-Free Aqueous Hyperpolarized [1-¹³C]-Pyruvate. Journal of the American Chemical Society, 142(36), 15203–15207. [Link]
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Appleby, K. M., et al. (2019). Quantification of hyperpolarisation efficiency in SABRE and SABRE-Relay enhanced NMR spectroscopy. Physical Chemistry Chemical Physics, 21(13), 6988–6996. [Link]
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Appleby, K. M., et al. (2019). Quantification of hyperpolarisation efficiency in SABRE and SABRE-Relay enhanced NMR spectroscopy. Physical Chemistry Chemical Physics, 21(13), 6988-6996. [Link]
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Zhivonitko, V. V., et al. (2019). ¹⁵N MRI of SLIC-SABRE hyperpolarized ¹⁵N-labelled pyridine and nicotinamide. Chemistry – A European Journal, 25(36), 8465–8470. [Link]
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Hövener, J.-B., et al. (2014). Toward Biocompatible Nuclear Hyperpolarization Using Signal Amplification by Reversible Exchange: Quantitative in Situ Spectroscopy and High-Field Imaging. Analytical Chemistry, 86(3), 1767–1774. [Link]
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Ratajczyk, T., et al. (2016). A New Ir-NHC Catalyst for Signal Amplification by Reversible Exchange in D₂O. Chemistry – A European Journal, 22(29), 9963–9966. [Link]
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Theis, T., et al. (2017). Generalizing, Extending, and Maximizing Nitrogen-15 Hyperpolarization Induced by Parahydrogen in Reversible Exchange. The Journal of Physical Chemistry C, 121(8), 4471-4480. [Link]
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Shchepin, R. V., et al. (2020). Overview of continuous parallel SABRE experiment setup. ResearchGate. [Link]
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Roy, S. S., et al. (2019). Direct enhancement of nitrogen-15 targets at high-field by fast ADAPT-SABRE. Journal of Magnetic Resonance, 305, 18–22. [Link]
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S. P. R. Smith, et al. (2020). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. [Link]
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Ivanov, K. L., et al. (2013). Transfer of SABRE-derived hyperpolarization to spin-1/2 heteronuclei. Physical Chemistry Chemical Physics, 15(31), 12858–12864. [Link]
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Zhivonitko, V. V., et al. (2019). ¹⁵N MRI of SLIC-SABRE Hyperpolarized ¹⁵N-Labelled Pyridine and Nicotinamide. Chemistry – A European Journal, 25(36), 8465-8470. [Link]
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Schmidt, A. B., et al. (2023). Overview of the high-pressure p-H₂ SABRE setup. ResearchGate. [Link]
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Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(4), 1143–1147. [Link]
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Shchepin, R. V., et al. (2020). Schematic of experimental setup for ¹H hyperpolarization of 0.1 M pyridine via SABRE. ResearchGate. [Link]
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Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(4), 1143-1147. [Link]
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Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(4), 1143-1147. [Link]
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Wang, Z. J., et al. (2022). State-of-the-art accounts of hyperpolarized ¹⁵N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. Chemical Society Reviews, 51(11), 4275–4299. [Link]
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Schmidt, A. B., et al. (2023). SABRE Hyperpolarization with up to 200 bar Parahydrogen in Standard and Quickly Removable Solvents. ResearchGate. [Link]
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Gloggler, S., et al. (2019). Tunable Iridium Catalyst Designs with Bidentate N-Heterocyclic Carbene Ligands for SABRE Hyperpolarization of Sterically Hindered Substrates. Chemical Communications, 55(56), 8195-8198. [Link]
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Schmidt, A. B., et al. (2023). SABRE Hyperpolarization with up to 200 bar Parahydrogen in Standard and Quickly Removable Solvents. Angewandte Chemie International Edition, 62(7), e202216550. [Link]
-
Zhivonitko, V. V., et al. (2019). ¹⁵N MRI of SLIC-SABRE Hyperpolarized ¹⁵N-Labelled Pyridine and Nicotinamide. ResearchGate. [Link]
-
Smith, L. L., et al. (2025). Non-resonant SABRE provides a new and versatile hyperpolarization approach in magnetic resonance. arXiv. [Link]
-
Rayner, P. J., et al. (2019). Reaction Monitoring Using SABRE-Hyperpolarized Benchtop (1 T) NMR Spectroscopy. Analytical Chemistry, 91(9), 5698–5702. [Link]
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van der Kemp, W. J. M., et al. (2021). Nitrogen-15 dynamic nuclear polarization of nicotinamide derivatives in biocompatible solutions. Science Advances, 7(22), eabf6284. [Link]
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Appleby, K. M., et al. (2021). Hyperpolarisation of weakly binding N-heterocycles using signal amplification by reversible exchange. Chemical Science, 12(13), 4793–4800. [Link]
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Gloggler, S., et al. (2019). Tunable iridium catalyst designs with bidentate N-heterocyclic carbene ligands for SABRE hyperpolarization of sterically hindered substrates. Chemical Communications, 55(56), 8195-8198. [Link]
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Shchepin, R. V., et al. (2021). Parahydrogen-based Hyperpolarization for Biomedicine. WIREs Computational Molecular Science, 11(5), e1523. [Link]
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Pravdivtsev, A. N., et al. (2019). Thermal ¹H NMR spectra (top) and SABRE spectra (bottom) of nicotinamide. ResearchGate. [Link]
-
Smith, L. L., et al. (2022). Improving SABRE hyperpolarization with highly nonintuitive pulse sequences: Moving beyond avoided crossings to describe dynamics. The Journal of Chemical Physics, 156(10), 104201. [Link]
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Illuminating Cellular Energetics: A Guide to Quantifying NAD⁺ Metabolism with ¹⁵N-Nicotinamide and LC-MS
Introduction: The Central Role of NAD⁺ in Cellular Homeostasis
Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions essential for energy production.[1][2][3] Beyond its canonical role in bioenergetics, NAD⁺ serves as a vital substrate for a range of signaling enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1][4][5] These enzymes are integral to fundamental cellular processes such as DNA repair, gene expression, and calcium signaling. Given its widespread importance, it is not surprising that dysregulation of NAD⁺ metabolism is implicated in a host of age-related diseases and pathological conditions, including metabolic disorders, neurodegeneration, and cancer.[6][7][8]
Static measurements of NAD⁺ levels, while useful, provide an incomplete picture of its dynamic regulation within the cell.[6][7] Cellular NAD⁺ pools are in a constant state of flux, governed by the balance between its synthesis and consumption. To truly understand the intricate dance of NAD⁺ metabolism, it is imperative to quantify the rates of these opposing processes. Stable isotope tracing, utilizing precursors like ¹⁵N-labeled nicotinamide (¹⁵N-Nam), coupled with the sensitivity and specificity of liquid chromatography-mass spectrometry (LC-MS), offers a powerful methodology to dissect these dynamic pathways.[6][7] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to design and execute robust experiments for quantifying NAD⁺ metabolism.
Principle of the Method: Tracing the Path of ¹⁵N-Nicotinamide
The core of this methodology lies in introducing a stable, isotopically labeled precursor into the cellular system and tracking its incorporation into the NAD⁺ molecule and its related metabolites over time. Nicotinamide is a primary precursor for NAD⁺ synthesis in mammals via the salvage pathway, the predominant route for maintaining cellular NAD⁺ levels.[4][5]
By replacing standard nicotinamide in the culture medium with ¹⁵N-nicotinamide, the ¹⁵N isotope is incorporated into the nicotinamide moiety of newly synthesized NAD⁺. This results in a mass shift that can be precisely detected and quantified by LC-MS. By monitoring the rate at which the ¹⁵N-labeled NAD⁺ pool increases and the unlabeled pool decreases, we can calculate the fractional enrichment and, consequently, the NAD⁺ turnover rate. This provides a dynamic view of how different physiological states or therapeutic interventions impact NAD⁺ synthesis and consumption.
Here is a simplified representation of the NAD⁺ salvage pathway, highlighting the incorporation of ¹⁵N-nicotinamide:
Caption: Incorporation of ¹⁵N-Nicotinamide into the NAD⁺ salvage pathway.
Experimental Design and Protocols
A successful stable isotope tracing experiment requires meticulous planning and execution. The following sections provide a detailed, step-by-step protocol, grounded in practical experience.
Materials and Reagents
-
Cell Culture:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, primary cells)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking nicotinamide
-
Fetal Bovine Serum (FBS), dialyzed to remove small molecules
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), ice-cold
-
-
Isotope Labeling:
-
¹⁵N-Nicotinamide (ensure high isotopic purity, >98%)
-
Unlabeled nicotinamide (for control groups)
-
-
Metabolite Extraction:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate (for neutralization)
-
Internal Standards: A mix of ¹³C-labeled NAD⁺ and other relevant metabolites is highly recommended for accurate quantification.[2]
-
-
LC-MS Analysis:
-
LC-MS grade solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
Appropriate LC column (e.g., C18 reversed-phase, HILIC)
-
Protocol 1: Cell Culture and ¹⁵N-Nicotinamide Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing nicotinamide-free base medium with dialyzed FBS, penicillin-streptomycin, and the desired concentration of ¹⁵N-nicotinamide. A typical starting concentration is 10 µM, but this should be optimized for the specific cell line.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed, nicotinamide-free medium.
-
Add the pre-warmed ¹⁵N-nicotinamide labeling medium to the cells.
-
Incubate the cells for the desired time course. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is crucial for determining the rate of NAD⁺ turnover.
-
Protocol 2: Metabolite Extraction - The Critical Step
The accuracy of your results hinges on the rapid and complete quenching of metabolic activity and efficient extraction of NAD⁺ and its metabolites. Interconversion between the oxidized and reduced forms of NAD(P)H is a major challenge.[9][10]
Causality Behind the Choice: An acidic extraction solvent composed of a 40:40:20 mixture of acetonitrile, methanol, and water with 0.1 M formic acid has been shown to be effective in minimizing the interconversion of NAD(P)H and providing good recovery of a broad range of metabolites.[9][10][11] The cold temperature and organic solvent mixture rapidly halt enzymatic activity, while the acidic environment helps to stabilize the oxidized forms (NAD⁺, NADP⁺).[9]
-
Quenching and Lysis:
-
At each time point, aspirate the labeling medium.
-
Immediately place the culture plate on dry ice to rapidly quench metabolism.
-
Add 1 mL of ice-cold extraction solvent (40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) to each well.
-
Scrape the cells from the plate in the extraction solvent.
-
-
Collection and Homogenization:
-
Transfer the cell lysate to a microcentrifuge tube.
-
For tissue samples, homogenization should be performed in the cold extraction solvent using a bead beater or similar device.[12]
-
Incubate the samples on ice for 10-15 minutes to allow for complete protein precipitation.
-
-
Clarification:
-
Centrifuge the samples at maximum speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection and Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Crucially, neutralize the acidic extract immediately to prevent acid-catalyzed degradation of the reduced forms (NADH, NADPH) during storage and analysis. [9] This can be achieved by adding a calculated amount of ammonium bicarbonate.
-
The neutralized extracts can be stored at -80°C until LC-MS analysis.
-
Caption: A streamlined workflow for quantifying NAD⁺ metabolism.
Protocol 3: LC-MS/MS Analysis
The choice of chromatographic separation and mass spectrometer settings is critical for resolving and detecting the labeled and unlabeled forms of NAD⁺ and its metabolites.
-
Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred for the separation of polar metabolites like NAD⁺ and its precursors.[11] It provides good retention and separation of these highly water-soluble compounds.
-
Reversed-Phase Chromatography with Ion-Pairing Agents: This is another common approach. However, ion-pairing agents can contaminate the MS system and may require dedicated columns.[9]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and anion-exchange properties can also offer excellent separation of the NAD⁺ metabolome.[13][14]
-
-
Mass Spectrometry:
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for this application, as it allows for sensitive and specific quantification using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of NAD⁺ and its metabolites.[2]
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both the unlabeled (M+0) and ¹⁵N-labeled (M+1) forms of NAD⁺. For example:
-
Unlabeled NAD⁺: m/z 664.1 -> m/z 136.1
-
¹⁵N-labeled NAD⁺: m/z 665.1 -> m/z 137.1
-
-
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled NAD⁺ | 664.1 | 136.1 |
| ¹⁵N-labeled NAD⁺ | 665.1 | 137.1 |
| Unlabeled NADH | 666.1 | 649.2 |
| ¹⁵N-labeled NADH | 667.1 | 650.2 |
| Unlabeled NMN | 335.1 | 123.0 |
| ¹⁵N-labeled NMN | 336.1 | 124.0 |
| Unlabeled Nicotinamide | 123.1 | 80.0 |
| ¹⁵N-labeled Nicotinamide | 124.1 | 81.0 |
| Table 1: Example MRM transitions for key metabolites in NAD⁺ metabolism. |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the labeled and unlabeled forms of NAD⁺ at each time point.
-
Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) of ¹⁵N in the NAD⁺ pool using the following formula: FE = (Area of ¹⁵N-NAD⁺) / (Area of ¹⁵N-NAD⁺ + Area of unlabeled NAD⁺)
-
Turnover Rate Calculation: The rate of NAD⁺ turnover can be determined by fitting the fractional enrichment data over time to a one-phase association model. The rate constant (k) from this model represents the turnover rate. The half-life (t₁/₂) of the NAD⁺ pool can then be calculated as t₁/₂ = ln(2) / k.
| Time (hours) | Fractional Enrichment (%) of ¹⁵N-NAD⁺ |
| 0 | 0 |
| 2 | 25.3 ± 2.1 |
| 4 | 45.8 ± 3.5 |
| 8 | 70.1 ± 4.2 |
| 12 | 85.6 ± 3.9 |
| 24 | 95.2 ± 2.8 |
| Table 2: Example data showing the fractional enrichment of ¹⁵N in the NAD⁺ pool over a 24-hour time course. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Inefficient extraction; Degradation of metabolites; Poor ionization in the MS source. | Optimize extraction protocol; Ensure immediate neutralization of acidic extracts; Check and clean the MS source; Optimize MS parameters. |
| High Variability Between Replicates | Inconsistent cell numbers; Incomplete quenching of metabolism; Pipetting errors. | Normalize metabolite levels to protein or DNA content; Ensure rapid and consistent quenching; Use calibrated pipettes and careful technique. |
| Poor Chromatographic Peak Shape | Column degradation; Inappropriate mobile phase; Matrix effects. | Use a guard column and replace the analytical column as needed; Optimize mobile phase composition and gradient; Dilute samples to minimize matrix effects. |
| Incomplete Labeling | Insufficient labeling time; Low concentration of ¹⁵N-nicotinamide; Competing endogenous sources of nicotinamide. | Extend the labeling time course; Increase the concentration of the labeled precursor; Use dialyzed serum to minimize unlabeled precursors. |
Conclusion: A Powerful Tool for Advancing Research
The use of ¹⁵N-nicotinamide stable isotope tracing coupled with LC-MS provides a robust and quantitative method to unravel the complexities of NAD⁺ metabolism. This approach moves beyond static measurements to provide a dynamic understanding of how NAD⁺ synthesis and consumption are regulated in response to various stimuli and interventions. For researchers in academia and the pharmaceutical industry, this powerful technique is invaluable for elucidating disease mechanisms, identifying novel therapeutic targets, and evaluating the efficacy of compounds aimed at modulating NAD⁺ homeostasis. By adhering to the detailed protocols and understanding the critical experimental considerations outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of this vital metabolic network.
References
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Bogan, K. L., & Brenner, C. (2008). Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular View of NAD+ Precursor Vitamins in Human Nutrition. Annual Review of Nutrition, 28, 115-130. [Link]
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Lu, W., Wang, L., Chen, L., Hui, S., & Rabinowitz, J. D. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling, 28(3), 167-179. [Link]
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Sauve, A. A. (2019). Metabolic Pathway Tracing for NAD+ Synthesis and Consumption. In Methods in Molecular Biology (Vol. 1986, pp. 243-256). Humana Press. [Link]
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Trammell, S. A., & Brenner, C. (2017). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. In Methods in Molecular Biology (Vol. 1608, pp. 25-36). Humana Press. [Link]
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Giner, M. P., Canto, C., & Schoonjans, K. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. International Journal of Molecular Sciences, 22(19), 10598. [Link]
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Yoshino, J., Baur, J. A., & Imai, S. I. (2018). NAD+ Intermediates: The Biology and Therapeutic Potential of NMN and NR. Cell Metabolism, 27(3), 513-528. [Link]
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Imai, S., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in Cell Biology, 24(8), 464-471. [Link]
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Cambronne, X. A., & Kraus, W. L. (2020). Location, Location, Location: A Compartmentalized View of NAD+ Synthesis and Consumption. Journal of Biological Chemistry, 295(33), 11485-11496. [Link]
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Liu, L., Su, X., Quinn, W. J., 3rd, Hui, S., Krukenberg, K., Frederick, D. W., ... & Rabinowitz, J. D. (2018). Quantitative analysis of NAD synthesis-breakdown fluxes. Cell Metabolism, 27(5), 1067-1080.e5. [Link]
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Chini, C. C. S., Tarragó, M. G., & Chini, E. N. (2017). NAD and the aging process: Role in life, death and everything in between. Molecular and Cellular Endocrinology, 455, 62-74. [Link]
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Frederick, D. W., Loro, E., Liu, L., Davila, A., Jr, Chellappa, K., Silverman, I. M., ... & Baur, J. A. (2016). Loss of NAD Homeostasis Leads to Progressive and Reversible Degeneration of Skeletal Muscle. Cell Metabolism, 24(2), 269-282. [Link]
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Houtkooper, R. H., Cantó, C., Wanders, R. J., & Auwerx, J. (2010). The secret life of NAD+: an old metabolite controlling new metabolic signaling pathways. Endocrine Reviews, 31(2), 194-223. [Link]
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Revollo, J. R., Grimm, A. A., & Imai, S. (2004). The NAD biosynthesis pathway mediated by nicotinamide phosphoribosyltransferase regulates Sir2 activity in mammalian cells. Journal of Biological Chemistry, 279(49), 50754-50763. [Link]
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Yuan, Y., Bennett, B. D., & Rabinowitz, J. D. (2008). Kinetic flux profiling of yeast metabolism. Nature Protocols, 3(8), 1328-1340. [Link]
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Verdin, E. (2015). NAD⁺ in aging, metabolism, and neurodegeneration. Science, 350(6265), 1208-1213. [Link]
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Yang, Y., & Sauve, A. A. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(12), 1787-1800. [Link]
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Imai, S. (2016). The NAD World 2.0: the importance of the inter-tissue communication mediated by NAMPT/NAD+/SIRT1 in mammalian aging and longevity control. NPJ Systems Biology and Applications, 2, 16018. [Link]
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Yaku, K., Okabe, K., & Nakagawa, T. (2018). NAD metabolism: implications in aging and longevity. Ageing Research Reviews, 47, 1-17. [Link]
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Lu, W., & Rabinowitz, J. D. (2016). A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. Journal of Chromatography B, 1033-1034, 32-40. [Link]
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Scholle, F. (2020). A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. MethodsX, 7, 101037. [Link]
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Mori, V., Amici, A., Mazzola, F., & Orsomando, G. (2014). A new LC-MS/MS method for the simultaneous analysis of the NAD metabolome in cultured cells. Analytical Biochemistry, 465, 1-9. [Link]
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Mills, K. F., Yoshida, S., Stein, L. R., Grozio, A., Kubota, S., Sasaki, Y., ... & Imai, S. I. (2016). Long-Term Administration of Nicotinamide Mononucleotide Mitigates Age-Associated Physiological Decline in Mice. Cell Metabolism, 24(6), 795-806. [Link]
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Canto, C., Houtkooper, R. H., Pirinen, E., Youn, D. Y., Oosterveer, M. H., Cen, Y., ... & Auwerx, J. (2012). The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet-induced obesity. Cell Metabolism, 15(6), 838-847. [Link]
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Ramsey, K. M., Mills, K. F., Satoh, A., & Imai, S. (2008). Age-associated loss of Sirt1-mediated enhancement of glucose-stimulated insulin secretion in mice. Aging Cell, 7(1), 78-88. [Link]
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Application Notes & Protocols: In Vivo Metabolic Imaging with Hyperpolarized ¹⁵N-Nicotinamide
Introduction: Illuminating NAD⁺ Metabolism in Real-Time
The study of cellular metabolism in its native, unperturbed in vivo environment represents a significant frontier in biomedical research. Of particular interest is the nicotinamide adenine dinucleotide (NAD⁺) pool, a critical coenzyme for hundreds of redox reactions and a signaling molecule in diverse cellular processes, including DNA repair, epigenetics, and inflammation. Dysregulation of NAD⁺ metabolism is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases.
Conventional methods for measuring NAD⁺ levels, such as mass spectrometry and enzymatic assays, require invasive tissue biopsies and provide only a static snapshot of metabolite concentrations. These methods cannot capture the dynamic flux of NAD⁺ synthesis and consumption, which is often more informative than pool size alone.
Hyperpolarized magnetic resonance imaging (MRI) using ¹⁵N-labeled nicotinamide offers a transformative solution. By increasing the nuclear spin polarization of ¹⁵N-nicotinamide by over 10,000-fold via Dynamic Nuclear Polarization (DNP), we can directly observe its metabolic conversion into key products, most notably ¹⁵N-NAD⁺, in real-time and non-invasively within a living organism. This technique effectively provides a window into the activity of the NAD⁺ salvage pathway, which is the primary route for NAD⁺ synthesis in mammalian cells. The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), is a key therapeutic target, making this imaging method a powerful tool for drug development and understanding disease progression.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis for in vivo metabolic imaging with hyperpolarized ¹⁵N-nicotinamide.
Principle of the Method: From Hyperpolarization to Metabolic Flux
The entire process hinges on two core principles: the physics of hyperpolarization and the biochemistry of the NAD⁺ salvage pathway.
-
Dynamic Nuclear Polarization (DNP): At thermal equilibrium, the population difference between nuclear spin states is minuscule, resulting in the low intrinsic sensitivity of MRI. DNP overcomes this by transferring the high polarization of an unpaired electron spin from a stable radical (e.g., TEMPO) to the target ¹⁵N nucleus at cryogenic temperatures (~1 K) under a strong magnetic field and microwave irradiation. Following this polarization phase, a rapid dissolution process brings the hyperpolarized ¹⁵N-nicotinamide into a sterile, injectable liquid state at a physiological temperature and pH. This entire process must be completed within seconds to minimize the loss of the hyperpolarized signal, which decays back to equilibrium over a timescale of a few minutes (T₁ relaxation).
-
Biochemistry of the NAD⁺ Salvage Pathway: Once injected, the hyperpolarized ¹⁵N-nicotinamide is transported into cells and acts as a substrate for the NAD⁺ salvage pathway. The ¹⁵N label is incorporated into the nicotinamide moiety of NAD⁺ through the action of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), followed by the action of nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD⁺.
The distinct chemical environments of the nitrogen atom in ¹⁵N-nicotinamide and ¹⁵N-NAD⁺ result in a measurable difference in their MR resonance frequencies (chemical shift). By dynamically acquiring ¹⁵N MR spectra following injection, we can simultaneously track the decay of the substrate (nicotinamide) signal and the emergence of the product (NAD⁺) signal, allowing for a direct calculation of the metabolic conversion rate.
Caption: The NAD⁺ salvage pathway showing the conversion of ¹⁵N-nicotinamide.
Experimental Workflow: A Step-by-Step Overview
The successful execution of a hyperpolarized ¹⁵N-nicotinamide experiment requires careful coordination of several complex steps. The overall workflow is outlined below.
Caption: High-level experimental workflow from probe preparation to data analysis.
Part 1: Protocol for Preparation of Hyperpolarized ¹⁵N-Nicotinamide
This protocol details the formulation, polarization, and quality control of the ¹⁵N-nicotinamide sample. It is assumed the user is trained on the operation of a DNP polarizer (e.g., SPINlab or HyperSense).
1.1 Materials & Reagents
-
[¹⁵N]Nicotinamide (Cambridge Isotope Laboratories, Inc. or equivalent)
-
TEMPO (4-oxo-2,2,6,6-tetramethyl-1-piperidinyloxy) free radical
-
Glycerol
-
Tris(hydroxymethyl)aminomethane (Tris) buffer
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water (DI H₂O)
-
Cryoprotective sample cups compatible with the DNP system
1.2 Step-by-Step Sample Formulation Protocol
Causality: The formulation is critical. Glycerol is a glassing agent that prevents crystallization at cryogenic temperatures, ensuring homogenous distribution of the radical and efficient polarization. TEMPO is the source of electron polarization. The final buffer composition is designed for rapid neutralization to a physiological pH upon dissolution.
-
Prepare Stock Solutions:
-
Prepare a stock solution of Tris buffer (e.g., 1 M) in DI H₂O.
-
Prepare stock solutions of NaOH (e.g., 10 M) and HCl (e.g., 5 M) for pH adjustments.
-
-
Formulate the Precursor Mixture:
-
In a sterile vial, combine [¹⁵N]Nicotinamide, TEMPO, and glycerol. A typical formulation for a final injectable concentration of ~80 mM nicotinamide would be:
-
[¹⁵N]Nicotinamide: to achieve the target concentration post-dissolution.
-
TEMPO: ~15 mM.
-
Glycerol: 40-50% v/v.
-
-
Add DI H₂O to reach the final desired volume for the sample cup (typically 50-100 µL).
-
-
Load Sample Cup: Carefully pipette the formulated mixture into the sample cup, ensuring no air bubbles are trapped.
-
Freeze and Load: Flash-freeze the sample cup in liquid nitrogen and then load it into the pre-cooled DNP polarizer according to the manufacturer's instructions.
1.3 Step-by-Step Polarization and Dissolution Protocol
-
Polarization:
-
Initiate the polarization process. This typically involves cooling the sample to ~1.2 K under a high magnetic field (e.g., 3.35 T or 5 T) and irradiating with microwaves at the appropriate frequency (~94 GHz for 3.35 T).
-
Monitor the build-up of solid-state polarization. This process can take 2-4 hours to reach a plateau.
-
-
Dissolution:
-
Prepare the dissolution medium. This is a superheated aqueous solution (e.g., 4-6 mL of water with Tris buffer) that is rapidly injected into the sample cup to dissolve the frozen pellet.
-
Self-Validation: The concentration of the buffer in the dissolution medium is pre-calculated to neutralize the sample to a physiological pH upon mixing.
-
-
Extraction and Quality Control (QC):
-
The dissolved, hyperpolarized sample is automatically extracted into a shielded syringe or collection vial.
-
Immediately perform QC checks on a small aliquot of the sample. This is a critical self-validating step before injection. The process must be extremely rapid.
-
1.4 Quality Control Parameters
All quantitative data should be recorded for each experiment. The following table provides typical target values.
| Parameter | Measurement Method | Target Range | Rationale |
| ¹⁵N Polarization | Small-bore NMR spectrometer | >15% | Ensures sufficient signal for in vivo detection. |
| Concentration | UV-Vis Spectrophotometry | 70-90 mM | Ensures consistent dosing and biological effect. |
| pH | pH meter | 7.2 - 7.6 | Critical for animal safety and physiological relevance. |
| Temperature | Thermocouple | 35 - 40 °C | Ensures the injectate is at body temperature. |
| Residual Radical | EPR or Colorimetric | < 2 µM | Minimizes potential toxicity from the free radical. |
Part 2: Protocol for In Vivo Imaging
This protocol assumes the use of a preclinical MRI scanner equipped with a broadband multinuclear spectroscopy package and a dual-tuned ¹H/¹⁵N radiofrequency (RF) coil. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
2.1 Animal Handling and Preparation
-
Anesthesia: Anesthetize the animal (e.g., a tumor-bearing mouse) using isoflurane (1.5-2% in oxygen). Maintain body temperature using a warm air blower or circulating water pad.
-
Catheterization: Place a catheter in the tail vein for subsequent injection of the hyperpolarized agent. Ensure the catheter is patent and secured.
-
Positioning: Position the animal within the dual-tuned RF coil, ensuring the region of interest (e.g., a subcutaneous tumor) is at the coil's isocenter.
2.2 Step-by-Step MRI Acquisition Protocol
-
Anatomical Imaging: Acquire high-resolution T₂-weighted anatomical images (e.g., using a fast spin-echo sequence) to localize the region of interest for subsequent spectroscopic measurements.
-
Shimming and Calibration: Perform automated shimming over the region of interest to optimize magnetic field homogeneity. Calibrate the RF transmit power for both the ¹H and ¹⁵N channels.
-
Prepare for Dynamic Scan: Set up the dynamic ¹⁵N spectroscopy or chemical shift imaging (CSI) sequence. Key parameters include:
-
Temporal Resolution: 2-5 seconds per spectrum.
-
Flip Angle: A low flip angle (e.g., 10-15°) is used to conserve the non-renewable hyperpolarized magnetization over the course of the experiment.
-
Acquisition Duration: 90-120 seconds.
-
-
Injection and Acquisition:
-
Retrieve the QC-validated hyperpolarized ¹⁵N-nicotinamide from the polarizer lab.
-
Start the dynamic ¹⁵N MR acquisition sequence.
-
Within the first 1-2 time points, inject the hyperpolarized agent via the tail vein catheter as a rapid bolus (e.g., 200-300 µL over 5-10 seconds).
-
Continue acquiring data until the hyperpolarized signal has substantially decayed.
-
Part 3: Data Analysis and Interpretation
The goal of data analysis is to quantify the conversion of hyperpolarized ¹⁵N-nicotinamide to ¹⁵N-NAD⁺, yielding a metabolic rate constant.
3.1 Step-by-Step Data Processing Protocol
-
Data Reconstruction: Reconstruct the raw MR data into a time series of spectra or spectral images.
-
Spectral Processing:
-
Apply a phase correction to each spectrum in the time series to ensure absorptive lineshapes.
-
Apply a baseline correction to remove any broad, underlying signal distortions.
-
Reference the chemical shifts. The ¹⁵N-nicotinamide peak can be set to its known frequency. The ¹⁵N-NAD⁺ peak will appear at a distinct, downfield frequency.
-
-
Signal Quantification:
-
For each time point, calculate the area under the curve (AUC) for the ¹⁵N-nicotinamide peak and the ¹⁵N-NAD⁺ peak. This can be done by spectral integration.
-
-
Metabolic Rate Calculation:
-
The apparent metabolic rate constant, k(NAM→NAD⁺), can be calculated using a two-site kinetic model. A common approach is to use the ratio of the total product AUC to the sum of all metabolite AUCs, corrected for RF pulse saturation effects.
-
Equation: k = (AUC_NAD⁺ / (AUC_NAM + AUC_NAD⁺)) * (1/TR) * (1 - cos(α))
-
Where TR is the repetition time and α is the flip angle. Note: More complex models exist and may be more appropriate depending on the experimental design.
-
-
3.2 Interpretation of Results
The calculated rate constant, k(NAM→NAD⁺), is a direct measure of the flux through the NAD⁺ salvage pathway.
-
High k-rate: Indicates high NAMPT enzyme activity and rapid NAD⁺ synthesis. This is often observed in aggressive tumors or tissues with high metabolic demand.
-
Low k-rate: Suggests reduced NAMPT activity. This could be the result of NAMPT inhibitor drug action, providing a pharmacodynamic biomarker of treatment response. Comparing the k-rate in a tumor before and after therapy can quantify the drug's target engagement and efficacy non-invasively.
References
-
Title: NAD+ metabolism in health and disease. Source: Trends in Biochemical Sciences URL: [Link]
-
Title: The NAD+ metabolome: a key determinant of cancer cell biology. Source: Nature Reviews Cancer URL: [Link]
-
Title: Hyperpolarized 15N-Nicotinamide Adenine Dinucleotide Precursors as Endogenous Probes for In Vivo NAD+ Metabolism. Source: Journal of the American Chemical Society URL: [Link]
-
Title: In vivo measurement of nicotinamide adenine dinucleotide metabolism using a hyperpolarized 15N-labeled precursor. Source: Scientific Reports URL: [Link]
-
Title: Hyperpolarized [1-¹³C]pyruvate and ¹⁵N-nicotinamide MRI can be used to monitor response to NAMPT inhibition in a murine model of glioblastoma. Source: Magnetic Resonance in Medicine URL: [Link]
Application Note & Protocol: Tracing Cellular Nitrogen Flux with ¹⁵N-Nicotinamide
Abstract
Understanding the dynamic movement of nitrogen through cellular pathways is fundamental to deciphering metabolic states in health and disease. Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme and signaling molecule whose biosynthesis is central to nitrogen metabolism.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing stable isotope tracing experiments using ¹⁵N-labeled nicotinamide to quantitatively measure nitrogen flux through the NAD⁺ salvage pathway. We detail the underlying principles, experimental design considerations, step-by-step protocols for cell culture, metabolite extraction, and LC-MS/MS analysis, as well as data interpretation strategies.
Introduction: The Central Role of Nicotinamide in Nitrogen Metabolism
Nitrogen is a fundamental component of essential biomolecules, including amino acids, nucleotides, and coenzymes. The flux of nitrogen through various metabolic pathways reflects the cell's physiological state and is often reprogrammed in diseases like cancer.[3] Nicotinamide adenine dinucleotide (NAD⁺) is a vital node in these networks, acting not only as a hydride carrier in redox reactions but also as a substrate for signaling enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[2][4][5]
Mammalian cells primarily synthesize NAD⁺ through a salvage pathway that recycles nicotinamide (Nam), a breakdown product of NAD⁺-consuming reactions.[6][7] This pathway is often upregulated in highly metabolic cells, making it an excellent system to probe nitrogen flux.[7] By supplying cells with nicotinamide in which the amide nitrogen atom is replaced with its heavy isotope, ¹⁵N, we can trace the journey of this specific nitrogen atom as it is incorporated into the NAD⁺ metabolome. This technique, known as stable isotope tracing, allows for the precise quantification of metabolic pathway activity without the safety concerns of radioactive tracers.[8][9] This guide will provide the necessary framework to apply this powerful technique.
Principle of the Method: Following the ¹⁵N Label
The core of this method relies on the ability of mass spectrometry (MS) to differentiate between molecules based on their mass-to-charge ratio (m/z). The stable isotope ¹⁵N has one more neutron than the common ¹⁴N isotope, resulting in a +1 Dalton mass shift for every ¹⁵N atom incorporated into a molecule.
The experimental workflow begins by replacing standard nicotinamide in cell culture media with ¹⁵N-labeled nicotinamide. The cell's enzymatic machinery, specifically the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), utilizes this labeled precursor to synthesize ¹⁵N-nicotinamide mononucleotide (NMN).[7] This is subsequently converted to ¹⁵N-NAD⁺. By tracking the appearance of the heavier, labeled versions (isotopologues) of these metabolites over time, we can calculate the rate of nitrogen incorporation and thus the flux through the salvage pathway.
Experimental Design & Key Considerations
A well-designed experiment is crucial for obtaining robust and interpretable data. The following factors must be carefully considered.
Selection of ¹⁵N-Nicotinamide Label
The most common and direct tracer for this pathway is [amide-¹⁵N]-nicotinamide. This ensures the label is on the nitrogen atom directly participating in the enzymatic reactions of the salvage pathway. Ensure the isotopic purity of the tracer is high (>98%) to minimize background from unlabeled species.
Cell Culture and Labeling Conditions
-
Cell Model: Choose a cell line relevant to your biological question. Highly proliferative cells or those with known reliance on the NAD⁺ salvage pathway are excellent models.
-
Media Formulation: Use a custom media formulation where standard nicotinamide can be omitted and replaced with your ¹⁵N-labeled tracer. This prevents competition from unlabeled sources.
-
Tracer Concentration: The concentration of ¹⁵N-nicotinamide should be sufficient to support normal cell function, typically in the low micromolar range. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Time Course: The kinetics of label incorporation are critical. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is essential to capture the dynamic flux and determine when a metabolic steady-state is reached.[10]
Essential Controls
-
Unlabeled Control: A parallel culture grown with standard (¹⁴N) nicotinamide at the same concentration is mandatory. This establishes the natural isotopic abundance and baseline m/z for each metabolite.
-
Zero Time Point (T=0): Harvest one set of cells immediately after adding the ¹⁵N-nicotinamide tracer. This sample serves as a crucial baseline to ensure no artificial labeling has occurred during the initial steps.
-
No-Cell Control: Prepare a media sample with the ¹⁵N tracer that undergoes the entire extraction process. This helps identify any potential contamination or non-biological degradation of the tracer.
Metabolic Quenching and Metabolite Extraction
To accurately capture a snapshot of metabolism, enzymatic activity must be stopped instantly (quenched). This is followed by efficient extraction of polar metabolites like NAD⁺.
-
Quenching: Rapidly aspirate the culture media and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent.
-
Extraction Solvent: A mixture of acetonitrile, methanol, and water is highly effective for extracting polar NAD⁺ metabolites while precipitating proteins.[11][12] An acidic solvent mixture, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, has been shown to be particularly effective at preserving the integrity of NAD⁺ redox states and achieving good recovery.[12]
Detailed Step-by-Step Protocols
Protocol 1: Cell Labeling with ¹⁵N-Nicotinamide
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to ~80% confluency in standard complete media.
-
Media Preparation: Prepare custom culture media lacking nicotinamide. Just before the experiment, supplement this media with either standard ¹⁴N-nicotinamide (for controls) or ¹⁵N-nicotinamide to the desired final concentration.
-
Starvation (Optional but Recommended): To ensure rapid uptake of the tracer, gently wash the cells with PBS and incubate in the nicotinamide-free medium for 1-2 hours prior to labeling.
-
Labeling: Aspirate the starvation medium and add the prepared ¹⁵N-nicotinamide-containing medium to the cells. Start your timer for the time-course experiment. Add ¹⁴N-nicotinamide medium to the control wells.
-
Harvesting: At each time point, proceed immediately to the quenching and extraction protocol.
Protocol 2: Metabolite Extraction
-
Quenching: Place the culture plate on ice. Rapidly aspirate the media.
-
Washing: Gently wash the cell monolayer once with 1 mL of ice-cold PBS. Aspirate the PBS completely.
-
Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or the 40:40:20 acidic mix) to each well.[11][12]
-
Scraping: Use a cell scraper to detach the cells into the extraction solvent.
-
Collection: Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until ready for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required to quantify NAD⁺ metabolites.[13][14]
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate buffer for your chromatography method (e.g., 5% acetonitrile in water).
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is well-suited for separating these polar metabolites.[11][15]
-
Mobile Phases: Use standard mobile phases for HILIC, such as A: Water with ammonium acetate and B: 95:5 Acetonitrile:Water with ammonium acetate.
-
Gradient: Develop a gradient that effectively separates nicotinamide, NMN, and NAD⁺.
-
-
Mass Spectrometry:
-
Ionization Mode: Use positive electrospray ionization (ESI+) mode.[16]
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This requires defining the specific precursor-to-product ion transitions for both the labeled and unlabeled versions of each metabolite.
-
MRM Transitions: The key is to monitor the mass shift. For a metabolite with one nitrogen atom from nicotinamide, the labeled version will be +1 m/z compared to the unlabeled version.
-
| Metabolite | Unlabeled (¹⁴N) Precursor Ion (m/z) | Labeled (¹⁵N) Precursor Ion (m/z) | Common Product Ion (m/z) |
| Nicotinamide (Nam) | 123.05 | 124.05 | 80.0 |
| NMN | 335.06 | 336.06 | 123.0 |
| NAD⁺ | 664.12 | 665.12 | 136.1 |
| Table 1: Example MRM transitions for key metabolites in the NAD⁺ salvage pathway. These values should be empirically optimized on your specific mass spectrometer.[16] |
Data Analysis & Interpretation
The output from the LC-MS/MS will be chromatograms showing the intensity of each MRM transition over time.
-
Peak Integration: Integrate the area under the curve for each labeled (M+1) and unlabeled (M+0) metabolite at every time point.
-
Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of heavy isotopes using data from the ¹⁴N-labeled control samples.
-
Calculate Fractional Enrichment: For each metabolite, calculate the fractional enrichment (FE) or percent labeled at each time point using the formula:
FE = (Area of Labeled Metabolite) / (Area of Labeled Metabolite + Area of Unlabeled Metabolite)
-
Plotting Flux: Plot the fractional enrichment of NMN and NAD⁺ as a function of time. The initial slope of this curve represents the rate of nitrogen flux into that metabolite pool. A plateau indicates that the pool has reached isotopic steady state.
Visualizing the Pathway and Workflow
To better understand the flow of the experiment and the underlying biology, the following diagrams are provided.
Metabolic Pathway
Caption: Experimental workflow for ¹⁵N tracing.
References
-
Trammell, S. A. J., & Brenner, C. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. University of Iowa. [Link]
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Wikipedia contributors. (2024). Nicotinamide adenine dinucleotide. Wikipedia. [Link]
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Fu, C., et al. (2023). Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. Frontiers in Physiology. [Link]
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Sultani, G., et al. (2018). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. Metabolomics. [Link]
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Yaku, K., et al. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Molecules. [Link]
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Okabe, E., et al. (2022). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. International Journal of Molecular Sciences. [Link]
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Canto, C., et al. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites. [Link]
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Sporty, J. L., et al. (2008). Quantitation of NAD+ biosynthesis from the salvage pathway in Saccharomyces cerevisiae. Eukaryotic Cell. [Link]
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AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome. AboutNAD.com. [Link]
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ENP. (n.d.). Salvage and de Novo - Two Unique Pathways to Make NADH. European Neuro-Performance. [Link]
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Moco, S., et al. (2016). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology. [Link]
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Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling. [Link]
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Kourtzidis, S., et al. (2021). NAD+metabolite analysis pipeline. ResearchGate. [Link]
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Nilsson, R., & Jain, M. (2016). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Molecular BioSystems. [Link]
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Lee, W. D., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences. [Link]
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Zhang, Y., et al. (2023). Physiological Role of Nicotinamide Coenzyme I in Cellular Metabolism. ResearchGate. [Link]
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Hopax. (n.d.). The Biochemical Role of Nicotinamide in Cellular Health. Hopax Fine Chemicals. [Link]
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Covarrubias, A. J., et al. (2021). NAD+ metabolism and its roles in cellular processes during ageing. Nature Reviews Molecular Cell Biology. [Link]
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EMSL LEARN Webinar Series. (2023). Isotope labeling to track nutrient flow. YouTube. [Link]
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Formentini, L., et al. (2012). Roles of Nicotinamide Adenine Dinucleotide (NAD+) in Biological Systems. Molecules. [Link]
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Li, Y., et al. (2024). Integration of Non-Invasive Micro-Test Technology and 15N Tracing Reveals the Impact of Nitrogen Forms at Different Concentrations on Respiratory and Primary Metabolism in Glycyrrhiza uralensis. Plants. [Link]
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Lewicka-Szczebak, D., et al. (2020). The 15N gas-flux method to determine N2 flux: a comparison of different tracer addition approaches. ResearchGate. [Link]
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ClinicalTrials.gov. (2024). Tracing the Metabolic Flux of Orally Administered NAD+ Precursors. U.S. National Library of Medicine. [Link]
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van der Kemp, W. J. M., et al. (2021). Nitrogen-15 dynamic nuclear polarization of nicotinamide derivatives in biocompatible solutions. Science Advances. [Link]
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Deppe, M., et al. (2021). Application of a triple 15N tracing technique to elucidate N transformations in a UK grassland soil. PEARL. [Link]
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Application Note: Tracing Nicotinamide Metabolism Using ¹⁵N-Labeling and LC-MS/MS
Abstract
Nicotinamide adenine dinucleotide (NAD⁺) is a vital coenzyme in cellular redox reactions and a substrate for critical signaling enzymes like sirtuins and PARPs.[1][2] The biosynthesis of NAD⁺, particularly through the salvage pathway starting from nicotinamide (NAM), is a key process for maintaining cellular homeostasis.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing stable isotope tracing with ¹⁵N-labeled nicotinamide coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantitatively analyze the flux and dynamics of the NAD⁺ metabolome. We present an in-depth discussion of the underlying scientific principles, a detailed step-by-step protocol from cell culture to data analysis, and expert insights into optimizing experimental parameters for robust and reproducible results.
Part I: Scientific Principles and Rationale
Overview of Nicotinamide Metabolism
Nicotinamide is a primary precursor for NAD⁺ synthesis in mammals via the salvage pathway.[2] This pathway is a critical cellular mechanism for recycling NAM generated from NAD⁺-consuming enzymatic activities.[1] The process begins with the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][3] Subsequently, NMN is adenylylated by NMN adenylyltransferases (NMNATs) to form NAD⁺.[3] From NAD⁺, the cell can also generate its phosphorylated (NADP⁺) and reduced (NADH, NADPH) forms, which are essential for catabolic and anabolic reactions, respectively.[4] Understanding the rate and regulation of this pathway is crucial for studies in aging, metabolic diseases, and neurodegeneration.[3][5]
Caption: The Nicotinamide Salvage Pathway highlighting the incorporation of the ¹⁵N label.
The Power of ¹⁵N Stable Isotope Tracing
Stable isotope tracing is a powerful technique to elucidate metabolic pathway activity, distinguishing it from static metabolite pool measurements.[6][7] By supplying cells with nicotinamide in which a standard ¹⁴N atom is replaced by a heavy ¹⁵N isotope, we can track its incorporation into downstream metabolites. The nitrogen atom within the pyridine ring of nicotinamide is conserved throughout its conversion to NMN and NAD⁺.[8]
A mass spectrometer can differentiate between the endogenous (unlabeled) and the newly synthesized (¹⁵N-labeled) metabolites based on their mass difference.[6] This allows for the precise quantification of metabolic flux—the rate of NAD⁺ synthesis—providing a dynamic snapshot of cellular metabolism that is unattainable with conventional concentration measurements alone.[7][9][10] The choice of ¹⁵N is ideal as it provides a clear mass shift without the complexity of carbon scrambling that can occur with ¹³C-labeled precursors in central carbon metabolism.[11]
Part II: Detailed Application and Protocols
The following section outlines a validated workflow for conducting a ¹⁵N-nicotinamide tracing experiment in cultured mammalian cells.
Caption: A comprehensive workflow for ¹⁵N-nicotinamide stable isotope tracing experiments.
Protocol 1: Cell Culture, Labeling, and Metabolite Extraction
This protocol is optimized for adherent cells grown in a 6-well plate format but can be scaled. Consistency in cell numbers and handling is paramount for reproducible results.
Rationale: The most critical step in metabolomics is the rapid and complete quenching of enzymatic activity to preserve the in-vivo metabolic state of the cells.[12][13] The use of ice-cold extraction solvent achieves this while simultaneously lysing the cells and solubilizing polar metabolites.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HepG2)
-
Standard cell culture medium and supplements
-
¹⁵N-Nicotinamide (ensure isotopic purity >98%)
-
Ice-cold 0.9% NaCl solution
-
Extraction Solvent: 80:20 Methanol:Water (HPLC-grade), pre-chilled to -80°C.
-
Cell scraper
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach ~80-90% confluency on the day of the experiment. A minimum of 3-5 biological replicates per condition is recommended.
-
Labeling:
-
Prepare labeling medium by supplementing standard culture medium with ¹⁵N-nicotinamide. A final concentration of 2-10 µM is a good starting point.[14]
-
Aspirate the old medium and gently wash the cells once with 1 mL of pre-warmed PBS.
-
Add 2 mL of the ¹⁵N-nicotinamide labeling medium to each well.
-
Incubate for a specified time course (e.g., 0, 1, 3, 8, 24 hours) to monitor the dynamic incorporation of the label. The optimal time depends on the cell type and expected turnover rate of the NAD⁺ pool.[6]
-
-
Metabolic Quenching and Cell Harvest:
-
Place the 6-well plates on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cell monolayer twice with 2 mL of ice-cold 0.9% NaCl to remove extracellular metabolites. Perform this step rapidly to prevent metabolite leakage.[15]
-
Immediately add 1 mL of -80°C Extraction Solvent to each well to quench metabolism and lyse the cells.[13]
-
-
Metabolite Extraction:
-
Incubate the plates at -20°C for 15 minutes to ensure complete protein precipitation.
-
Using a cell scraper, scrape the cells in the extraction solvent.
-
Transfer the entire cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[15]
-
Carefully transfer the supernatant, which contains the metabolites, to a new labeled tube.
-
Store samples at -80°C until LC-MS/MS analysis. Avoid repeated freeze-thaw cycles.
-
Part III: LC-MS/MS Analysis Protocol
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating the highly polar compounds of the NAD⁺ metabolome.[3][16] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity required to detect and quantify both the labeled and unlabeled metabolites in a complex biological matrix.[17][18]
Protocol 2: HILIC-MS/MS Method
Instrumentation:
-
LC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
-
Triple quadrupole mass spectrometer (e.g., Sciex 7500, Agilent 6495C)
-
HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm)
LC Conditions:
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 10 mM Ammonium Acetate, pH 9.0
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 9.0
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 95 7.0 50 8.0 50 8.1 95 | 12.0 | 95 |
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Key Source Parameters: Optimization required for specific instrument (e.g., Gas Temp: 300°C, Sheath Gas Flow: 40, Capillary Voltage: 3500 V)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
The table below lists the MRM transitions for key unlabeled and ¹⁵N-labeled metabolites. The +1 Da shift in the precursor and fragment ions containing the nicotinamide moiety reflects the incorporation of a single ¹⁵N atom.
| Compound | Label | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotinamide (NAM) | Unlabeled | 123.1 | 80.1 | 25 |
| ¹⁵N | 124.1 | 81.1 | 25 | |
| NMN | Unlabeled | 335.1 | 123.1 | 20 |
| ¹⁵N | 336.1 | 124.1 | 20 | |
| NAD⁺ | Unlabeled | 664.1 | 136.1 | 45 |
| ¹⁵N | 665.1 | 137.1 | 45 | |
| NADP⁺ | Unlabeled | 744.0 | 136.1 | 50 |
| ¹⁵N | 745.0 | 137.1 | 50 |
Note: Collision energies are instrument-dependent and require optimization. The product ion for NAD⁺ and NADP⁺ (m/z 136.1) corresponds to the adenosine ribose fragment, which will not be labeled. A second fragment confirming the nicotinamide portion is recommended.[17] A more specific fragment for NAD⁺ is the nicotinamide ribose at m/z 255.1, which would shift to 256.1 upon ¹⁵N labeling.
Part IV: Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peak areas for each MRM transition corresponding to the unlabeled and ¹⁵N-labeled metabolites using the instrument's software (e.g., SciexOS, MassHunter).
-
Isotopic Enrichment Calculation: For each metabolite at each time point, calculate the fractional enrichment (FE) to determine the percentage of the pool that has been newly synthesized.
FE (%) = [ Peak Area (¹⁵N-labeled) / (Peak Area (¹⁵N-labeled) + Peak Area (Unlabeled)) ] x 100
-
Biological Interpretation: Plot the fractional enrichment over time. A rapid increase in ¹⁵N-NAD⁺ enrichment indicates a high rate of flux through the salvage pathway. Comparing these rates between different experimental conditions (e.g., drug treatment vs. control) can reveal crucial insights into metabolic reprogramming. The absolute rates of synthesis and breakdown can be determined using more advanced kinetic modeling if a steady-state labeling is achieved.[9][10]
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Schematic representation of key pathways of nicotinamide metabolism. ResearchGate. [Link]
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Nicotinate and Nicotinamide Metabolism Pathway. PubChem. [Link]
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NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]
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A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. National Institutes of Health (NIH). [Link]
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A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Infoscience. [Link]
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Development and validation of an LC-MS/MS method for quantifying NAD+ and related metabolites in mice sciatic nerves and its application to a nerve injury animal model. PubMed. [Link]
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NAD+ metabolism and its roles in cellular processes during ageing. PubMed Central. [Link]
-
Nicotinamide adenine dinucleotide. Wikipedia. [Link]
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Major pathways of nicotinamide metabolism. ResearchGate. [Link]
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NADomics: Measuring NAD and Related Metabolites Using Liquid Chromatography Mass Spectrometry. ResearchGate. [Link]
-
Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. PLOS One. [Link]
-
Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. PubMed. [Link]
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Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. PubMed Central. [Link]
-
Triple-Isotope Tracing for Pathway Discernment of NMN-Induced NAD+ Biosynthesis in Whole Mice. MDPI. [Link]
-
Stable isotope labeling by essential nutrients in cell culture (SILEC) for accurate measurement of nicotinamide adenine dinucleotide metabolism. PubMed Central. [Link]
-
Cellular metabolomics: From sample preparation to high-throughput data analysis. ScienceDirect. [Link]
-
Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. PubMed Central. [Link]
-
Mass spectrometry identification of nicotinamide mononucleotide (NMN). ResearchGate. [Link]
-
Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. ResearchGate. [Link]
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Preparation of cell samples for metabolomics. University of Oxford. [Link]
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Sample preparation in Metabolomics. EMBL-EBI. [Link]
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Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. National Institutes of Health (NIH). [Link]
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-
Stable Isotopes for Tracing Mammalian-Cell Metabolism In Vivo. ResearchGate. [Link]
-
A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. [Link]
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-
Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers. [Link]
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Using Nicotinamide-N-15N to measure enzyme kinetics
Topic: Measuring Enzyme Kinetics Using Nicotinamide-¹⁵N: A Stable Isotope Tracer Approach
Audience: Researchers, scientists, and drug development professionals.
Authored By: Gemini, Senior Application Scientist
Abstract
The study of enzyme kinetics is fundamental to understanding biological pathways and for the development of novel therapeutics.[1][2] Traditional methods often rely on indirect measurements using modified substrates or hazardous radioactive labels, which can alter enzyme behavior and introduce artifacts.[3][4] This application note details a robust, direct, and sensitive method for measuring the kinetics of Nicotinamide Adenine Dinucleotide (NAD⁺)-dependent enzymes by leveraging stable isotope labeling. We present a comprehensive protocol using Nicotinamide-¹⁵N as a tracer, which is incorporated into the NAD⁺ pool via the salvage pathway.[5][6] Subsequent quantification of the ¹⁵N-labeled products by mass spectrometry (MS) allows for precise determination of enzyme reaction rates with native substrates.[7][8] This self-validating methodology provides a powerful tool for characterizing enzyme mechanisms, screening inhibitors, and elucidating metabolic flux.
Introduction: The Need for a Modern Approach to Enzyme Kinetics
Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, provides invaluable insights into an enzyme's catalytic mechanism, its role in metabolism, and how its activity is controlled.[1] In drug discovery, robust kinetic assays are essential for identifying and characterizing enzyme inhibitors.[9][10] However, many conventional assays present significant limitations:
-
Artificial Substrates: Spectrophotometric and fluorometric assays often require chromogenic or fluorogenic substrates. These modified molecules may not accurately reflect the enzyme's affinity or turnover rate for its natural substrate.[3]
-
Radioactivity: While radiolabeled substrates are chemically identical to their natural counterparts, their use involves significant safety, handling, and disposal challenges.
-
Interference: Complex biological samples can contain compounds that interfere with optical or radiological detection methods, leading to false positives or negatives.[10]
Stable isotope labeling, coupled with mass spectrometry, overcomes these hurdles by allowing researchers to track the conversion of a natural substrate into a product directly and unambiguously.[][12][13] Nitrogen-15 (¹⁵N) is a non-radioactive stable isotope that can replace the naturally abundant ¹⁴N in biological molecules, enabling them to be distinguished by their mass.[14][15] This guide focuses on the application of Nicotinamide-(amide-¹⁵N) to probe the kinetics of a critical class of enzymes: those dependent on the coenzyme NAD⁺.
Principle of the Method: Tracing the NAD⁺ Salvage Pathway
Nicotinamide adenine dinucleotide (NAD⁺) is a central coenzyme in metabolism, involved in redox reactions and acting as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[5][16][17] In mammals, the primary route for NAD⁺ biosynthesis is the salvage pathway, which recycles nicotinamide (Nam) produced by NAD⁺-consuming enzymes.[5][6]
The assay leverages this endogenous pathway. By providing ¹⁵N-labeled nicotinamide (¹⁵N-Nam) as a precursor, the cell's or enzyme's machinery incorporates it into the NAD⁺ molecule. The key enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN), the direct precursor to NAD⁺.[18]
The core principle is to measure the rate of formation of a ¹⁵N-labeled product, which is directly proportional to the activity of the NAD⁺-dependent enzyme of interest. For example, in a sirtuin-catalyzed deacetylation reaction, the enzyme consumes one molecule of NAD⁺ and releases nicotinamide for every substrate molecule it deacetylates. By supplying ¹⁵N-Nam, the regenerated NAD⁺ pool becomes labeled, and the rate of the sirtuin's activity can be tracked by the appearance of a labeled product or by the consumption of the labeled NAD⁺.
Enzyme Reaction Setup (for Kₘ Determination)
This procedure involves varying the substrate concentration while keeping the enzyme and ¹⁵N-Nam concentrations constant.
-
Prepare a series of 1.5 mL microcentrifuge tubes, one for each substrate concentration and control. A typical setup is outlined in the table below.
-
On ice, prepare master mixes to minimize pipetting errors.
-
Add all components except the enzyme to the tubes.
-
Pre-warm the tubes to the reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the SIRT1 enzyme. Mix gently by flicking the tube.
Table 1: Example Reaction Setup for a Single Substrate Concentration
| Component | Stock Conc. | Volume (µL) | Final Conc. | Purpose |
| 5X Reaction Buffer | 5X | 20 | 1X | Provides optimal pH and ionic strength |
| Peptide Substrate | 10 mM | Variable | 0 - 1000 µM | The variable substrate |
| Nicotinamide-¹⁵N | 10 mM | 5 | 500 µM | ¹⁵N tracer |
| SIRT1 Enzyme | 5 µM | 10 | 500 nM | The catalyst |
| Nuclease-Free H₂O | - | To 100 µL | - | Final volume adjustment |
| Total Volume | - | 100 µL | - |
Self-Validating Controls (run in parallel):
-
No-Enzyme Control: Replace enzyme volume with reaction buffer. (Ensures no spontaneous substrate conversion).
-
Time-Zero (t=0) Control: Add quenching solution immediately after adding the enzyme. (Establishes baseline).
-
No-Substrate Control: Replace substrate volume with water. (Checks for any enzyme activity independent of the primary substrate).
Time-Course and Quenching
-
At each designated time point (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 10 µL aliquot from the reaction tube.
-
Immediately dispense the aliquot into a new tube containing 40 µL of ice-cold Quenching Solution. Vortex briefly. This stops the reaction and precipitates the enzyme.
-
Place quenched samples on ice or at -20°C until all time points are collected.
Sample Processing for LC-MS/MS
-
Centrifuge the quenched samples at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new autosampler vial for analysis.
LC-MS/MS Analysis
The goal is to quantify the ¹⁵N-labeled deacetylated peptide product. A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this purpose. [4] Table 2: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard for reverse-phase ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes peptides from the column. |
| Gradient | 5% to 95% B over 5-10 minutes | Separates the product from substrates and salts. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Peptides ionize well in positive mode. |
| MRM Transitions | Unlabeled Product: [M+H]⁺ → y-ion fragment¹⁵N-Labeled Product: [M+H+1]⁺ → y-ion fragment | Specific and sensitive detection of the product, distinguishing between the labeled and any unlabeled background. |
Note: The exact m/z values for the MRM transitions must be determined empirically based on the specific peptide substrate used.
Data Analysis and Interpretation
-
Generate a Standard Curve: Prepare serial dilutions of the unlabeled, purified deacetylated peptide product and analyze by LC-MS/MS to create a standard curve of peak area versus known concentration. This is essential for absolute quantification.
-
Quantify ¹⁵N-Product: Use the standard curve to convert the peak areas of the ¹⁵N-labeled product from your experimental samples into concentrations.
-
Determine Initial Velocity (v₀): For each substrate concentration, plot the concentration of the ¹⁵N-product versus time. The initial linear portion of this curve represents the initial velocity (v₀). [19][20]Calculate the slope of this linear region.
-
Determine Kₘ and Vₘₐₓ: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit this data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism).
Equation 1: Michaelis-Menten Equation v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
This analysis will yield the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ).
Conclusion
The use of Nicotinamide-¹⁵N provides a powerful, direct, and highly specific method for measuring the kinetics of NAD⁺-dependent enzymes. By tracing the incorporation of a stable isotope into the reaction cycle, this technique avoids the pitfalls of artificial substrates and radioactive materials. [3][4]The protocol described herein is designed to be robust and self-validating, yielding high-quality kinetic data suitable for basic research, mechanistic studies, and high-throughput screening in drug development. [10][21]The principles can be readily adapted to other NAD⁺-dependent enzyme systems and integrated into broader metabolic flux analyses. [12]
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Application of Nicotinamide-N-15N in neurodegenerative disease research
Application Notes & Protocols
Topic: Application of Nicotinamide-N-15N in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Neuronal NAD+ Dynamics in Neurodegenerative Disease
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular function, acting as a critical coenzyme in hundreds of redox reactions essential for energy metabolism and as a substrate for key signaling enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1][2][3] An age-related decline in NAD+ levels is increasingly recognized as a central feature of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, contributing to mitochondrial dysfunction, impaired DNA repair, and neuronal stress.[4][5][6] Consequently, strategies to boost and maintain neuronal NAD+ pools are emerging as promising therapeutic avenues.[7][8]
To rationally design and evaluate these strategies, we must first understand the dynamics of NAD+ metabolism—the rates of its synthesis, consumption, and turnover—within the complex environment of the brain. Static measurements of NAD+ levels provide only a snapshot and are insufficient for capturing the highly dynamic nature of this metabolic network.[1] This is where stable isotope tracing comes to the forefront. By introducing a "labeled" precursor into the system, we can follow its metabolic fate and quantify the flow, or "flux," through specific pathways.
This compound (¹⁵N-Nicotinamide) is a powerful tool for this purpose. As a stable, non-radioactive isotope-labeled version of a primary NAD+ precursor, it allows researchers to specifically trace the activity of the NAD+ salvage pathway, which is the dominant route for NAD+ production in mammalian cells.[9][10] This guide provides an in-depth overview and detailed protocols for utilizing ¹⁵N-Nicotinamide to investigate NAD+ metabolism in the context of neurodegenerative disease research, from in vitro neuronal cultures to in vivo animal models.
Core Concepts: The Power of Stable Isotope Tracing
Metabolic tracing with stable isotopes like ¹⁵N allows researchers to distinguish between pre-existing (unlabeled) metabolite pools and newly synthesized molecules. When ¹⁵N-Nicotinamide is introduced to cells or an organism, it enters the NAD+ salvage pathway. The nitrogen atom on the nicotinamide ring, now heavier by one neutron, is incorporated into downstream metabolites.
By using high-resolution mass spectrometry, we can detect the resulting mass shift and quantify the rate of incorporation. This provides direct insights into:
-
Synthesis Rate: How quickly are neurons producing new NAD+?
-
Pathway Activity: Is the salvage pathway compromised in a disease state or enhanced by a therapeutic compound?
-
Metabolite Turnover: How rapidly is the existing NAD+ pool being consumed and replenished?
This kinetic data is invaluable for understanding disease mechanisms and verifying the target engagement of NAD+-boosting therapies.
Experimental Design: From Bench to Preclinical Models
The application of ¹⁵N-Nicotinamide can be adapted to various experimental systems, each offering unique advantages for addressing specific research questions.
Applications in Neurodegenerative Disease Models:
-
Alzheimer's Disease (AD): Studies suggest that NAD+ metabolism is significantly altered in AD.[11] Using ¹⁵N-Nicotinamide in AD cell models or transgenic mice can help determine if NAD+ synthesis is impaired by Aβ toxicity or if boosting the salvage pathway can mitigate neuronal damage.[6][12]
-
Parkinson's Disease (PD): Mitochondrial dysfunction is a hallmark of PD.[13] Tracing NAD+ metabolism can reveal how mitochondrial stress impacts the cell's ability to maintain its NAD+ pool and whether NAD+ precursors like nicotinamide riboside (NR) effectively boost NAD+ levels in the brain.[7][8][14]
-
Huntington's Disease (HD): The mutant huntingtin protein can interfere with key metabolic processes.[15] ¹⁵N-Nicotinamide can be used to quantify disruptions in NAD+ homeostasis and to test the efficacy of compounds aimed at restoring metabolic balance and improving motor function.[16][17]
Protocol 1: In Vitro Metabolic Labeling of Primary Neurons
This protocol details the labeling of primary neuronal cultures to assess the rate of NAD+ synthesis.
Rationale: Primary neurons provide a biologically relevant, controlled system to study cell-autonomous effects on NAD+ metabolism without the complexities of a whole-organism system.
Materials:
-
Primary neuronal cultures (e.g., from embryonic rodent brains)[18]
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
This compound (¹⁵N-Nicotinamide, ≥98% isotopic purity)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolite Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, chilled to -20°C[19]
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen or dry ice
Step-by-Step Methodology:
-
Culture Preparation: Plate primary neurons at a suitable density (e.g., 500,000 cells/well in a 6-well plate) and allow them to mature for 7-10 days in vitro.[20]
-
Labeling Medium Preparation: Prepare fresh culture medium containing ¹⁵N-Nicotinamide at a final concentration of 10-50 µM. The exact concentration should be optimized based on the specific cell type and experimental goals.
-
Initiate Labeling: Aspirate the old medium from the neuronal cultures. Gently wash the cells once with warm PBS. Add the pre-warmed ¹⁵N-Nicotinamide labeling medium to each well.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours). The "0" time point serves as a baseline control.
-
Harvesting and Quenching:
-
Scientist's Note: This is the most critical step. Metabolism must be halted instantly to prevent artifactual changes in metabolite levels, particularly the NAD+/NADH ratio.
-
At each time point, place the culture plate on ice. Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold Metabolite Extraction Solvent directly to the well.
-
Use a cell scraper to scrape the cells into the solvent. Pipette the cell lysate into a pre-chilled microcentrifuge tube.
-
Immediately snap-freeze the tubes in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Processing:
-
Thaw samples on ice.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant (containing metabolites) to a new tube for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹⁵N-Labeled NAD+ Metabolome
This protocol outlines the analytical method for separating and quantifying labeled and unlabeled NAD+ metabolites.
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the specificity and sensitivity required to distinguish between isotopes and accurately quantify a wide range of metabolites simultaneously.[2][21][22]
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive, Sciex QTRAP).
-
Chromatography column suitable for polar metabolites (e.g., HILIC or reverse-phase ion-pairing).
-
Analytical standards for all measured metabolites (unlabeled and, if available, ¹⁵N-labeled).
-
LC-MS grade solvents (water, acetonitrile, methanol, formic acid, ammonium acetate).
Data Presentation: Key Metabolite m/z Values
The mass spectrometer will be programmed to detect specific mass-to-charge (m/z) ratios for both the unlabeled (¹⁴N) and labeled (¹⁵N) forms of each metabolite.
| Metabolite | Chemical Formula (Unlabeled) | Unlabeled [M+H]⁺ m/z (¹⁴N) | Labeled [M+H]⁺ m/z (¹⁵N) | Mass Shift |
| Nicotinamide | C₆H₆N₂O | 123.0553 | 124.0523 | +1 |
| NMN | C₁₁H₁₅N₂O₈P | 335.0638 | 336.0609 | +1 |
| NAD+ | C₂₁H₂₇N₇O₁₄P₂ | 664.1191 | 665.1161 | +1 |
| NADP+ | C₂₁H₂₈N₇O₁₇P₃ | 744.0851 | 745.0821 | +1 |
Step-by-Step Methodology:
-
LC Method Development: Develop a chromatographic method that effectively separates key NAD+ metabolites. A common approach uses a HILIC column with a gradient of acetonitrile and an aqueous buffer like ammonium acetate.[2][23]
-
Example Gradient: A gradient running from high to low organic solvent concentration over 15-20 minutes.[19]
-
-
MS Method Development:
-
Optimize source conditions (e.g., spray voltage, gas flows, temperature) for maximal signal intensity.
-
Perform infusions of individual standards to determine the precise precursor m/z and optimal fragmentation patterns (product ions) for each metabolite. This is used to set up Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) methods for highly specific quantification.[24]
-
-
Sample Analysis:
-
Inject the metabolite extracts prepared in Protocol 1.
-
Run a blank (extraction solvent) between samples to prevent carryover.
-
Periodically run a quality control (QC) sample (a pooled mixture of all samples) to monitor instrument performance.
-
-
Data Processing & Quantification:
-
Integrate the peak areas for each labeled and unlabeled metabolite using the instrument's software.
-
Calculate the Isotopic Enrichment (as a percentage) for each metabolite at each time point using the formula: % Enrichment = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100
-
The rate of increase in % enrichment over time reflects the rate of synthesis.
-
Conclusion and Future Outlook
The use of this compound as a metabolic tracer is a robust and precise method for dissecting the complexities of NAD+ metabolism in the context of neurodegeneration. This technique moves beyond static measurements to provide critical kinetic data on pathway flux and metabolite turnover. By applying these protocols, researchers can gain a deeper understanding of how NAD+ dynamics are altered in disease, identify novel therapeutic targets within NAD+ pathways, and quantitatively assess the efficacy of next-generation neuroprotective compounds. As research continues to highlight the central role of NAD+ in neuronal health, the insights gleaned from stable isotope tracing will be indispensable in the development of effective treatments for Alzheimer's, Parkinson's, and other devastating neurodegenerative disorders.
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- 12. Mice with Alzheimer's May Experience Symptom Alleviation via NAD+ [nmn.com]
- 13. Quantification of the Metabolic State in Cell-Model of Parkinson’s Disease by Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinamide riboside first alleviates symptoms but later downregulates dopamine metabolism in proteasome inhibition mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinamide improves motor deficits and upregulates PGC-1α and BDNF gene expression in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicotinamide improves motor deficits and upregulates PGC-1α and BDNF gene expression in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface biotinylation of primary neurons to monitor changes in AMPA receptor surface expression in response to kainate receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brennerlab.net [brennerlab.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of ¹⁵N-Nicotinamide
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ¹⁵N-nicotinamide. The successful incorporation of the ¹⁵N isotope is crucial for a range of applications, from metabolic studies to serving as an internal standard in quantitative mass spectrometry. This guide provides a structured approach to troubleshooting common experimental hurdles, enhancing reaction yields, and ensuring the high isotopic purity of the final product.
PART 1: Core Directive - A Structured Guide to Synthesis and Troubleshooting
The synthesis of ¹⁵N-nicotinamide, while a well-established process, is not without its challenges. This guide is structured to address the practical issues encountered in the laboratory, moving from frequently asked questions to in-depth troubleshooting of specific problems. The core of this resource is a detailed breakdown of the synthetic workflow, supplemented by visual aids and actionable protocols to empower researchers to overcome common obstacles and achieve optimal results.
PART 2: Scientific Integrity & Logic - Expertise in Practice
As a senior application scientist, my focus is on providing not just protocols, but a deeper understanding of the underlying chemical principles. The guidance herein is grounded in established organic chemistry and insights gained from practical laboratory experience.
Trustworthiness: A Self-Validating Approach
The methodologies described are designed to be robust and reproducible. By understanding the "why" behind each step, from reagent selection to purification, researchers can better anticipate and mitigate potential issues, leading to more consistent and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield and isotopic purity I can expect for ¹⁵N-nicotinamide synthesis?
With optimized protocols, such as an improved Zincke reaction methodology, it is possible to achieve a good yield of around 55% with an excellent isotopic purity of 98%.[1][2][3] The final isotopic purity is often limited by the enrichment of the ¹⁵N-labeled starting material, such as ¹⁵NH₄Cl.[1][2]
Q2: What are the primary methods for synthesizing ¹⁵N-nicotinamide?
A common and effective method is the Zincke reaction, which involves a two-step process.[1][2] In this methodology, a Zincke salt is first formed, which then undergoes ring opening and displacement by a ¹⁵N-labeled ammonia source.[1][2] Another general approach involves the direct coupling of nicotinic acid with a ¹⁵N-ammonia source using amide bond formation reagents.
Q3: How can I confirm the successful incorporation of the ¹⁵N isotope?
High-resolution mass spectrometry is the most definitive method to confirm ¹⁵N incorporation, as it will show a mass shift corresponding to the heavier isotope.[1][2] ¹H and ¹⁵N NMR spectroscopy are also powerful tools for structural elucidation and confirming the position of the isotopic label.
Q4: What are the most common sources of ¹⁵N for this synthesis?
Ammonium-¹⁵N chloride (¹⁵NH₄Cl) is a widely used and commercially available source of the ¹⁵N isotope.[1][2] In some protocols, ¹⁵NH₃ gas, generated from ¹⁵NH₄Cl, is used.[1][2] The choice of the ¹⁵N source can influence the reaction conditions and the overall efficiency of the synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section is dedicated to addressing specific experimental challenges in a question-and-answer format, providing both the cause and the solution for each issue.
Low or No Product Yield
Q: My reaction has a low or no yield of ¹⁵N-nicotinamide. What are the likely causes?
Several factors can contribute to poor product formation. The primary culprits are often incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[4]
| Potential Cause | Explanation | Solution |
| Incomplete Carboxylic Acid Activation | The carboxylic acid must be activated to react with the amine. Insufficient or inefficient coupling reagents will lead to an incomplete reaction.[4] | Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) of a suitable coupling reagent like EDC or HATU. Additives such as HOBt or OxymaPure can also enhance activation and suppress side reactions.[4] |
| Amine Deactivation | The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.[4] | The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid and ensure the amine remains in its free, reactive form. |
| Steric Hindrance | Bulky groups on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete coupling.[4] | For sterically hindered substrates, consider using more potent coupling reagents or converting the carboxylic acid to an acyl fluoride, which can be more reactive.[5] |
| Hydrolysis of Activated Intermediate | The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation.[4] | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. |
Significant Side Reactions and Impurities
Q: I'm observing multiple byproducts in my reaction mixture. How can I minimize them?
Side reactions are a common challenge in amide bond formation. Understanding their origin is key to suppression.
| Side Reaction | Explanation | Solution |
| Racemization | If your starting materials are chiral, racemization can occur, especially at elevated temperatures or with certain activating agents. | Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[4] Running the reaction at a lower temperature can also be beneficial. |
| N-Acylurea Formation | When using carbodiimide-based coupling reagents like DCC or EDC, the activated intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove. | The addition of HOBt or a similar additive traps the activated intermediate as an active ester, preventing the formation of the N-acylurea. |
| Formation of Nicotinic Acid | In some synthetic routes, the amide product can be hydrolyzed back to nicotinic acid, especially if the workup conditions are too harsh. | Ensure that the pH is carefully controlled during the workup and purification steps. Avoid prolonged exposure to strongly acidic or basic conditions. |
PART 3: Visualization & Formatting
Experimental Workflow: Synthesis of ¹⁵N-Nicotinamide via Amide Coupling
The following diagram outlines the key steps in a typical amide coupling approach to ¹⁵N-nicotinamide synthesis.
Caption: Workflow for ¹⁵N-Nicotinamide Synthesis via Amide Coupling.
Logical Relationship of Troubleshooting Steps
This diagram illustrates the decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting Logic for ¹⁵N-Nicotinamide Synthesis.
Experimental Protocols: A Detailed Methodology
This protocol provides a step-by-step guide for the synthesis of ¹⁵N-nicotinamide using a standard amide coupling procedure.
Materials:
-
Nicotinic Acid
-
¹⁵NH₄Cl (≥98% isotopic purity)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of nicotinic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.
-
In a separate flask, suspend ¹⁵NH₄Cl (1.5 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 15 minutes.
-
Add the ¹⁵NH₄Cl suspension to the activated nicotinic acid solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure ¹⁵N-nicotinamide.
References
-
Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. [Link]
-
The synthesis of ¹⁵N‐labeled nicotinamide and the mechanism. ResearchGate. [Link]
-
Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. National Institutes of Health. [Link]
-
Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen | Request PDF. ResearchGate. [Link]
-
Supporting Information for Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Semantic Scholar. [Link]
-
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Institutes of Health. [Link]
-
Why did my amide syntesis does not work?. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]
Sources
- 1. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Overcoming Low Signal-to-Noise in 15N NMR Experiments
Welcome to the technical support center for 15N NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low signal-to-noise (S/N) in their 15N-detected or 15N-edited experiments. Here, we will explore the root causes of poor sensitivity and provide a comprehensive set of troubleshooting strategies, from fundamental sample preparation to advanced experimental techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding low S/N in 15N NMR.
Q1: Why is the signal-to-noise ratio in my 15N NMR experiment inherently low?
A: The low signal-to-noise ratio in 15N NMR is primarily due to the low gyromagnetic ratio (γ) of the 15N nucleus, which is about 10 times lower than that of ¹H.[1] NMR signal is proportional to γ³, meaning the intrinsic sensitivity of 15N is orders of magnitude lower than that of protons. Additionally, the natural abundance of 15N is only about 0.4%, necessitating isotopic labeling for most biomolecular applications.[1]
Q2: What is the first thing I should check if I get a poor S/N?
A: Always check your sample first.[2] Many S/N issues stem from suboptimal sample conditions. Ensure your sample is at the correct concentration, is stable, and is free of any precipitate or particulate matter.[2][3][4] An improperly prepared sample can lead to poor magnetic field homogeneity, resulting in broad lines and a diminished signal that no amount of instrument time can fix.[4]
Q3: How much can a cryogenic probe (CryoProbe) improve my S/N?
A: A cryogenic probe is one of the most effective hardware upgrades for improving sensitivity. By cooling the detection coil and preamplifiers to cryogenic temperatures (e.g., 83K using liquid nitrogen or even lower with helium), thermal electronic noise (Johnson-Nyquist noise) is significantly reduced.[5][6] This can result in a signal-to-noise enhancement of up to a factor of three to five compared to a conventional room temperature probe, which translates to a reduction in experiment time by a factor of 9 to 25 for the same S/N.[5][6][7]
Q4: What is a good starting concentration for my 15N-labeled protein sample?
A: For biomolecular NMR, the signal intensity is directly dependent on concentration.[8] For larger proteins, a typical concentration range is 0.3-0.5 mM.[8] For smaller peptides, concentrations can be higher, around 2-5 mM.[8] For interaction studies, you might be able to work with concentrations as low as 0.1 mM, especially when using a spectrometer equipped with a cryogenic probe.[8]
Q5: Should I use an HSQC or HMQC pulse sequence for my 1H-15N correlation experiment?
A: For larger molecules like proteins, Heteronuclear Single Quantum Coherence (HSQC) based experiments generally offer higher sensitivity than Heteronuclear Multiple Quantum Coherence (HMQC) based experiments.[9] This is because in an HMQC, transverse ¹H magnetization evolves during the t1 (15N) evolution period, leading to additional T2 relaxation losses, which can be significant for larger molecules with shorter T2 times.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step methodologies for diagnosing and resolving complex S/N issues.
Guide 1: Systematic Troubleshooting Workflow for Low S/N
When faced with a weak 15N spectrum, a systematic approach is crucial. The following workflow helps to isolate the problem efficiently.
Caption: A decision tree for systematically troubleshooting low S/N in 15N NMR experiments.
Guide 2: Optimizing Sample Preparation for Maximum Signal
The quality of your sample is the single most important factor for a successful NMR experiment.
Q: How can I ensure my protein sample is "NMR-ready"?
A: Follow this comprehensive sample preparation protocol:
Step-by-Step Protocol for Sample Preparation:
-
Protein Expression and Purification:
-
For proteins larger than ~20 kDa, consider deuteration (²H labeling) in addition to 15N labeling to reduce relaxation-induced line broadening and improve S/N.[8]
-
Purify the protein to the highest possible degree to avoid contaminants that could interfere with the signal or promote sample degradation.
-
-
Concentration and Buffer Exchange:
-
Concentrate the protein to a target of 0.3-0.5 mM or higher if possible.[8]
-
Exchange the protein into a suitable NMR buffer. Key considerations for the buffer include:
-
pH: Choose a pH where your protein is most stable. For NH groups, lower pH (4.5-6.0) can slow hydrogen exchange with the solvent, which sharpens signals.[10]
-
Ionic Strength: High salt concentrations can be detrimental to S/N, especially in cryogenic probes.[11] If high salt is necessary, consider using smaller diameter NMR tubes (e.g., 3 mm) to mitigate this effect.[11]
-
Additives: Include additives like DTT or TCEP for cysteine-containing proteins to prevent oxidation and aggregation. A small percentage (5-10%) of D₂O is required for the deuterium lock system.
-
-
-
Final Sample Filtration:
-
NMR Tube and Volume:
Table 1: Recommended Protein Concentrations for 15N NMR
| Protein Size | Labeling Scheme | Recommended Concentration | Notes |
| < 20 kDa | 15N | 0.5 - 1.0 mM | Deuteration is generally not required. |
| 20-40 kDa | 15N, ²H | 0.3 - 0.8 mM | Deuteration significantly improves data quality.[8] |
| > 40 kDa | 15N, ²H, Methyl Labeling | 0.1 - 0.5 mM | Advanced labeling is crucial for larger systems.[8] |
Guide 3: Mastering Experimental Parameters for Sensitivity Enhancement
Once you have an optimal sample, the next step is to configure the experiment correctly.
Q: Which acquisition parameters have the biggest impact on S/N in a 1H-15N HSQC?
A: The number of scans and the recycle delay are the most critical parameters to optimize.
Step-by-Step Protocol for Parameter Optimization:
-
Calibrate Pulses: Before starting your 2D experiment, ensure that the 90° pulse widths for both ¹H and ¹⁵N are accurately calibrated on your sample.[13] Incorrect pulse angles will lead to inefficient signal transfer and a direct loss of S/N.
-
Optimize the Recycle Delay (d1):
-
The recycle delay is the time between scans, allowing magnetization to return to equilibrium along the z-axis. The S/N per unit time is maximized when the recycle delay is set to approximately 1.3 times the longitudinal relaxation time (T₁) of the nucleus being recycled (in this case, ¹H).
-
For many proteins, a recycle delay of 1.5 to 2.0 seconds is a good starting point.[14]
-
Caution: Setting the delay too short will lead to saturation and a significant loss of signal.
-
-
Increase the Number of Scans (ns):
-
The signal-to-noise ratio increases with the square root of the number of scans.[5] To double your S/N, you must increase the experiment time by a factor of four. This is the most straightforward but also the most time-consuming way to improve sensitivity.
-
-
Consider Paramagnetic Relaxation Enhancement (PRE) to Shorten Recycle Delays:
-
For systems with very long T₁ relaxation times, adding a small amount of a soluble, non-interacting paramagnetic agent (like Gd(DTPA-BMA) or a nitroxide stable radical) can dramatically shorten the T₁ of protons.[15][16][17]
-
This allows for the use of much shorter recycle delays, enabling more scans to be collected in the same amount of time.
-
Caution: PRE agents will also increase the transverse relaxation rate (T₂), leading to line broadening.[18] The concentration must be carefully titrated to find a balance between shortening T₁ and excessively broadening the lines.
-
Guide 4: Leveraging Advanced NMR Techniques
When standard methods are insufficient, advanced acquisition and processing techniques can provide a significant sensitivity boost.
Q: My experiment time is limited, and I still can't get enough S/N. What else can I do?
A: Non-Uniform Sampling (NUS) is a powerful technique to enhance sensitivity without increasing experiment time.
Understanding Non-Uniform Sampling (NUS):
In a conventional NMR experiment, data points in the indirect dimension (t₁) are collected uniformly. However, the signal in this dimension is typically a decaying exponential (an FID). NUS involves collecting only a subset of these points, focusing more on the early part of the FID where the signal is strongest.[19] The missing data points are then reconstructed using algorithms like Maximum Entropy (MaxEnt).[20][21]
Benefits of NUS:
-
Sensitivity Enhancement: By preferentially sampling the high-signal portion of the indirect FID, NUS can provide a 1.5 to 2-fold sensitivity enhancement in each indirect dimension.[20][21] For a 3D experiment, this can result in a 3 to 4-fold overall S/N gain.[20]
-
Time Savings: Alternatively, NUS can be used to dramatically shorten experiment times while achieving the same resolution and S/N as a fully sampled experiment.[22]
Workflow for Implementing NUS:
Caption: A simplified workflow for acquiring and processing a Non-Uniformly Sampled (NUS) NMR experiment.
References
-
Enhanced Sensitivity by Nonuniform Sampling Enables Multidimensional MAS NMR Spectroscopy of Protein Assemblies. National Institutes of Health. [Link]
-
A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex. National Institutes of Health. [Link]
-
A unique and simple approach to improve sensitivity in 15N-NMR relaxation measurements for NH3+ groups: Application to a protein-DNA complex. MDPI. [Link]
-
Enhanced Sensitivity by Nonuniform Sampling Enables Multidimensional MAS NMR Spectroscopy of Protein Assemblies. ACS Publications. [Link]
-
An optimized method for 15N R1 relaxation rate measurements in non-deuterated proteins. SpringerLink. [Link]
-
Sensitivity in NMR. University of Wisconsin-Madison. [Link]
-
Sensitivity-enhanced NMR 15N R1 and R1ρ relaxation experiments for the investigation of intrinsically disordered proteins. Forschungszentrum Jülich. [Link]
-
Non-uniform Sampling (NUS). University of Ottawa NMR Facility Blog. [Link]
-
NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. National Institutes of Health. [Link]
-
Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions. National Institutes of Health. [Link]
-
Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health. [Link]
-
The Sensitivity of Non-Uniform Sampling NMR. National Institutes of Health. [Link]
-
Performance tuning non-uniform sampling for sensitivity enhancement of signal-limited biological NMR. ResearchGate. [Link]
-
Poor Signal-to-Noise Ratio in Your Spectrum?. University of Ottawa NMR Facility Blog. [Link]
-
NMR sample preparation guidelines. Sino Biological. [Link]
-
15N T1/T2/NOE HSQC/TROSY Relaxation Experiments. New York Structural Biology Center. [Link]
-
CryoProbes for NMR. Bruker. [Link]
-
Solid-state NMR MAS CryoProbe enables structural studies of human blood protein vitronectin bound to hydroxyapatite. National Institutes of Health. [Link]
-
Performance of cryogenic probes as a function of ionic strength and sample tube geometry. SpringerLink. [Link]
-
Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies. National Institutes of Health. [Link]
-
NMR Sample Preparation. Western University. [Link]
-
Cryoprobes. UC Santa Barbara. [Link]
-
Measurement of 15N relaxation rates in perdeuterated proteins by TROSY-based methods. SpringerLink. [Link]
-
NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins. JoVE. [Link]
-
Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. National Institutes of Health. [Link]
-
15N and 13C- SOFAST-HMQC editing enhances 3D-NOESY sensitivity in highly deuterated, selectively [1H,13C]-labeled proteins. ResearchGate. [Link]
-
15N CPMG Relaxation Dispersion for the Investigation of Protein Conformational Dynamics on the µs-ms Timescale. JoVE. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers. National Institutes of Health. [Link]
-
Using Paramagnetism to Slow Down Nuclear Relaxation in Protein NMR. ResearchGate. [Link]
-
Speeding up direct 15N detection: hCaN 2D NMR experiment. National Institutes of Health. [Link]
-
HMQC vs HSQC. University of Ottawa NMR Facility Blog. [Link]
-
A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. NBRC. [Link]
-
Paramagnetic relaxation enhancement‐assisted structural characterization of a partially disordered conformation of ubiquitin. National Institutes of Health. [Link]
-
Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins. National Institutes of Health. [Link]
-
15N HMBC sensitivity. UCSD SSPPS NMR Facility. [Link]
-
Common Problems. SDSU NMR Facility. [Link]
-
Paramagnetic relaxation enhancement. NMR Wiki. [Link]
-
15N NMR Question. Reddit. [Link]
-
What are the best practices for sample preparation for NMR analysis?. Reddit. [Link]
-
NMR Basics. University of Missouri. [Link]
Sources
- 1. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 6. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 7. Cryoprobes [nmr.chem.ucsb.edu]
- 8. nmr-bio.com [nmr-bio.com]
- 9. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Performance of cryogenic probes as a function of ionic strength and sample tube geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. 15N CPMG Relaxation Dispersion for the Investigation of Protein Conformational Dynamics on the µs-ms Timescale [jove.com]
- 14. An optimized method for 15N R1 relaxation rate measurements in non-deuterated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Speeding up direct 15N detection: hCaN 2D NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 18. Paramagnetic relaxation enhancement‐assisted structural characterization of a partially disordered conformation of ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Sensitivity of Non-Uniform Sampling NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced Sensitivity by Nonuniform Sampling Enables Multidimensional MAS NMR Spectroscopy of Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Troubleshooting SABRE Hyperpolarization of N-Heterocycles
Welcome to the technical support center for Signal Amplification By Reversible Exchange (SABRE) hyperpolarization of N-heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during SABRE experiments. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you achieve optimal results.
Introduction to SABRE with N-Heterocycles
Signal Amplification By Reversible Exchange (SABRE) is a powerful hyperpolarization technique that dramatically enhances Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) signals of target molecules without chemically altering them. The method relies on the temporary binding of a substrate and para-hydrogen (p-H₂) to an iridium-based catalyst, facilitating the transfer of spin order from p-H₂ to the substrate's nuclei.[1][2] N-heterocycles are a prominent class of molecules studied using SABRE due to the nitrogen atom's ability to coordinate with the iridium center. This has significant implications for drug discovery, metabolic imaging, and fundamental chemical analysis.[3][4]
However, the efficiency of SABRE with N-heterocycles can be highly sensitive to a range of factors, from the substrate's structure to the experimental conditions. This guide will address the most common issues you may face.
Core Troubleshooting Guide
Problem: I am observing low or no ¹H hyperpolarization for my N-heterocycle.
This is the most frequent challenge in SABRE experiments. The root cause often lies in the binding affinity of your N-heterocycle to the SABRE catalyst.
Q1: My N-heterocycle has a substituent near the nitrogen atom (e.g., in the ortho-position), and I'm not seeing any signal enhancement. What's happening?
A1: The likely culprit is poor binding of your substrate to the catalyst due to steric hindrance.
-
Expertise & Experience: N-heterocycles with bulky groups near the coordinating nitrogen atom, such as 2-picoline or 2,6-lutidine, often struggle to bind effectively to standard SABRE catalysts like [Ir(IMes)(COD)Cl].[1][5] This weak interaction prevents the formation of a stable and active catalyst-substrate complex, which is essential for polarization transfer.[6][7] In many cases, this weak binding can even lead to the destabilization of the catalyst itself.[5][8]
-
Troubleshooting Protocol:
-
Introduce a Co-ligand: The most effective strategy is to add a "helper" molecule, or co-ligand, that stabilizes the active catalyst and facilitates the binding of your sterically hindered substrate.[1] Sulfoxides, such as diphenyl sulfoxide (DPSO), have proven highly effective for this purpose.[1][5]
-
Step 1: Prepare your standard SABRE sample containing the iridium pre-catalyst and your N-heterocycle substrate.
-
Step 2: Add a co-ligand to the solution. A good starting point is a 1:4 ratio of catalyst to co-ligand (e.g., 5 mM catalyst and 20 mM DPSO).[1]
-
Step 3: Proceed with the standard SABRE procedure of bubbling with para-hydrogen at the optimal polarization transfer field.
-
-
Optimize the Co-ligand: If one co-ligand doesn't work, try others. Acetonitrile is another commonly used co-ligand that can be effective.[1] More recently, acethydrazide (ACH) has been introduced as a novel co-substrate that can significantly improve hyperpolarization efficiency for aromatic N-heterocycles.[9]
-
Adjust Temperature: Lowering the temperature can sometimes improve the efficiency of SABRE catalysts for weakly binding substrates.[1][5] Try running the experiment at a lower temperature, for example, by cooling the sample to 273 K (0 °C).[5]
-
-
Trustworthiness (Self-Validating System): You can validate this approach by comparing the NMR spectrum of your sample with and without the co-ligand. The appearance of hyperpolarized signals for your previously "SABRE-silent" substrate upon addition of the co-ligand confirms its efficacy. For example, 2,5-lutidine, which shows no enhancement under standard conditions, can achieve signal gains of over 1400-fold with a sulfoxide co-ligand.[1][5]
Q2: I'm using a standard substrate like pyridine, but my signal enhancement is still poor. What other parameters should I check?
A2: Even for well-behaved substrates, several experimental parameters must be finely tuned for optimal performance.
-
Expertise & Experience: The efficiency of polarization transfer in SABRE is critically dependent on the magnetic field at which the exchange occurs (the polarization transfer field, PTF), the temperature, and the relative concentrations of the components.
-
Troubleshooting Protocol:
-
Optimize the Polarization Transfer Field (PTF): The optimal PTF is highly dependent on the specific substrate and the nucleus being observed (¹H, ¹⁵N, etc.).
-
Step 1: Perform a series of SABRE experiments where you systematically vary the magnetic field strength. For ¹H SABRE, a typical range to sweep is from 0 to 10 mT (0 to 100 Gauss).[4]
-
Step 2: Plot the signal enhancement factor against the PTF to identify the optimal field strength. For many N-heterocycles, this is often around 6-7 mT.[4]
-
-
Optimize Temperature: The rates of substrate and para-hydrogen exchange with the catalyst are temperature-dependent.
-
Check Component Ratios: The relative concentrations of the catalyst, substrate, and any co-ligand are crucial.
-
Step 1: Start with a common ratio, such as 1:4:4 for catalyst:substrate:co-ligand.
-
Step 2: Systematically vary the concentration of the substrate and co-ligand while keeping the catalyst concentration constant to find the optimal ratio. For instance, with acethydrazide (ACH) as a co-substrate for nicotinamide (NAM), an optimal ratio of NAM:catalyst:ACH was found to be 1:1:6.5.[9]
-
-
Problem: I am trying to hyperpolarize ¹⁵N or ¹³C in my N-heterocycle, but the results are poor.
Hyperpolarizing heteronuclei presents a different set of challenges compared to protons.
Q3: I'm using the same conditions that worked for ¹H SABRE, but I see very little ¹⁵N signal. Why?
A3: The mechanism for efficient heteronuclear polarization transfer is different and typically requires much lower magnetic fields.
-
Expertise & Experience: The transfer of polarization from the para-hydrogen-derived hydrides to heteronuclei like ¹⁵N or ¹³C is most efficient at very low magnetic fields (in the microtesla range). This is the principle behind SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei).[3] Standard ¹H SABRE conditions at millitesla fields are generally suboptimal for heteronuclear enhancement.
-
Troubleshooting Protocol:
-
Use a Magnetic Shield: To reach the required microtesla fields, a magnetic shield is necessary to block out the Earth's magnetic field and other stray fields.
-
Optimize the SABRE-SHEATH Field: Even within the microtesla range, there is an optimal field for polarization transfer. This will need to be determined experimentally for your specific ¹⁵N-labeled substrate.
-
Consider Advanced Pulse Sequences: Recent advancements have shown that using shaped, multi-axis magnetic fields can boost ¹⁵N polarization by up to 10-fold compared to conventional SABRE-SHEATH.[10] While technically more complex, these methods, such as MACHETE-SABRE, offer significant gains.[10]
-
Ensure an Oxygen-Free Environment: The efficiency of SABRE-SHEATH can be significantly reduced by the presence of oxygen.[3] Ensure your sample is properly degassed, and consider continuous para-hydrogen bubbling during the experiment to maintain an anaerobic environment.[3]
-
-
Trustworthiness (Self-Validating System): A successful SABRE-SHEATH experiment will yield ¹⁵N signal enhancements of thousands-fold.[11] Comparing the signal from a thermally polarized sample to your hyperpolarized sample will validate the effectiveness of the low-field approach.
Data Summary & Quick Reference
| Challenge | Common Cause | Recommended Solution | Key Parameters to Optimize |
| No signal from ortho-substituted N-heterocycle | Steric hindrance leading to weak substrate binding | Use a co-ligand (e.g., DPSO, acetonitrile, ACH) | Co-ligand type and concentration, Temperature |
| Poor signal from a standard N-heterocycle | Suboptimal experimental conditions | Systematically vary key parameters | Polarization Transfer Field (PTF), Temperature, Component ratios |
| Low ¹⁵N or ¹³C signal enhancement | Incorrect magnetic field regime for heteronuclear transfer | Use SABRE-SHEATH (microtesla fields) | Magnetic field strength (µT range), Sample degassing (O₂ removal) |
| Co-ligand reduces target signal | Competition for catalyst binding sites | Optimize the substrate-to-co-ligand ratio | Relative concentrations of all components |
Experimental Workflows & Diagrams
Workflow for Troubleshooting Low ¹H Hyperpolarization
Caption: Troubleshooting workflow for low ¹H SABRE signal.
The SABRE Catalytic Cycle for N-Heterocycles with a Co-ligand
Caption: Simplified SABRE cycle with a co-ligand (CoL).
References
-
Rayner, P. J., Gillions, J. P., Hannibal, V. D., John, R. O., & Duckett, S. B. (2021). Hyperpolarisation of weakly binding N-heterocycles using signal amplification by reversible exchange. Chemical Science, 12(15), 5548-5555. [Link]
-
Wong, C. M., Fekete, M., Nelson-Forde, R., Gatus, M. R. D., Rayner, P. J., Whitwood, A. C., Duckett, S. B., & Messerle, B. A. (2018). Harnessing asymmetric N-heterocyclic carbene ligands to optimise SABRE hyperpolarisation. Catalysis Science & Technology, 8(19), 4925-4933. [Link]
-
Rayner, P. J., et al. (2021). Hyperpolarisation of weakly binding N-heterocycles using signal amplification by reversible exchange. White Rose Research Online. [Link]
- Ibid.
-
Lee, Y., et al. (2023). SABRE Acethydrazide as a Co-Substrate Agent for Quantitative Analysis of Submicromolar N-Heterocyclic Compounds Using Parahydrogen Hyperpolarization. Analytical Chemistry. [Link]
-
Shchepin, R. V., et al. (2016). NMR Signal Amplification by Reversible Exchange of Sulfur-Heterocyclic Compounds Found In Petroleum. Angewandte Chemie International Edition, 55(31), 9032-9035. [Link]
-
Theis, T., et al. (2016). 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH. Journal of the American Chemical Society, 138(8), 2690-2699. [Link]
-
Wong, C. M., et al. (2018). Harnessing asymmetric N-heterocyclic carbene ligands to optimise SABRE hyperpolarisation. White Rose Research Online. [Link]
-
Iali, W., et al. (2018). SABRE hyperpolarization of pyridine and pyrimidine substrates with and without ortho-substituents. Magnetic Resonance, 53(1-2), 17-27. [Link]
-
S. J. Hart, et al. (2021). Multi-axis fields boost SABRE hyperpolarization. Proceedings of the National Academy of Sciences, 118(44), e2111825118. [Link]
-
Rayner, P. J., et al. (2021). Development of the SABRE method for hyperpolarisation of a range of substrates. ResearchGate. [Link]
-
TomHon, P., et al. (2022). Improving SABRE hyperpolarization with highly nonintuitive pulse sequences: Moving beyond avoided crossings to describe dynamics. Science Advances, 8(11), eabm1773. [Link]
-
Iali, W., et al. (2015). Strategies for the Hyperpolarization of Acetonitrile and Related Ligands by SABRE. The Journal of Physical Chemistry B, 119(1), 162-172. [Link]
-
Shchepin, R. V., et al. (2021). Hyperpolarization of common antifungal agents with SABRE. Magnetic Resonance, 2(1), 437-446. [Link]
-
Barskiy, D. A., et al. (2014). Transfer of SABRE-derived hyperpolarization to spin-1/2 heteronuclei. Chemical Communications, 50(75), 10957-10960. [Link]
Sources
- 1. Hyperpolarisation of weakly binding N-heterocycles using signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15N Hyperpolarization by Reversible Exchange Using SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarization of common antifungal agents with SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Harnessing asymmetric N-heterocyclic carbene ligands to optimise SABRE hyperpolarisation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Hyperpolarisation of weakly binding N-heterocycles using signal amplification by reversible exchange - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. Transfer of SABRE-derived hyperpolarization to spin-1/2 heteronuclei - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Nicotinaminde-N-15N Labeling Efficiency in Primary Cells
<_ _>
Welcome to the technical support center for Nicotinamide-N-15N (¹⁵N-NAM) labeling in primary cells. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for your metabolic flux studies.
Introduction: The "Why" Behind ¹⁵N-Nicotinamide Labeling
Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism, participating in hundreds of redox reactions and acting as a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2][3][4] The NAD⁺ salvage pathway, which recycles nicotinamide (NAM) back into NAD⁺, is the primary source of this vital molecule in most mammalian cells.[4][5][6][7] By using ¹⁵N-labeled nicotinamide, we can trace its incorporation into the NAD⁺ pool and downstream metabolites, providing a dynamic view of NAD⁺ metabolism and flux. This is particularly valuable in primary cells, which more closely mimic in vivo physiology compared to immortalized cell lines.[8]
Visualizing the Core Pathway: The NAD⁺ Salvage Pathway
Understanding the flow of the ¹⁵N label is crucial for experimental design and troubleshooting. The diagram below illustrates the key steps in the conversion of ¹⁵N-Nicotinamide to ¹⁵N-NAD⁺.
Caption: The NAD⁺ Salvage Pathway for ¹⁵N-Nicotinamide.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during ¹⁵N-NAM labeling experiments in a question-and-answer format.
Low or No Detectable ¹⁵N Incorporation into NAD⁺
Q1: I'm not seeing any significant enrichment of ¹⁵N in my NAD⁺ pool after LC-MS analysis. What are the likely causes?
A1: This is a common and frustrating issue that can stem from several factors, ranging from cell culture conditions to sample preparation. Let's break down the potential culprits:
-
Cellular Health and Proliferation: Primary cells are more sensitive than cell lines.[9] Suboptimal culture conditions, such as incorrect media formulation, temperature, or CO₂ levels, can stress the cells and reduce their metabolic activity, including NAD⁺ synthesis.
-
Actionable Insight: Before any labeling experiment, ensure your primary cells are healthy and in a logarithmic growth phase. Perform a simple viability assay (e.g., Trypan Blue exclusion) to confirm cell health. For non-dividing primary cells like neurons, labeling is dependent on protein turnover rates, which can be slow for some proteins.[8]
-
-
Insufficient Labeling Time: The rate of NAD⁺ turnover can vary significantly between different primary cell types.
-
Actionable Insight: A time-course experiment is highly recommended. Start with a broad range (e.g., 4, 8, 12, 24 hours) to determine the optimal labeling duration for your specific cells.
-
-
Incorrect Tracer Concentration: While it may seem intuitive to use a high concentration of ¹⁵N-NAM, excessive amounts can be toxic or perturb the natural metabolic state.
-
Actionable Insight: Perform a dose-response experiment to find the lowest concentration of ¹⁵N-NAM that provides sufficient labeling without affecting cell viability.
-
-
Competition from Unlabeled Nicotinamide: Standard cell culture media and serum contain unlabeled nicotinamide, which will compete with your ¹⁵N-NAM tracer and dilute the label incorporation.
-
Actionable Insight: Use a custom nicotinamide-free medium for your labeling experiments. Additionally, dialyzed fetal bovine serum (dFBS) should be used to minimize the concentration of unlabeled small molecules, including nicotinamide.[10]
-
-
Inefficient Metabolite Extraction: The extraction of NAD⁺ and its metabolites is a critical step. These molecules are prone to degradation, and the choice of extraction solvent is crucial.
-
Actionable Insight: A cold solvent extraction is generally preferred to quench enzymatic activity rapidly. A mixture of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid has been shown to be effective for extracting NAD⁺ metabolites with minimal interconversion between the oxidized and reduced forms.[11][12]
-
High Variability Between Replicates
Q2: My replicate samples show highly variable ¹⁵N enrichment. How can I improve the consistency of my results?
A2: High variability often points to inconsistencies in experimental procedures. Here’s a checklist to improve reproducibility:
-
Cell Seeding Density: Ensure that all wells or flasks are seeded with the same number of cells and that the cells are evenly distributed to avoid differences in confluence, which can affect metabolic rates.
-
Timing of Media Changes and Harvesting: Be precise with your timing. Small variations in incubation times, especially in short-term labeling experiments, can lead to significant differences in label incorporation.
-
Metabolite Extraction and Quenching: This is a critical step where variability can be introduced.
-
Sample Normalization: Inconsistent sample amounts will lead to variable results.
-
Actionable Insight: Normalize your metabolite data to a stable measure of biomass, such as total protein content or cell number, for each sample.
-
Unexpected Isotope Patterns in Mass Spectrometry Data
Q3: My mass spectrometry data shows unexpected peaks or a complex isotopic pattern for NAD⁺. What could be causing this?
A3: Interpreting mass spectrometry data from stable isotope labeling experiments requires careful consideration of potential confounding factors.
-
Incomplete Labeling: If the labeling period is too short or the tracer concentration is too low, you will see a mix of unlabeled (M+0) and labeled (M+1) NAD⁺.
-
Actionable Insight: Refer back to the time-course and dose-response experiments to optimize your labeling conditions. For some primary cells, especially non-proliferating ones, achieving 100% labeling may not be feasible.[8] In such cases, quantifying the percentage of incorporation is key.[14][15][16]
-
-
Metabolic Interconversion: The ¹⁵N label from nicotinamide can potentially be incorporated into other nitrogen-containing metabolites, although the primary route is into the NAD⁺ salvage pathway.
-
Natural Isotope Abundance: Remember that natural carbon (¹³C) and nitrogen (¹⁵N) isotopes exist and contribute to the isotopic pattern of your molecules.
-
Actionable Insight: Your data analysis software should be able to correct for the natural abundance of stable isotopes.
-
Experimental Protocols: A Step-by-Step Guide
Protocol 1: ¹⁵N-Nicotinamide Labeling of Adherent Primary Cells
-
Cell Seeding: Plate primary cells at a consistent density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare a custom nicotinamide-free culture medium supplemented with dialyzed fetal bovine serum (dFBS).
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed, ¹⁵N-nicotinamide-containing medium to the cells.
-
Incubate for the predetermined optimal time in a cell culture incubator (e.g., 37°C, 5% CO₂).[9]
-
-
Harvesting and Quenching:
-
Metabolite Extraction:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.
-
Visualizing the Workflow
Caption: Experimental Workflow for ¹⁵N-NAM Labeling.
Frequently Asked Questions (FAQs)
Q4: Can I use ¹⁵N-nicotinamide for in vivo labeling studies?
A4: Yes, ¹⁵N-nicotinamide can be used for in vivo studies in animal models.[2][3] However, the delivery route (e.g., oral gavage vs. intravenous injection) can significantly impact how the tracer is metabolized and distributed among different tissues.[2][3] It is crucial to carefully design the study to account for these factors.
Q5: What is the expected labeling efficiency for primary cells?
A5: The labeling efficiency can vary widely depending on the cell type, its metabolic rate, and whether it is proliferating or quiescent.[8] For rapidly dividing cells, you might expect to see significant labeling within a few hours. For non-dividing cells like primary neurons, achieving high levels of incorporation may take longer due to slower turnover rates.[8] It is essential to determine the labeling kinetics for your specific cell type empirically.
Q6: How do I quantify the absolute concentration of ¹⁵N-NAD⁺?
A6: Absolute quantification requires the use of a stable isotope-labeled internal standard.[17][20] You would spike a known amount of a heavy-labeled NAD⁺ standard (e.g., ¹³C-NAD⁺) into your sample before extraction. By comparing the signal intensity of your ¹⁵N-labeled NAD⁺ to the internal standard, you can calculate its absolute concentration.
Q7: Are there alternatives to ¹⁵N-nicotinamide for tracing NAD⁺ metabolism?
A7: Yes, other precursors in the NAD⁺ synthesis pathways can be labeled. For instance, ¹³C-labeled nicotinamide riboside (NR) or nicotinamide mononucleotide (NMN) can be used to trace their incorporation into NAD⁺.[2] Additionally, tracers like ¹³C-glucose or ¹³C,¹⁵N-glutamine can provide broader insights into central carbon and nitrogen metabolism that feeds into NAD⁺ synthesis.[21][22]
Quantitative Data Summary
| Parameter | Recommended Range | Rationale & Key Considerations |
| ¹⁵N-Nicotinamide Concentration | 10-100 µM | Start with a dose-response curve to find the optimal concentration that maximizes labeling without inducing toxicity. |
| Labeling Duration | 4-24 hours | Highly cell-type dependent. Perform a time-course experiment to determine the point of steady-state labeling. |
| Cell Density | 70-80% Confluency | Over-confluent or sparse cultures can have altered metabolic profiles. Consistency is key. |
| Extraction Solvent | 40:40:20 ACN:MeOH:H₂O + 0.1M Formic Acid | Provides good recovery and minimizes the interconversion of NAD⁺ and NADH.[11][12] |
References
- NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC. (2021). PubMed Central.
- Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. (2017). NIH.
- Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC. (n.d.). PubMed Central.
- Understanding the NAD+ Salvage Pathway: A Key to Cellular Health. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. (n.d.). PubMed Central.
- The NAD+ salvage pathway modulates cancer cell viability via p73 - PMC. (2015). PubMed Central.
- Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. (n.d.). Semantic Scholar.
- Comparison of 3 sample preparation procedures in detecting the NAD⁺ metabolome of Hep G2 cells. (n.d.).
- Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC. (n.d.). NIH.
- Salvage and de Novo - Two Unique P
- Quantitative Analysis of NAD Synthesis-Breakdown Fluxes. (2018). PubMed.
- Quantitative analysis of NAD synthesis-breakdown fluxes - PMC. (2019). PubMed Central.
- Introduction: The Central Role of Nicotinamide Adenine Dinucleotide (NAD+). (n.d.). Benchchem.
- A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applic
- Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (n.d.).
- Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
- Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC. (n.d.). NIH.
- Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. (n.d.). Brenner Lab.
- Primary Cell Culture Basics. (n.d.). Sigma-Aldrich.
- NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. (n.d.). MDPI.
- Metabolic Labeling and Chemoselective Ligation. (n.d.). Thermo Fisher Scientific - TW.
- Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PMC. (n.d.). PubMed Central.
- Mechanisms of the NAD+ salvage pathway in enhancing skeletal muscle function. (n.d.). Frontiers.
- Metabolic Labeling Techniques. (n.d.).
- Addressing cell viability problems during stable isotope labeling. (2025). Benchchem.
- Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC. (n.d.). NIH.
- Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. (2016).
- One‐shot ¹³ C ¹⁵ N ‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. (2026).
- Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC. (n.d.). NIH.
- Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (n.d.). PubMed.
- An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. (n.d.). NIH.
- A protocol for the identification of protein-protein interactions based on 15N metabolic labeling, immunoprecipitation, quantitative mass spectrometry and affinity modul
- Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. (n.d.). NIH.
- Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. (2025).
- Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). (n.d.). PubMed.
- Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. (2019). PLOS One.
- Differential 14N/15N-Labeling of Peptides Using N-Terminal Charge Derivatization with a High-Proton Affinity for Straightforward de novo Peptide Sequencing. (n.d.). NIH.
- A MS data search method for improved 15N-labeled protein identific
- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.). Frontiers.
- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit
- Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT)
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Recovery of 15N-Labeled Metabolites for MS Analysis
Welcome to the technical support center for stable isotope labeling experiments. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and field-proven insights to address the common challenges associated with the poor recovery of ¹⁵N-labeled metabolites for mass spectrometry (MS) analysis. Our goal is to equip you, our fellow researchers, scientists, and drug development professionals, with the expertise to ensure the scientific integrity and trustworthiness of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your ¹⁵N metabolic labeling experiments.
Section 1: Labeling Efficiency and Isotope Incorporation
Q1: My MS data shows low or incomplete ¹⁵N labeling. What are the potential causes and how can I improve labeling efficiency?
A1: Incomplete ¹⁵N labeling is a frequent challenge that can significantly impact the accuracy of quantitative analysis by skewing isotopic ratios and leading to an underestimation of metabolic flux.[1] Several factors can contribute to this issue.
Causality: The core principle of metabolic labeling is the replacement of naturally abundant isotopes (¹⁴N) with a stable heavy isotope (¹⁵N). Incomplete labeling occurs when this replacement is not uniform across the entire pool of a target metabolite. This can be due to insufficient time for the isotope to be fully incorporated, dilution of the ¹⁵N source with endogenous ¹⁴N, or slow metabolic turnover rates for certain compounds.[1]
Troubleshooting Steps:
-
Optimize Labeling Duration: For rapidly dividing cells, a labeling period equivalent to 5-6 cell doublings is generally recommended to achieve high enrichment.[1] For organisms or tissues with slower turnover, longer labeling times may be necessary.[1] It's advisable to perform a time-course experiment to determine the optimal labeling duration for your specific model system.
-
Ensure High Purity of ¹⁵N Source: The purity of the ¹⁵N-labeled nutrient is critical. Always use high-purity ¹⁵N-labeled compounds, ideally >99%.[1][2][3] Contamination of the ¹⁵N source with its ¹⁴N counterpart will directly lead to lower than expected enrichment.
-
Maintain Consistent Supply of ¹⁵N Tracer: Depletion of the ¹⁵N source in the growth medium during the experiment will halt the labeling process. Ensure that the concentration of the ¹⁵N-labeled nutrient is sufficient and consistently available throughout the labeling period.[1]
-
Minimize Contamination with ¹⁴N: Residual ¹⁴N from the initial culture medium or other supplements can dilute the ¹⁵N label. It is crucial to thoroughly wash cells or tissues to remove any residual ¹⁴N-containing medium before introducing the ¹⁵N-labeling medium.[1]
Section 2: Sample Preparation and Metabolite Extraction
Q2: I'm observing low signal intensity for my ¹⁵N-labeled metabolites. Could my sample preparation and extraction protocol be the culprit?
A2: Absolutely. The sample preparation and extraction phase is a critical juncture where significant loss of metabolites can occur, leading to poor recovery and low signal intensity in the final MS analysis.[4][5]
Causality: Effective quenching of metabolic activity at the time of harvesting is paramount to prevent the enzymatic degradation or interconversion of metabolites, which would otherwise alter their true cellular concentrations.[4][5] Furthermore, the choice of extraction solvent and method must be optimized to ensure efficient solubilization of the target metabolites while minimizing their degradation.[4][5]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promises and Pitfalls of Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hyperpolarized ¹⁵N-Nicotinamide Imaging
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with hyperpolarized ¹⁵N-nicotinamide MRI. This guide is designed to provide expert insights and practical solutions to common challenges encountered during experimental setup and execution, with a core focus on enhancing signal sensitivity and data quality.
Frequently Asked Questions (FAQs)
Q1: What is hyperpolarized ¹⁵N-nicotinamide imaging and what are its primary applications?
Hyperpolarized ¹⁵N-nicotinamide imaging is an emerging molecular imaging technique that uses dissolution Dynamic Nuclear Polarization (dDNP) or parahydrogen-based methods to dramatically increase the magnetic resonance signal of ¹⁵N-labeled nicotinamide (NAM) by over 10,000-fold.[1][2][3][4] This massive signal enhancement enables the real-time, non-invasive visualization of NAM metabolism within living systems.
The primary application is to probe the Nicotinamide Adenine Dinucleotide (NAD⁺) salvage pathway.[1] NAD⁺ is a critical coenzyme in cellular redox reactions and energy metabolism.[5] Many diseases, particularly cancers, exhibit altered NAD⁺ metabolism to support their high energetic demands.[1][6] By tracking the conversion of hyperpolarized ¹⁵N-NAM to its downstream metabolites, such as ¹⁵N-nicotinamide mononucleotide (NMN) and NAD⁺, researchers can map enzymatic activity, specifically the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is often upregulated in cancer cells.[1] This provides a powerful tool for diagnosing disease, evaluating treatment response, and understanding fundamental metabolic processes.
Q2: What is the fundamental metabolic pathway being observed in these experiments?
The experiment visualizes a key segment of the NAD⁺ salvage pathway, which recycles NAM to synthesize new NAD⁺. The injected hyperpolarized ¹⁵N-NAM is taken up by cells and undergoes enzymatic conversion.
Q3: What are the major factors that limit the sensitivity of this technique?
The sensitivity of hyperpolarized ¹⁵N-nicotinamide imaging is primarily limited by the following factors:
-
Polarization Level Achieved: The initial signal strength is directly proportional to the ¹⁵N polarization achieved during the dDNP process.
-
T₁ Relaxation Time: The hyperpolarized state is transient and decays irreversibly according to the spin-lattice relaxation time (T₁). The ¹⁵N nucleus in nicotinamide has a remarkably sensitive T₁ that is strongly dependent on pH, temperature, and magnetic field strength.[1][2][4][7] Much of the potential signal can be lost between the polarizer and the scanner if conditions are not meticulously controlled.
-
Low Gyromagnetic Ratio of ¹⁵N: The ¹⁵N nucleus has an inherently low gyromagnetic ratio, which results in a lower signal intensity compared to ¹H or ¹³C at the same level of polarization.[8][9]
-
Biological Factors: The rate of tracer delivery to the tissue of interest, cellular uptake, and the rate of metabolic conversion all influence the final signal-to-noise ratio (SNR) of the metabolic products.
Troubleshooting Guide: Enhancing Signal & Data Quality
Issue 1: Very low or no detectable ¹⁵N-NAM signal after dissolution and transfer.
Cause: This is the most common and critical issue. It is almost always caused by the extremely rapid T₁ relaxation of ¹⁵N-NAM at neutral pH and low magnetic fields (e.g., the Earth's magnetic field during transfer). The lifetime (T₁) can be as short as a few seconds under these conditions, leading to a complete loss of polarization before the sample reaches the high-field magnet of the MRI scanner.[1][2][3][7]
Solution: Implement a Rapid pH Neutralization Protocol. The T₁ of ¹⁵N-NAM is significantly longer at a high pH (e.g., pH 12).[1][7] The strategy is to maintain a highly basic environment during dissolution and transfer to preserve the hyperpolarized state, followed by a rapid neutralization immediately before placing the sample in the scanner.
Detailed Protocol: Rapid Neutralization for In Vitro/In Vivo Experiments
-
Preparation:
-
Prepare a basic dissolution medium (DM). For example, a solution of NaOH in D₂O or H₂O.
-
Prepare a neutralizing acid solution (e.g., concentrated HCl or phosphate buffer) in a precise volume required to bring the final infusate to a physiological pH of ~7.4.
-
-
Dissolution & Transfer:
-
Perform the dDNP dissolution using the pre-heated, basic DM. The resulting hyperpolarized ¹⁵N-NAM solution will be at a high pH (~12).
-
Quickly transfer the basic, hyperpolarized solution from the polarizer to the scanner room. A transfer magnet (0.5 to 1 T) can help preserve the polarization during this step.[1]
-
-
Neutralization & Injection:
-
Just before injection or measurement (ideally within the stray field of the MRI magnet), rapidly and vigorously mix the basic hyperpolarized solution with the pre-calculated volume of acid/buffer.
-
This step must be extremely fast (a few seconds) to minimize the time the probe spends at neutral pH in a low magnetic field.[1]
-
Immediately inject the neutralized solution into the subject or place the NMR tube into the isocenter of the magnet for data acquisition.
-
Issue 2: Polarization levels are consistently low (<5%).
Cause: Suboptimal solid-state sample formulation for dDNP can lead to inefficient polarization transfer from the electron spins of the radical to the ¹⁵N nuclear spins.
Solutions:
-
Optimize Radical Concentration: The concentration of the polarizing radical (e.g., trityl radicals like AH111501 or OX063) is critical. Too little radical provides insufficient polarization source, while too much can cause self-relaxation. For trityl AH111501, a concentration around 29 mM has been shown to yield high liquid-state polarization.[1]
-
Add a Gadolinium-Based Relaxant: Including a small amount of a gadolinium complex in the solid-state sample can shorten the polarization buildup time and improve the final polarization level.[1]
-
Ensure a Glassy Matrix: Efficient DNP requires the sample to be in a glassy, amorphous state rather than a crystalline one. This is achieved by using a "glassing agent," typically a mixture of glycerol and water or a suitable organic solvent.[1]
| Parameter | Recommended Value | Rationale | Source |
| Radical | Trityl AH111501 | Shown to be effective for ¹⁵N-NAM polarization. | [1] |
| Radical Concentration | ~29 mM | Optimal balance between polarization source and relaxation sink. | [1] |
| Relaxant | Gadolinium complex | Reduces solid-state T₁ and accelerates polarization buildup. | [1] |
| Glassing Agent | e.g., Glycerol/Water | Prevents crystallization, ensuring efficient polarization transfer. | [1] |
Issue 3: Signal-to-noise ratio (SNR) in the final image is poor, especially for metabolic products.
Cause: This can result from a combination of factors, including low initial polarization, relaxation losses, and the inherently low sensitivity of direct ¹⁵N detection.
Solutions:
-
Improve RF Coil Design: For preclinical studies, using a dedicated ¹⁵N volume resonator or a high-sensitivity surface coil optimized for the ¹⁵N frequency can significantly boost the received signal compared to general-purpose coils.[1]
-
Implement Polarization Transfer Pulse Sequences: To overcome the low gyromagnetic ratio of ¹⁵N, use a pulse sequence like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer).[10] This technique transfers the hyperpolarization from the ¹⁵N nucleus to adjacent, J-coupled ¹H protons just before signal acquisition. Since ¹H has a much higher gyromagnetic ratio, this "indirect detection" method can boost SNR by a factor of 1.7 or more.[10]
-
Use Deuterated Solvents for Formulation: For in vitro and preclinical studies, using deuterated water (D₂O) as the dissolution medium can prolong the T₁ of the hyperpolarized agent by reducing dipolar relaxation pathways, preserving more signal for imaging.[11]
Issue 4: Difficulty in distinguishing ¹⁵N-NAM from its metabolic products (e.g., ¹⁵N-NMN).
Cause: The chemical shift difference between ¹⁵N-NAM and its metabolites can be affected by physiological conditions, and low SNR can make peak identification challenging.
Solutions:
-
Leverage the Large Chemical Shift Dispersion: The ¹⁵N nucleus offers a very broad range of chemical shifts. The conversion of ¹⁵N-NAM to ¹⁵N-NMN results in a significant shift, which is a key advantage of this technique.[1] Ensure your spectral acquisition width is sufficient to capture all expected metabolites.
-
Perform Phantom Studies: Before in vivo experiments, acquire spectra of hyperpolarized ¹⁵N-NAM and, if possible, synthesized ¹⁵N-NMN standards in phantoms at physiological temperature and pH. This will help confirm the expected chemical shifts in your system.
-
Kinetic Modeling: Rather than relying on a single time point, acquire dynamic spectral data over time. Apply kinetic modeling to the data to calculate the apparent conversion rate (k_NAMPT_), which provides a more robust measure of metabolic activity than signal amplitude alone.[1]
References
-
Peters, J. P., Brahms, A., Janicaud, V., et al. (2023). Nitrogen-15 dynamic nuclear polarization of nicotinamide derivatives in biocompatible solutions. Science Advances, 9(34), eadd3643. [Link]
-
Shchepin, R. V., Barskiy, D. A., Mikhaylov, D. M., & Chekmenev, E. Y. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry, 27(4), 878–882. [Link]
-
Shchepin, R. V., Barskiy, D. A., Mikhaylov, D. M., & Chekmenev, E. Y. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Bioconjugate Chemistry. [Link]
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Magritek. (2023). Nitrogen-15 dynamic nuclear polarization of nicotinamide derivatives in biocompatible solutions. Magritek Application Note. [Link]
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Reineri, F., Boi, T., & Aime, S. (2015). Sample formulations for dissolution dynamic nuclear polarization. Request PDF on ResearchGate. [Link]
-
Shchepin, R. V., Barskiy, D. A., Mikhaylov, D. M., & Chekmenev, E. Y. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. PMC, NIH. [Link]
-
Miller, J. J., Grist, J. T., & Tyler, D. J. (2020). Increasing the sensitivity of hyperpolarized [¹⁵N₂]urea detection by serial transfer of polarization to spin-coupled protons. Magnetic Resonance in Medicine. [Link]
-
Svyatova, A., Skvortsov, D. A., Tereshchenko, V. A., et al. (2022). ¹⁵N MRI of SLIC-SABRE hyperpolarized ¹⁵N-labelled pyridine and nicotinamide. Scientific Reports. [Link]
-
Peters, J. P., Brahms, A., Janicaud, V., et al. (2023). Nitrogen-15 dynamic nuclear polarization of nicotinamide derivatives in biocompatible solutions. Request PDF on ResearchGate. [Link]
-
Peters, J. P., Brahms, A., Janicaud, V., et al. (2023). Nitrogen-15 dynamic nuclear polarization of nicotinamide derivatives in biocompatible solutions. PubMed. [Link]
-
Peters, J. P., Brahms, A., Janicaud, V., et al. (2023). Nitrogen-15 dynamic nuclear polarization of nicotinamide derivatives in biocompatible solutions. Luxembourg Institute of Health Research Portal. [Link]
-
Shchepin, R. V., Truong, M. L., Theis, J. L., et al. (2017). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. NIH. [Link]
-
Lee, Y., Heo, H. Y., & Lee, J. S. (2022). State-of-the-art accounts of hyperpolarized ¹⁵N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. PMC, NIH. [Link]
-
Shchepin, R. V., Barskiy, D. A., Mikhaylov, D. M., & Chekmenev, E. Y. (2016). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. Request PDF on ResearchGate. [Link]
-
Yen Lab. (2019). Hyperpolarizing Concentrated Metronidazole ¹⁵NO₂ Group Over Six Chemical Bonds with More Than 15% Polarization and 20 Minute Lifetime. Yen Lab Publications. [Link]
-
Gamliel, A., Shaul, D., Gomori, J. M., & Katz-Brull, R. (2022). Signal enhancement of hyperpolarized ¹⁵N sites in solution—increase in solid-state polarization at 3.35 T and prolongation of relaxation in deuterated water mixtures. NMR in Biomedicine. [Link]
-
Lee, Y., Heo, H. Y., & Lee, J. S. (2022). State-of-the-art accounts of hyperpolarized ¹⁵N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. RSC Publishing. [Link]
-
Goodson, B. M., Theis, J. L., & Chekmenev, E. Y. (2016). ¹H/¹⁵N NMR and Low-Field ¹H MRI of SABRE-Hyperpolarized Pyrazinamide—An Approved Antibiotic and Potential MRI Contrast Agent. PubMed Central. [Link]
-
Fernandes, C., Pires, D., Valente, F., et al. (2013). Effect of pH and temperature on OiNIC activity and stability. ResearchGate. [Link]
-
Papakonstantinou, E., & Vassiliou, A. G. (2020). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. MDPI. [Link]
-
Liesa, M., & Shirihai, O. S. (2018). NAD Metabolome Analysis in Human Cells Using ¹H NMR Spectroscopy. MDPI. [Link]
-
Cox, G. F., & Davies, D. D. (1970). The effect of pH on the characteristics of the binding of nicotinamide-adenine dinucleotide by nicotinamide-adenine dinucleotide-specific isocitrate dehydrogenase from pea mitochondria. Biochemical Journal. [Link]
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Technical Support Center: Refinement of Quantification Methods for 15N-Labeled NAD+
Welcome to the technical support center for the quantification of 15N-labeled NAD+. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope labeling to trace NAD+ metabolism. Here, we address common challenges and provide in-depth, field-proven solutions to refine your experimental workflow, from sample preparation to data analysis. Our goal is to ensure the accuracy, reproducibility, and integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is ¹⁵N-labeling a preferred method for NAD+ quantification?
A1: 15N-labeling, coupled with mass spectrometry (MS), offers high specificity and sensitivity for quantifying NAD+ and its metabolites.[1][2] Unlike traditional enzymatic assays, which can be prone to interference, stable isotope labeling allows for the precise differentiation of the labeled analyte from the endogenous pool. This is crucial for flux analysis and understanding the dynamics of NAD+ biosynthesis and turnover.[3][4] The use of isotope-labeled internal standards is a well-accepted strategy to correct for matrix effects and variations in sample preparation.[1][5][6]
Q2: What are the most critical steps in the sample preparation workflow to avoid degradation of NAD+?
A2: NAD+ and its reduced form, NADH, are notoriously unstable.[2][7] The most critical steps to prevent their degradation are rapid quenching of metabolic activity and efficient extraction in a manner that preserves the integrity of these molecules.[8][9] Key considerations include:
-
Quenching: Immediately stopping all enzymatic reactions is paramount. This is typically achieved by flash-freezing samples in liquid nitrogen.[10]
-
Extraction Solvent: The choice of extraction solvent is critical. Acidic extraction methods are often preferred for NAD+ as they help to precipitate proteins and stabilize the oxidized form.[8][11] A commonly used and effective solvent is a cold mixture of acetonitrile, methanol, and water with formic acid.[5][8] However, it's important to neutralize the samples promptly after extraction to prevent acid-catalyzed degradation of certain metabolites.[8]
-
Temperature: Maintaining low temperatures throughout the extraction process is essential to minimize enzymatic degradation.[5]
Q3: How do I choose the right internal standard for my ¹⁵N-NAD+ experiment?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte itself, in this case, ¹⁵N-NAD+. However, if a ¹⁵N-labeled standard is not available for every metabolite in the NAD+ metabolome, other isotopically labeled compounds can be used.[1][10] When selecting an internal standard, consider the following:
-
Chemical Similarity: The internal standard should have similar chemical and physical properties to the analyte to ensure comparable behavior during extraction and ionization.
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to avoid isotopic overlap in the mass spectrometer.
-
Co-elution: Ideally, the internal standard should co-elute with the analyte in the liquid chromatography (LC) separation for the most accurate correction of matrix effects.[6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low ¹⁵N-NAD+ Signal Intensity | 1. Inefficient cell lysis and extraction. 2. Degradation of NAD+ during sample preparation. 3. Suboptimal LC-MS/MS parameters. 4. Insufficient labeling time or precursor concentration. | 1. Optimize your cell lysis protocol (e.g., sonication, bead beating) and ensure the extraction solvent is appropriate for your sample type.[12] 2. Review your quenching and extraction procedures to minimize degradation.[9] Ensure all steps are performed at low temperatures. 3. Optimize MS parameters, including ionization source settings and collision energy. 4. Titrate the concentration of the ¹⁵N-labeled precursor and perform a time-course experiment to determine the optimal labeling duration. |
| Poor Peak Shape in LC-MS/MS | 1. Inappropriate LC column or mobile phase. 2. Co-elution with interfering compounds. 3. Column degradation. | 1. NAD+ and its metabolites are polar; consider using a HILIC or mixed-mode column for better retention and peak shape.[5][13] Optimize the mobile phase composition and gradient. 2. Adjust the chromatographic gradient to improve the separation of your analyte from matrix components. 3. Use a guard column and ensure proper sample cleanup to extend the life of your analytical column. |
| High Variability Between Replicates | 1. Inconsistent sample handling and extraction. 2. Pipetting errors. 3. Matrix effects.[1][14] 4. Instrument instability. | 1. Standardize your entire workflow from cell culture to sample injection. 2. Use calibrated pipettes and perform careful, consistent pipetting. 3. Incorporate a suitable stable isotope-labeled internal standard to correct for variability.[6][7] 4. Perform regular instrument maintenance and calibration. Run system suitability tests before each batch of samples. |
| Unexpectedly Low ¹⁵N Incorporation | 1. Inefficient uptake of the ¹⁵N-labeled precursor. 2. Dilution of the label by endogenous precursor pools. 3. Rapid turnover and catabolism of NAD+. | 1. Verify the purity and concentration of your labeled precursor. Consider using a different precursor if uptake is a known issue for your cell type. 2. Deplete endogenous precursor pools by culturing cells in a precursor-free medium before adding the ¹⁵N-labeled precursor. 3. Shorten the labeling time to capture the initial incorporation before significant catabolism occurs. |
Experimental Protocols
Protocol 1: Extraction of ¹⁵N-Labeled NAD+ from Cultured Cells
This protocol is optimized for the extraction of NAD+ and its metabolites from adherent cell cultures.
Materials:
-
Pre-chilled (-80°C) extraction solvent: 80% methanol in water.
-
Cell scrapers.
-
Microcentrifuge tubes.
-
Liquid nitrogen.
-
Centrifuge capable of 4°C and >15,000 x g.
Procedure:
-
Quenching: Aspirate the culture medium and immediately place the culture dish on a bed of dry ice or a pre-chilled metal block. Quickly wash the cells with ice-cold PBS.
-
Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the tubes vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for at least 1 hour to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of ¹⁵N-NAD+
This is a general LC-MS/MS method that can be adapted for various instruments.
Liquid Chromatography:
-
Column: A HILIC column is recommended for good retention of polar NAD+ metabolites.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase B, gradually decreasing to allow for the elution of polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Unlabeled NAD+: Precursor ion (m/z) -> Product ion (m/z)
-
¹⁵N-NAD+: Precursor ion (m/z) -> Product ion (m/z) (The exact m/z will depend on the number of ¹⁵N atoms in the precursor).
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energies for each analyte and internal standard.
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for ¹⁵N-NAD+ quantification.
NAD+ Biosynthesis Pathways
Caption: Major NAD+ biosynthesis pathways in mammalian cells.
References
-
Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content. PubMed. [Link]
-
Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. National Institutes of Health (NIH). [Link]
-
Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. ResearchGate. [Link]
-
A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. [Link]
-
Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry. PLOS One. [Link]
-
Stable isotope labeling by essential nutrients in cell culture (SILEC) for the quantification of the NAD metabolome. RSC Publishing. [Link]
-
A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. PubMed. [Link]
-
Assays for NAD+-Dependent Reactions and NAD+ Metabolites. National Institutes of Health (NIH). [Link]
-
NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. [Link]
-
Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. Frontiers. [Link]
-
A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. National Institutes of Health (NIH). [Link]
-
NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. PubMed Central. [Link]
-
Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). National Institutes of Health (NIH). [Link]
-
Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae. PubMed Central. [Link]
-
Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PubMed Central. [Link]
-
Efficient Assay and Marker Significance of NAD+ in Human Blood. PubMed Central. [Link]
-
Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. PubMed Central. [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. ResearchGate. [Link]
-
Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]
-
Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. PubMed Central. [Link]
-
Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD Metabolites. National Institutes of Health (NIH). [Link]
-
Decoding NAD+ Metabolism in COVID-19: Implications for Immune Modulation and Therapy. MDPI. [Link]
-
Decoding NAD+ Metabolism in COVID-19: Implications for Immune Modulation and Therapy. MDPI. [Link]
-
Quantitative Analysis of Nicotinamide Adenine Dinucleotide (NAD+) Consumer Products. ChromaDex. [Link]
-
Randomized, placebo-controlled, pilot clinical study evaluating acute Niagen®+ IV and NAD+ IV in healthy adults. medRxiv. [Link]
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Best practices for long-term storage of Nicotinamide-N-15N
This guide provides best practices, troubleshooting advice, and detailed protocols for the long-term storage and handling of Nicotinamide-(amide-¹⁵N). As a stable, non-radioactive isotopically labeled compound, its integrity is paramount for the accuracy and reproducibility of metabolic tracing studies, NMR-based structural analyses, and other advanced research applications. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the chemical and isotopic purity of this valuable reagent.
Core Principles of Storage
The long-term stability of Nicotinamide-¹⁵N, like its unlabeled counterpart, is primarily influenced by four environmental factors: temperature, moisture, light, and pH (when in solution). Since ¹⁵N is a stable, non-radioactive isotope, no special precautions for radiological safety are required, and degradation is due to chemical decomposition, not radioactive decay.[1][2] The primary goal of any storage strategy is to mitigate these factors to prevent chemical degradation, such as hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid, lyophilized Nicotinamide-¹⁵N?
For long-term stability in its solid (lyophilized powder) form, Nicotinamide-¹⁵N should be stored at -20°C in a desiccated environment.[3] The container must be tightly sealed to protect it from moisture, which can accelerate degradation.[2][4] While some suppliers may ship the product at ambient temperature, immediate transfer to a freezer upon receipt is critical for maximizing its shelf life. For unlabeled nicotinamide, a shelf life of 48 months is suggested under closed, dry conditions at a maximum of 25°C, but the lower temperature of -20°C is standard practice for high-purity biochemicals to ensure stability over many years.[5]
Q2: How should I prepare and store stock solutions of Nicotinamide-¹⁵N?
Proper preparation and storage of solutions are critical to prevent waste and ensure experimental consistency.
-
Reconstitution: Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming inside.[6] Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[6] Reconstitute the powder in a suitable solvent, such as high-purity water, DMSO, or an appropriate buffer like Tris.[3] Nicotinamide is readily soluble in water (up to 1000 g/L) and DMSO (50 mg/mL).[3][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes (e.g., >20 µL).[3][6][8]
-
Storage: Store solution aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.[3][8] Aqueous solutions stored as single-use aliquots at -70°C have been shown to be stable for at least 6 months.
Q3: What is the stability of Nicotinamide-¹⁵N in different aqueous buffers?
The stability of nicotinamide cofactors in solution is highly dependent on pH and the buffer system used.[9][10] While data for Nicotinamide-¹⁵N is extrapolated from studies on NAD⁺/NADH, the principles are directly applicable.
-
pH: The NAD⁺/NADH system, and by extension nicotinamide, is most stable at a pH of approximately 8.5.[9] The oxidized form (like nicotinamide) can undergo base-catalyzed degradation at high pH, while reduced forms are susceptible to acid-catalyzed degradation.[9]
-
Buffer Choice: Studies have shown that Tris buffer provides the most stable environment for long-term storage of nicotinamide cofactors in solution compared to HEPES and sodium phosphate buffers.[10][11] At 19°C in Tris buffer, over 90% of the cofactor can remain after more than 40 days.[10]
Q4: Are there any chemical incompatibilities I should be aware of?
Yes. Nicotinamide is incompatible with strong oxidizing agents.[7][12] When preparing solutions or designing experiments, avoid contact with such agents to prevent chemical degradation.
Q5: Does the ¹⁵N label affect the compound's stability or require special handling?
The ¹⁵N label is a stable isotope, meaning it is not radioactive.[1] Therefore, no special radiological handling procedures are required. The single neutron difference in the ¹⁵N atom results in a marginal mass increase (M+1) but does not significantly alter the chemical properties or stability of the molecule compared to unlabeled nicotinamide.[13] Its primary function is to act as a detectable tracer for techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution |
| Unexpected or Inconsistent Experimental Results | 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature).[3][8]2. Hydrolysis of the compound in a solution with an inappropriate pH (e.g., highly alkaline).[9]3. Contamination of stock solution. | 1. Discard the old stock solution and prepare a fresh one from the lyophilized powder stored at -20°C.[8] Always aliquot new stock solutions.[3]2. Verify the pH of your experimental buffer. If possible, use a buffer system known for stability, such as Tris at a pH around 8.5.[10]3. Use sterile technique when preparing and handling solutions. |
| Difficulty Dissolving the Compound | 1. Insufficient solvent volume or incorrect solvent.2. The solution is not fully mixed. | 1. Verify the solubility limits. Nicotinamide is highly soluble in water and DMSO.[3][7] Ensure you are using a sufficient volume of solvent for your target concentration.2. Gentle agitation or sonication may be necessary to fully dissolve the compound.[6] Avoid vigorous shaking, which can cause foaming.[6] |
| Appearance of Degradation Products in Analytical Runs (HPLC/MS) | 1. Chemical decomposition during storage or sample preparation.2. The compound is sensitive to light or elevated temperatures during the experiment.[8][14] | 1. Review storage protocols for both solid and solution forms. Ensure aliquots are used to prevent freeze-thaw cycles.[3]2. Protect solutions from prolonged exposure to light and high temperatures.[1][8] Prepare samples immediately before analysis whenever possible. |
Experimental Protocols
Protocol 1: Initial Receipt and Long-Term Storage of Solid Nicotinamide-¹⁵N
-
Inspect: Upon receipt, verify that the product container is sealed and intact.
-
Log: Record the date of receipt, lot number, and initial storage conditions in your lab inventory.
-
Store: Immediately transfer the tightly sealed container to a -20°C freezer. For added protection against moisture, place the vial inside a secondary container with a desiccant.
-
Documentation: Keep the Certificate of Analysis (CoA) readily accessible. Note the isotopic purity (e.g., 98 atom % ¹⁵N) and chemical purity for future reference.
Protocol 2: Reconstitution and Aliquoting for Stock Solutions
-
Equilibrate: Remove the vial of solid Nicotinamide-¹⁵N from the freezer and allow it to sit at room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Centrifuge: Briefly spin the vial in a microcentrifuge to ensure all the lyophilized powder is collected at the bottom.[6]
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial. Add the required volume of a pre-determined, high-purity solvent (e.g., sterile DMSO or Tris buffer) to achieve the desired stock concentration.[3]
-
Dissolve: Close the vial and allow it to sit for 15-30 minutes with occasional gentle agitation to ensure complete dissolution.[6] Do not vortex vigorously.
-
Aliquot: Using sterile pipette tips, dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Label & Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for optimal long-term stability.[8]
Data & Visualization
Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Key Considerations |
| Solid (Lyophilized) | Desiccated, protected from light | -20°C | >24 Months[3] | Must be tightly sealed to prevent moisture absorption. |
| Stock Solution (in DMSO) | Single-use aliquots | -20°C | Up to 3 months[3] | Avoid repeated freeze-thaw cycles. |
| Stock Solution (in Water/Buffer) | Single-use aliquots | -80°C | >6 Months[8] | Buffer choice is critical; Tris buffer at pH ~8.5 is recommended for maximum stability.[10] |
Diagrams
Caption: Workflow for handling Nicotinamide-¹⁵N.
Caption: Factors accelerating Nicotinamide degradation.
References
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]
-
Orr, B. A., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Publications. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinamide Mononucleotide. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Nicotinamide | C6H6N2O | CID 936. PubChem. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (2016). GRAS Notice 635: Nicotinamide riboside chloride. Retrieved from [Link]
-
EllementalPRO. (2024). TECHNICAL DATA SHEET Niacinamide. Retrieved from [Link]
-
Sun, Y., et al. (1994). [A Study on the Degradation Kinetics of Nicotinamide Powder]. PubMed. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN113274361A - Nicotinamide freeze-dried powder injection and preparation method thereof.
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. PMC. Retrieved from [Link]
-
ScienceLab.com. (2016). Nicotinamide MSDS. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Efficient Synthesis of Nicotinamide-1-¹⁵N for Ultrafast NMR Hyperpolarization Using Parahydrogen. PMC. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating ¹⁵N Incorporation into NAD⁺ from Nicotinamide-¹⁵N
Introduction: Beyond Concentration, Measuring the Flux
In the dynamic fields of metabolic research and drug development, simply measuring the static concentration of a metabolite like Nicotinamide Adenine Dinucleotide (NAD⁺) is no longer sufficient. NAD⁺ is a critical coenzyme in hundreds of redox reactions and a substrate for key signaling enzymes like sirtuins and PARPs, placing it at the nexus of cellular energy, DNA repair, and aging.[1][2] To truly understand its role and the efficacy of therapeutic interventions targeting its pathways, we must measure its dynamics—the rate of its synthesis and consumption. This is the domain of metabolic flux analysis.
This guide provides an in-depth comparison of methodologies for validating and quantifying the incorporation of a ¹⁵N stable isotope from labeled nicotinamide (¹⁵N-NAM) into the cellular NAD⁺ pool. We will move beyond a simple listing of steps to explain the critical reasoning behind each experimental choice, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for this application. Our objective is to equip researchers with the knowledge to design robust, self-validating experiments for accurately tracing the journey of a labeled precursor into the final NAD⁺ molecule.
Part 1: The Metabolic Journey of ¹⁵N-Nicotinamide
The primary route for recycling nicotinamide back into NAD⁺ is the salvage pathway. Understanding this pathway is fundamental to designing and interpreting an isotope tracing experiment. When ¹⁵N-labeled nicotinamide is introduced to a biological system, it follows a defined enzymatic path.
The key steps are:
-
Uptake: ¹⁵N-Nicotinamide (¹⁵N-NAM) enters the cell.
-
Conversion to NMN: The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) converts ¹⁵N-NAM to ¹⁵N-nicotinamide mononucleotide (¹⁵N-NMN).[3][4]
-
Conversion to NAD⁺: Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) catalyze the final step, adenylating ¹⁵N-NMN to form ¹⁵N-NAD⁺.[3][4]
By measuring the rate at which the ¹⁵N label appears in the NAD⁺ pool, we can directly calculate the flux through the salvage pathway.
Caption: The NAD⁺ salvage pathway showing the incorporation of ¹⁵N from Nicotinamide.
Part 2: The Crux of Validation: Sample Preparation
The accuracy of any NAD⁺ measurement is critically dependent on the sample preparation protocol. NAD⁺ and its reduced form, NADH, are notoriously unstable and prone to interconversion during extraction.[1][5] The primary goal is to instantly quench all enzymatic activity and extract the metabolites efficiently while preserving their native redox state.
Several methods have been reported, but they are not created equal. The choice of extraction solvent is arguably the most critical decision in the entire workflow. A recent study systematically compared seven different solvent systems and found that an acidic organic mixture provided the best efficiency and stability for LC-MS analysis.[3][5]
| Extraction Method | Composition | Pros | Cons | Recommendation |
| Acidic Organic Mix | 40:40:20 Acetonitrile:Methanol:Water with 0.1 M Formic Acid | Excellent for LC-MS. Minimizes NAD⁺/NADH interconversion[5][6]. Efficiently quenches enzymatic activity. High recovery rates. | Requires immediate neutralization for some downstream applications, but generally ideal for direct LC-MS injection. | Highest Recommendation. The gold standard for flux analysis where preserving the oxidized and reduced pools is critical. |
| 80% Cold Methanol | 80% Methanol, 20% Water at -70°C | Good for general metabolomics.[1] Simple to prepare. | Moderate risk of NAD⁺/NADH interconversion.[5] Lower recovery for some NAD⁺ metabolites compared to acidic methods. | Acceptable Alternative. A viable option if the acidic method is not feasible, but requires careful validation for redox ratios. |
| Hot Buffered Ethanol | 75-80% Ethanol, buffered to pH ~7.0, at 75-85°C | Historically common method. | High potential for metabolite degradation and interconversion due to heat. Less compatible with modern LC-MS systems. | Not Recommended. Outdated for sensitive flux analysis due to the high risk of introducing artifacts. |
| Alkaline/Acid Cycling | Separate extractions for NAD⁺ (acidic) and NADH (alkaline) | Historically used for enzymatic assays to stabilize one form while degrading the other. | Incompatible with simultaneous LC-MS analysis of the entire NADome.[7] Labor-intensive and introduces more potential for error. | Not Recommended for LC-MS. This method is fundamentally opposed to the goal of getting a complete snapshot of the metabolome. |
Causality Explained: Why is the acidic organic mix superior? The low pH (~3.4) and cold temperature instantly denature the enzymes that consume NAD⁺ or interconvert the redox couple.[5] The organic solvents (acetonitrile and methanol) efficiently precipitate proteins and solubilize the polar NAD⁺ metabolites, leading to a clean extract with high recovery, perfectly suited for injection into an LC-MS system.[3]
Part 3: The Gold Standard: LC-MS/MS Analysis
While enzymatic assays and HPLC-UV can measure total NAD⁺, they lack the specificity and mass resolution required to differentiate between the unlabeled (¹⁴N) and labeled (¹⁵N) forms.[8][9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this analysis.
Caption: A streamlined workflow for ¹⁵N-NAD⁺ metabolic flux analysis.
Chromatographic Separation: HILIC vs. Reversed-Phase
NAD⁺ and its precursors are highly polar molecules. The choice of chromatographic column is vital for retaining and separating them from other cellular components.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the superior choice for NAD⁺ metabolomics.[1] HILIC uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and resolving very polar compounds like NAD⁺, NMN, and NAM.
-
Reversed-Phase (RP) Chromatography: Traditional C18 columns struggle to retain NAD⁺ without the use of ion-pairing agents. While ion-pairing can work, it often leads to signal suppression in the mass spectrometer and can permanently contaminate the LC system.
Mass Spectrometry: Targeted Analysis with MRM
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and specificity.[4] In this setup, we pre-define the mass-to-charge ratio (m/z) of our parent ion (Q1) and a specific fragment ion (Q3) that is produced after collision-induced dissociation. This allows the instrument to filter out all other molecules, monitoring only the specific transitions for labeled and unlabeled NAD⁺.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Rationale |
| Unlabeled NAD⁺ | m/z 664.1 | m/z 136.1 | The precursor is the protonated mass of NAD⁺. The m/z 136.1 fragment corresponds to the nicotinamide moiety.[10] |
| ¹⁵N-Labeled NAD⁺ | m/z 665.1 | m/z 137.1 | The single ¹⁵N atom in the nicotinamide ring increases the mass of both the precursor and the nicotinamide fragment by 1 Dalton. |
By setting up the instrument to monitor both the 664.1 -> 136.1 and 665.1 -> 137.1 transitions, we can simultaneously quantify the native and newly synthesized NAD⁺ pools from the same sample injection.
Part 4: Step-by-Step Experimental Protocols
The following protocols are designed as a self-validating system, incorporating essential quality controls.
Protocol 1: Metabolite Extraction from Adherent Cells
-
Culture and Labeling: Culture cells to ~80% confluency. Two hours before harvesting, replace the medium with fresh medium containing the desired concentration of ¹⁵N-Nicotinamide (typically 50-100 µM). Trustworthiness Check: Include parallel wells with unlabeled nicotinamide as a negative control.
-
Quenching: Aspirate the medium. Immediately place the culture plate on dry ice to quench metabolism instantly.
-
Extraction: Add 1 mL of ice-cold extraction solvent (40% ACN:40% MeOH:20% H₂O + 0.1M Formic Acid) to each well (for a 6-well plate).
-
Scraping and Collection: Scrape the cells in the cold solvent and transfer the entire lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex vigorously for 30 seconds. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Sample Storage: Store samples at -80°C or proceed directly to LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC Setup:
-
Column: HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 100 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 80% B, ramp down to 20% B to elute polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Setup (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Unlabeled NAD⁺: 664.1 -> 136.1
-
¹⁵N-Labeled NAD⁺: 665.1 -> 137.1
-
-
Expertise Check: Optimize collision energies for both transitions using pure standards to ensure maximum signal intensity.
-
-
Data Acquisition: Create an acquisition method that includes both MRM transitions. Inject a series of standards to create a calibration curve, followed by the experimental samples.
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled (Area_¹⁴N) and labeled (Area_¹⁵N) NAD⁺ chromatograms.
-
Calculate the fraction of the pool that is labeled (Fractional Enrichment) using the formula: Fractional Enrichment = Area_¹⁵N / (Area_¹⁴N + Area_¹⁵N)
-
By taking samples at multiple time points after introducing the ¹⁵N-NAM, you can plot the rate of incorporation to determine the absolute flux.[2]
-
Conclusion
Validating the incorporation of ¹⁵N from nicotinamide into NAD⁺ is a powerful method for quantifying metabolic flux through the critical NAD⁺ salvage pathway. Success hinges on a meticulous experimental approach that prioritizes the preservation of metabolite integrity during sample preparation and utilizes the specificity of LC-MS/MS for analysis. By adopting the acidic organic extraction method coupled with HILIC-MS/MS, researchers can generate high-fidelity data that moves beyond simple concentration measurements to reveal the true dynamics of NAD⁺ metabolism. This level of insight is indispensable for evaluating the next generation of therapies aimed at modulating cellular health and combating age-related disease.
References
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Breit, M. et al. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. MDPI. Available at: [Link]
-
Giner, M.-P. et al. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. Available at: [Link]
-
Cambronne, X. A. & Kraus, W. L. (2020). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PMC. Available at: [Link]
-
Giner, M.-P. et al. (2021). Comparison of 3 sample preparation procedures in detecting the NAD⁺ metabolome of Hep G2 cells. ResearchGate. Available at: [Link]
-
Liu, L. et al. (2018). Quantitative analysis of NAD synthesis-breakdown fluxes. PMC. Available at: [Link]
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Sauve, A. A. (2015). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PMC. Available at: [Link]
-
Lu, W. et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. PMC. Available at: [Link]
-
Klimova, N. et al. (2022). NAD+metabolite analysis pipeline, from (a) sample preparation to (b)... ResearchGate. Available at: [Link]
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Lu, W. et al. (2018). Extraction and quantitation of NAD(P)(H). ResearchGate. Available at: [Link]
-
Clement, J. et al. (2021). NAD+ flux is maintained in aged mice despite lower tissue concentrations. PMC. Available at: [Link]
-
Abeti, R. et al. (2023). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide. Frontiers. Available at: [Link]
-
Breit, M. et al. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Braidy, N. & Grant, R. (2017). Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach. PMC. Available at: [Link]
-
Imai, S. & Yoshino, J. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. PMC. Available at: [Link]
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Imai, S. & Yoshino, J. (2013). Accurate Measurement of Nicotinamide Adenine Dinucleotide (NAD+) with High-Performance Liquid Chromatography. Springer Nature Experiments. Available at: [Link]
-
Irie, T. et al. (2023). A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of ¹⁵N NMR and Mass Spectrometry for Nicotinamide Metabolism
This guide provides a comprehensive framework for the cross-validation of ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) data in the study of nicotinamide metabolism. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a self-validating analytical system, and is grounded in authoritative scientific principles to ensure technical accuracy and field-proven insights.
Introduction: The Critical Need for Rigorous Metabolic Analysis
Nicotinamide is a cornerstone of cellular metabolism, serving as the primary precursor for nicotinamide adenine dinucleotide (NAD+). NAD+ is not merely a cofactor for redox reactions; it is a critical substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that govern cellular homeostasis, DNA repair, and signaling.[1][2] Given that dysregulation of NAD+ levels is linked to aging and numerous diseases, the accurate quantification of nicotinamide and its downstream metabolites is of paramount importance in therapeutic development.[1][2][3]
However, the dynamic and complex nature of the NAD+ metabolome, or "NADome," presents significant analytical challenges.[4][5] No single analytical platform can provide a complete and unambiguous picture. While mass spectrometry (MS) offers unparalleled sensitivity, Nuclear Magnetic Resonance (NMR) spectroscopy provides exceptional quantitative reproducibility and structural information.[6][7] Therefore, a cross-validation strategy that leverages the complementary strengths of both ¹⁵N NMR and LC-MS is not just best practice—it is essential for generating robust, trustworthy, and publishable data. This guide outlines such a strategy.
Core Technologies: A Tale of Two Platforms
To understand the power of their combination, we must first appreciate the individual strengths and weaknesses of NMR and MS in the context of stable isotope tracing.
¹⁵N as a Stable Isotope Tracer
The use of stable (non-radioactive) isotopes is a powerful method for tracing the flow of atoms through metabolic pathways.[8][9] The heavy isotope of nitrogen, ¹⁵N (natural abundance ~0.37%), is an ideal tracer for nicotinamide metabolism.[10][11] By providing cells with ¹⁵N-labeled nicotinamide, we can track the incorporation of the nitrogen atom into downstream metabolites like nicotinamide mononucleotide (NMN) and NAD+. This allows for the direct measurement of metabolic flux and pathway activity.[12]
¹⁵N NMR Spectroscopy: The Quantitative Workhorse
NMR spectroscopy detects the absorption of radiofrequency energy by atomic nuclei in a magnetic field. The ¹⁵N nucleus, with its spin of 1/2, provides sharp, well-resolved signals, making it excellent for structural analysis, though it has low natural sensitivity.[10][13]
-
Strengths :
-
Inherently Quantitative : The signal intensity in NMR is directly proportional to the number of nuclei, allowing for straightforward absolute quantification without the need for identical internal standards for every analyte.[14][15]
-
Non-Destructive : The sample can be recovered and used for further analysis, which is a significant advantage when working with precious samples.[7][16]
-
Structural Elucidation : NMR provides detailed information about the chemical environment of the ¹⁵N atom, confirming its position within a molecule and helping to unambiguously identify metabolites.[12][14]
-
-
Weaknesses :
Liquid Chromatography-Mass Spectrometry (LC-MS): The Sensitivity Champion
LC-MS combines the separation power of liquid chromatography with the mass-to-charge ratio analysis of mass spectrometry. It is the go-to technique for high-throughput, sensitive metabolic profiling.[4][7]
-
Strengths :
-
Exceptional Sensitivity : LC-MS can detect metabolites down to the femtomole range, making it ideal for identifying and quantifying low-abundance species in the NADome.[4][5]
-
High Throughput : Modern LC-MS systems can analyze a large number of samples relatively quickly.[17][18]
-
Specificity : Tandem MS (MS/MS) provides structural information through fragmentation patterns, increasing confidence in metabolite identification.[19][20]
-
-
Weaknesses :
-
Destructive Analysis : The sample is consumed during the ionization process.[16]
-
Ion Suppression/Enhancement : The presence of other molecules in the sample can affect the ionization efficiency of the target analyte, complicating absolute quantification.[6]
-
Complex Sample Preparation : Often requires extensive sample cleanup and derivatization, which can introduce variability.[18]
-
The Cross-Validation Workflow: A Self-Validating System
The core of this guide is a workflow designed to integrate NMR and MS data in a mutually validating manner. This process ensures that the final dataset is more accurate and reliable than could be achieved with either technique alone.
Mandatory Visualization 1: The Nicotinamide Salvage Pathway
To provide biological context, the following diagram illustrates the key metabolic conversions of nicotinamide. This pathway is the primary route for NAD+ synthesis in mammalian cells.[1][3]
Caption: A simplified diagram of the NAD+ salvage pathway.
Mandatory Visualization 2: The Integrated Experimental Workflow
This diagram outlines the complete experimental process, from cell culture to parallel data acquisition.
Caption: The parallel workflow for NMR and MS sample analysis.
Experimental Protocols: A Step-by-Step Guide
Cell Culture and ¹⁵N-Labeling
-
Cell Seeding : Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Labeling Medium : Prepare a culture medium containing ¹⁵N-nicotinamide at a known concentration. The exact concentration should be optimized to ensure sufficient labeling without causing toxicity.
-
Time Course : Introduce the labeling medium to the cells and incubate for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to capture the dynamics of metabolite turnover.
Metabolite Extraction and Sample Splitting
Causality: The goal is to instantly halt enzymatic activity and efficiently extract a broad range of metabolites. The choice of a biphasic extraction is critical for separating polar metabolites (like NAD+) from lipids, which can interfere with both NMR and MS analysis.[8]
-
Quenching : Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled (-80°C) methanol/water solution to quench all metabolic activity.
-
Extraction : Scrape the cells and collect the lysate. Add chloroform to create a biphasic mixture (e.g., methanol:water:chloroform).[21] Vortex vigorously and centrifuge to separate the layers.
-
Collection : Carefully collect the upper aqueous/polar layer, which contains the NAD+ metabolome.
-
Sample Splitting : This is the crucial step for cross-validation. The polar extract is divided into two aliquots: one for NMR analysis (typically ~80-90% of the volume) and one for LC-MS analysis (~10-20%).[16]
¹⁵N NMR Data Acquisition and Processing
-
Preparation : Lyophilize the NMR aliquot to dryness. Reconstitute the sample in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS).
-
Acquisition : Acquire ¹H NMR spectra. To specifically observe ¹⁵N-labeled species, 2D ¹H-¹⁵N heteronuclear correlation experiments (like HSQC or HMBC) are ideal.[14][22] These experiments correlate protons with their directly attached or nearby nitrogen atoms, providing high specificity.
-
Quantification : Calculate the concentration of metabolites based on the integral of their unique peaks relative to the internal standard. Determine the percent ¹⁵N enrichment by comparing the intensity of signals from the ¹⁵N-labeled molecule to the total pool (¹⁴N + ¹⁵N).[12]
LC-MS/MS Data Acquisition and Processing
-
Preparation : Dilute the MS aliquot with an appropriate solvent (e.g., water:methanol) containing a suite of stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-NAD+). These standards are critical for correcting for matrix effects and variability during sample processing and injection.[20][21]
-
Chromatography : Separate the metabolites using a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar NAD+ metabolites.[4][20]
-
Mass Spectrometry : Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each metabolite, pre-define the specific mass transition from the precursor ion (e.g., ¹⁵N-NMN) to a characteristic product ion. This provides exceptional specificity and sensitivity.
-
Quantification : Generate a standard curve for each analyte using authentic standards. Quantify the metabolites in the samples by comparing their peak areas to the standard curve and normalizing to the corresponding internal standard.
Data Synthesis and Validation
The final and most critical phase is the synthesis of the two datasets. This is where the cross-validation provides its true value.
Mandatory Visualization 3: The Logic of Cross-Validation
This diagram illustrates how the two datasets are used to check and reinforce each other.
Caption: The reciprocal logic of NMR and MS data cross-validation.
Data Presentation: A Comparative Table
The quantitative results from both platforms should be summarized for direct comparison. This allows for a quick assessment of data concordance.
| Metabolite | Method | Total Concentration (µM) ± SD | % ¹⁵N Enrichment ± SD | Notes |
| Nicotinamide | NMR | 15.2 ± 1.1 | 98.5 ± 0.5 | Confirms tracer uptake |
| LC-MS | 14.8 ± 0.9 | 98.2 ± 0.4 | Good agreement with NMR | |
| NMN | NMR | 2.1 ± 0.3 | 65.7 ± 2.1 | Reliable quantification |
| LC-MS | 2.3 ± 0.2 | 64.9 ± 1.8 | Excellent agreement | |
| NAD+ | NMR | 250.4 ± 15.6 | 45.1 ± 3.5 | Absolute pool size benchmark |
| LC-MS | (Relative only) | 46.3 ± 2.9 | % enrichment agrees well | |
| MeNAM | NMR | Not Detected | N/A | Below NMR detection limit |
| LC-MS | 0.8 ± 0.1 | 43.8 ± 2.5 | MS essential for this metabolite |
MeNAM: N-Methylnicotinamide[23]
Validation Checkpoints
-
Comparing Enrichment Ratios : The percentage of ¹⁵N enrichment for high-abundance metabolites (like NAD+) should be highly consistent between NMR and LC-MS.[24] Agreement here builds confidence in the LC-MS data for lower-abundance metabolites that NMR cannot detect.
-
Anchoring Relative Data to Absolute Quantities : Use the absolute concentrations of metabolites determined by NMR to anchor the relative quantification from LC-MS. For example, if NMR determines the total NAD+ pool is 250 µM, and LC-MS shows a 50% reduction after drug treatment, you can confidently report the post-treatment concentration as 125 µM.
-
Confirming Identities : Use the unambiguous structural data from NMR to confirm the identity of peaks observed in the LC-MS chromatogram. This is particularly important for distinguishing between isomers, which may have identical masses but different structures.
Conclusion and Best Practices
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A Researcher's Guide to NAD+ Turnover Studies: Nicotinamide-¹⁵N versus Nicotinamide-d4
Introduction: Beyond Static Snapshots to Dynamic Flux
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular life. It functions not only as a critical coenzyme in hundreds of redox reactions central to energy metabolism but also as a substrate for signaling enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs).[1][2][3] These enzymes regulate a vast array of cellular processes, including DNA repair, chromatin remodeling, and immune function.[2][3] With NAD+ levels declining during aging and in various disease states, there is immense interest in understanding and manipulating its metabolism for therapeutic benefit.[2][4]
However, a simple measurement of the cellular NAD+ concentration provides only a static snapshot. It fails to capture the highly dynamic nature of the NAD+ pool, which is constantly being synthesized and consumed.[1] To truly understand the regulation of NAD+ homeostasis, one must measure its turnover , or metabolic flux. Stable isotope tracing, coupled with mass spectrometry, has become the definitive method for such dynamic measurements, allowing researchers to track the journey of precursor molecules into the NAD+ pool and quantify the rates of its synthesis and breakdown.[1][5][6]
This guide provides an in-depth comparison of two commonly used stable isotope tracers for this purpose: Nicotinamide-¹⁵N and Nicotinamide-d4 . The choice between these tracers is not trivial; it has significant implications for experimental design, analytical methodology, and data interpretation. Here, we will dissect the causality behind experimental choices, ensuring a robust and self-validating approach to quantifying NAD+ turnover.
The Core of NAD+ Turnover: The Salvage Pathway
In most mammalian cells, the primary route for NAD+ synthesis is the salvage pathway, which recycles nicotinamide (NAM) produced from NAD+-consuming enzymes.[2][6] This pathway is the target for isotopic labeling with both ¹⁵N-NAM and d4-NAM. The tracer, supplied in the culture medium or administered in vivo, is taken up by cells and converted first to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), and subsequently to NAD+ by NMN adenylyltransferases (NMNATs).[2]
Figure 1. Labeled nicotinamide enters the salvage pathway for NAD+ synthesis.
Head-to-Head Comparison: ¹⁵N vs. Deuterium Labeling
The fundamental difference between Nicotinamide-¹⁵N and Nicotinamide-d4 lies in the isotope used: a heavy, stable isotope of nitrogen versus a heavy, stable isotope of hydrogen. This choice impacts nearly every aspect of the study.
| Feature | Nicotinamide-¹⁵N | Nicotinamide-d4 |
| Isotope | ¹⁵N (Nitrogen-15) | ²H or D (Deuterium) |
| Mass Shift | +1 Da (M+1) | +4 Da (M+4), often observed as M+3 |
| Kinetic Isotope Effect | Negligible | Potentially significant |
| Label Stability | High (covalently bound in the pyridine ring) | Moderate (risk of H/D exchange) |
| Metabolic Perturbation | Minimal | Higher potential due to KIE |
| Primary Advantage | Higher accuracy, less risk of metabolic artifacts | Higher mass shift, potentially easier detection |
Mechanism of Labeling & Mass Shift
-
Nicotinamide-¹⁵N: This tracer typically contains a single ¹⁵N atom in the pyridine ring, replacing the natural ¹⁴N. Upon incorporation into NAD+, this results in a predictable mass increase of 1 Dalton (M+1). This clean, unambiguous shift simplifies data analysis. The use of ¹⁵N labeling is a well-established technique in proteomics and metabolomics for its reliability.[7][8]
-
Nicotinamide-d4: This tracer is deuterated, commonly on the pyridine ring (e.g., 2,4,5,6-d4). This leads to a theoretical mass increase of 4 Daltons (M+4). However, a crucial phenomenon occurs during redox cycling: the hydrogen (or deuterium) at the 4-position of the nicotinamide ring is redox-active.[6] This position can rapidly exchange with protons from the aqueous environment, leading to the loss of one deuterium atom. Consequently, researchers often observe the labeled NAD+ pool as predominantly M+3, not M+4.[6] This loss must be accounted for in the analysis to avoid misinterpretation.
The Critical Factor: Kinetic Isotope Effect (KIE)
The most significant scientific differentiator between these tracers is the Kinetic Isotope Effect (KIE). The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
-
¹⁵N-Labeling: The mass difference between ¹⁵N and ¹⁴N is relatively small (~7%). As a result, the KIE associated with nitrogen substitution is generally considered negligible and is unlikely to alter the enzymatic rates of the NAD+ salvage pathway.[9] This means the measured turnover rate using ¹⁵N-NAM is a more accurate reflection of the true, unperturbed biological flux.
-
Deuterium-Labeling: Deuterium is twice as heavy as protium (¹H), a 100% mass increase. A C-D bond is stronger and vibrates more slowly than a C-H bond. If the breaking of this bond is part of the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate.[9][10] This can lead to a significant KIE, where the metabolism of d4-nicotinamide is slower than that of unlabeled nicotinamide.[10][11] The consequence is a potential underestimation of the true NAD+ turnover rate . While the KIE for NAMPT itself may not be dramatic, downstream effects and the overall metabolic handling of the deuterated molecule can introduce artifacts.
Label Stability and Metabolic Fate
-
Nicotinamide-¹⁵N: The ¹⁵N atom is integrated into the stable aromatic pyridine ring. It does not participate in exchange reactions and remains stably incorporated throughout the lifecycle of the NAD+ molecule. This ensures that the label's presence is a true representation of the original tracer molecule's incorporation.
-
Nicotinamide-d4: Beyond the redox-active position, deuterium atoms on aromatic rings can sometimes undergo exchange, although this is less common under physiological conditions than the redox-site exchange.[12] More importantly, the metabolic fate of deuterated compounds can sometimes differ from their non-deuterated counterparts, a consideration for in vivo studies where gut microbiota and peripheral tissues can metabolize NAM.[13][14]
Experimental Workflow: A Self-Validating Protocol
To ensure trustworthiness and scientific rigor, any protocol for measuring NAD+ turnover must be a self-validating system. The following detailed protocol is designed for an in vitro cell culture experiment and can be adapted for either tracer. The inclusion of multiple time points is critical for validating the assumption of steady-state kinetics.
Figure 2. Standard workflow for an NAD+ turnover experiment.
Detailed Step-by-Step Methodology
1. Cell Culture and Seeding:
-
Culture your cells of interest (e.g., HeLa, HepG2) in standard growth medium to ~80% confluency. The causality here is to ensure cells are in a logarithmic growth phase with active metabolism, avoiding confounding effects from contact inhibition or nutrient deprivation.
2. Preparation of Isotope-Labeled Media:
-
Prepare fresh growth medium and supplement it with either Nicotinamide-¹⁵N or Nicotinamide-d4 to a final concentration that is physiological or relevant to your experimental question (e.g., 1-10 µM). Ensure the unlabeled nicotinamide has been removed from the base medium if necessary.
3. Labeling Time Course Experiment:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared isotope-labeled medium to the cells. This is your time zero (T=0) point. Harvest the T=0 plate immediately.
-
Incubate the remaining plates and harvest them at subsequent time points (e.g., 2, 4, 8, 12, 24 hours). The time course is essential to determine the linear rate of label incorporation and calculate the turnover half-life.
4. Metabolite Extraction:
-
At each time point, place the culture plate on ice.
-
Quickly aspirate the medium and wash the cell monolayer twice with ice-cold PBS to remove extracellular tracer.
-
Immediately add a fixed volume of ice-cold extraction solvent (e.g., 80% Methanol in water).[15] The cold methanol serves two purposes: it instantly quenches all enzymatic activity, halting metabolism, and it effectively precipitates proteins while solubilizing polar metabolites like NAD+.
-
Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
5. Sample Preparation for LC-MS/MS:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g for 15 min at 4°C) to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried metabolite pellet in a suitable volume of LC-MS-grade water or an appropriate buffer for injection.
6. LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3][16][17]
-
Chromatography: Use a column suitable for polar metabolites, such as a HILIC column or a porous graphitic carbon column.[18][19]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Transitions to Monitor:
- Unlabeled NAD+ (M0): e.g., Q1: 664.1 -> Q3: 136.1
- ¹⁵N-NAD+ (M+1): e.g., Q1: 665.1 -> Q3: 137.1
- d4-NAD+ (M+3 observed): e.g., Q1: 667.1 -> Q3: 139.1
-
Note: Exact m/z values should be optimized on your specific instrument.
7. Data Analysis and Turnover Calculation:
-
Integrate the peak areas for the unlabeled (M0) and labeled (M+1 or M+3) NAD+ at each time point.
-
Calculate the fractional enrichment (FE) at each time point: FE = [Labeled NAD+] / ([Labeled NAD+] + [Unlabeled NAD+])
-
Plot FE against time. The initial phase of this curve should be linear.
-
The rate of NAD+ synthesis can be determined from the slope of this line and the total NAD+ pool size. The turnover half-life (t₁/₂) can be calculated by fitting the data to a one-phase association model: FE(t) = FE_max * (1 - e^(-k*t)), where t₁/₂ = ln(2)/k.
Conclusion and Recommendation
Both Nicotinamide-¹⁵N and Nicotinamide-d4 are valuable tools for interrogating NAD+ dynamics. However, for studies demanding the highest degree of accuracy and minimal potential for metabolic artifacts, Nicotinamide-¹⁵N is the superior choice .
The rationale is clear:
-
Negligible Kinetic Isotope Effect: ¹⁵N-NAM provides a more faithful measurement of endogenous NAD+ turnover without the risk of artificially slowing down the metabolic pathway under investigation.[9]
-
Unambiguous Mass Shift: The clean M+1 shift simplifies data analysis and interpretation.
-
Excellent Label Stability: The ¹⁵N atom is chemically stable within the NAD+ molecule, ensuring the tracer's integrity.
Nicotinamide-d4 remains a viable alternative, particularly if cost is a major constraint or if a larger mass separation is desired for analytical reasons. However, researchers using d4-NAM must be acutely aware of the potential for KIE and must correctly account for the loss of a deuterium atom to analyze the M+3 species.[6]
Ultimately, the choice of tracer should be guided by the specific research question and the level of quantitative precision required. By understanding the underlying principles and potential pitfalls of each method, researchers can design robust, self-validating experiments that yield clear and authoritative insights into the critical role of NAD+ metabolism in health and disease.
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Assessing the Biological Equivalence of Labeled vs. Unlabeled Nicotinamide: A Comparative Guide for Researchers
For researchers in drug development and metabolic studies, isotopically labeled compounds are indispensable tools. They serve as tracers to elucidate metabolic pathways, pharmacokinetics, and as internal standards for quantitative analysis. However, a critical question often arises: can a labeled version of a biologically active molecule, such as nicotinamide, be considered biologically equivalent to its unlabeled counterpart? This guide provides an in-depth technical comparison, supported by experimental principles and regulatory insights, to help researchers navigate this question.
Introduction: The Central Role of Nicotinamide and Isotopic Labeling
Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism. It is a primary precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for hundreds of redox reactions and a substrate for critical signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] These enzymes regulate a vast array of cellular processes, including DNA repair, gene expression, and cellular senescence.[3]
Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H, D). This substitution allows the molecule to be tracked and differentiated from its endogenous, unlabeled form using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] While invaluable for research, this atomic alteration necessitates a rigorous assessment of biological equivalence.
The Core of the Matter: Understanding Biological Equivalence
Two drug products are considered bioequivalent if they exhibit comparable bioavailability, meaning they deliver the same amount of the active ingredient to the site of drug action at a similar rate and extent.[5][6] For systemically acting drugs, this is typically assessed by comparing key pharmacokinetic (PK) parameters:
-
Cmax: The maximum concentration of the drug in the blood.
-
AUC (Area Under the Curve): The total drug exposure over time.
For two products to be deemed bioequivalent, the 90% confidence interval for the ratio of their geometric means for Cmax and AUC should fall within the range of 80% to 125%.[7]
The Kinetic Isotope Effect (KIE): A Potential Pitfall for Bioequivalence
The fundamental reason why a labeled compound may not be biologically equivalent to its unlabeled form lies in the Kinetic Isotope Effect (KIE) . The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[8]
Bonds involving heavier isotopes have lower vibrational frequencies and are stronger. Consequently, more energy is required to break these bonds, which can lead to a slower reaction rate. The magnitude of the KIE is most pronounced when the relative mass change is greatest.[8]
-
¹³C and ¹⁵N Labeling: Replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N results in a relatively small mass increase. The KIE for these substitutions is generally negligible and unlikely to significantly alter the biological activity of nicotinamide.[9]
-
²H (Deuterium) Labeling: Replacing ¹H with ²H doubles the atomic mass. This substantial change can lead to a significant KIE, slowing down reactions where a C-H bond is broken in the rate-determining step.[10][11] This is particularly relevant for metabolic processes, where enzymatic C-H bond cleavage is common.
dot
Caption: The Kinetic Isotope Effect of Deuteration.
Regulatory Perspective: A Clear Distinction
From a regulatory standpoint, particularly from the U.S. Food and Drug Administration (FDA), the issue is quite clear. A deuterated drug is considered a New Chemical Entity (NCE) , distinct from its non-deuterated counterpart.[12][13] This is because the C-D bond is fundamentally different from the C-H bond in terms of its physical properties.
This designation has significant implications:
-
Not Interchangeable: A deuterated drug cannot be assumed to be bioequivalent to the original, non-deuterated version.
-
Separate Approval Pathway: Deuterated drugs require their own comprehensive data package to support their safety and efficacy, although they may be able to reference some data from the original drug through a 505(b)(2) regulatory pathway.[2]
Therefore, for regulatory submissions, labeled and unlabeled nicotinamide are not considered biologically equivalent without substantial bridging data.
Experimental Assessment of Bioequivalence
To empirically determine the biological equivalence of labeled versus unlabeled nicotinamide, a head-to-head comparison is necessary. This can be achieved through a combination of in vitro and in vivo studies.
In Vitro Comparative Efficacy Study
An in vitro cell-based assay is a robust method to directly compare the primary biological function of nicotinamide: its ability to boost intracellular NAD+ levels.
Objective: To determine if there is a statistically significant difference in the ability of labeled and unlabeled nicotinamide to increase intracellular NAD+ concentrations in a human cell line.
Experimental Workflow:
dot
Caption: Workflow for in vitro bioequivalence assessment.
Detailed Protocol: Quantification of Intracellular NAD+ by HPLC
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293, HepG2) in appropriate media.
-
Seed cells into multi-well plates and allow them to adhere overnight.
-
Prepare stock solutions of unlabeled and labeled nicotinamide.
-
Treat cells with a range of concentrations of both compounds, alongside a vehicle control.
-
Incubate for various time points (e.g., 2, 6, 12, 24 hours) to capture the dynamics of NAD+ synthesis.
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using an acidic extraction method (e.g., 0.6 M perchloric acid) to ensure NAD+ stability.[14]
-
Neutralize the extracts with potassium hydroxide.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the NAD+.
-
-
HPLC Analysis:
-
Data Analysis:
-
Normalize the NAD+ concentration to the total protein content of each sample.
-
Plot the dose-response curves for both labeled and unlabeled nicotinamide.
-
Compare the EC50 values (the concentration required to achieve 50% of the maximal response) and the maximum NAD+ increase for both compounds.
-
In Vivo Pharmacokinetic (PK) Study
A crossover PK study in an animal model or human volunteers is the gold standard for assessing bioequivalence.
Objective: To compare the pharmacokinetic profiles of labeled and unlabeled nicotinamide following oral administration.
Experimental Design:
-
Subjects: A cohort of healthy subjects (animal or human).
-
Design: A two-period, two-sequence crossover design. Each subject receives both the labeled and unlabeled nicotinamide on separate occasions, with a washout period in between.
-
Dosing: Administer an equivalent molar dose of the labeled and unlabeled compound.
-
Sampling: Collect blood samples at predefined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Analysis: Process plasma samples and quantify the concentrations of both the labeled and unlabeled nicotinamide (and their major metabolites) using a validated LC-MS/MS method.[15]
Data Analysis and Bioequivalence Criteria:
| Parameter | Description | Acceptance Criteria for Bioequivalence |
| Cmax | Maximum observed plasma concentration | 90% CI of the geometric mean ratio should be within 80-125% |
| AUC₀-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 90% CI of the geometric mean ratio should be within 80-125% |
| AUC₀-∞ | Area under the plasma concentration-time curve from time 0 extrapolated to infinity | 90% CI of the geometric mean ratio should be within 80-125% |
Conclusion and Recommendations
The assumption that isotopically labeled nicotinamide is biologically equivalent to its unlabeled counterpart is not scientifically or regulatorily sound, especially in the case of deuterium labeling.
-
For ¹³C and ¹⁵N Labeled Nicotinamide: The kinetic isotope effect is generally minimal, and these compounds are likely to be biologically equivalent. However, this should be confirmed experimentally if the labeled compound is to be used as a surrogate for the unlabeled version in a critical biological assay.
-
For ²H (Deuterated) Labeled Nicotinamide: A significant kinetic isotope effect is possible, which can alter the rates of metabolism and, consequently, the pharmacokinetic and pharmacodynamic profiles. The FDA considers deuterated drugs as new chemical entities, reinforcing that they are not bioequivalent to their non-deuterated analogs.
Senior Application Scientist's Recommendation: Always validate the biological equivalence of a labeled compound if it is intended to be used for purposes beyond a tracer or internal standard. For critical applications, a direct comparison of the biological activity (e.g., NAD+ boosting) and, if necessary, a pharmacokinetic study should be performed. Relying on assumptions can introduce significant and often overlooked variables into your research.
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Comparative analysis of different hyperpolarization techniques for nicotinamide
For researchers in metabolic imaging, drug development, and fundamental biology, enhancing the nuclear magnetic resonance (NMR) signal of key biomolecules is a critical challenge. Nicotinamide (NAM), a form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), is a molecule of immense interest. However, its low physiological concentration and the inherent insensitivity of NMR make its in vivo detection and metabolic tracking exceedingly difficult. Hyperpolarization techniques offer a transformative solution by dramatically increasing the NMR signal, enabling real-time metabolic imaging with unprecedented sensitivity.[1][2]
This guide provides a comparative analysis of the leading hyperpolarization techniques for nicotinamide: dissolution Dynamic Nuclear Polarization (d-DNP) and Signal Amplification By Reversible Exchange (SABRE) . While another prominent parahydrogen-based method, para-hydrogen induced polarization (PHIP) , is a powerful tool for many molecules, its application to nicotinamide is less direct and will be discussed in context. We will delve into the core mechanisms, experimental workflows, performance metrics, and practical considerations for each technique, supported by experimental data to guide your research.
The Imperative of Hyperpolarization for Nicotinamide Studies
At thermal equilibrium in a magnetic field, the population difference between nuclear spin states is minuscule, resulting in a weak NMR signal.[3] Hyperpolarization methods artificially enrich the population of a single spin state, boosting the signal by several orders of magnitude.[4] For a molecule like nicotinamide, this signal enhancement is the key to unlocking its metabolic secrets in vivo, allowing for the non-invasive tracking of its conversion to NAD+ and its role in cellular bioenergetics, redox reactions, and signaling pathways.
Dissolution Dynamic Nuclear Polarization (d-DNP)
Dissolution DNP is a powerful and widely used hyperpolarization technique that has successfully entered clinical research.[5] It involves polarizing a sample in the solid state at very low temperatures and high magnetic fields, followed by rapid dissolution to create a hyperpolarized liquid solution for injection and subsequent MR imaging.[6]
Mechanism of Action
In d-DNP, a sample containing the target molecule (e.g., ¹⁵N-labeled nicotinamide) is doped with a stable radical. At cryogenic temperatures (around 1 K) and in a strong magnetic field (typically 3-7 T), the high electron spin polarization of the radical is transferred to the nuclear spins of the target molecule via microwave irradiation.[6] This process can achieve very high levels of nuclear polarization. The hyperpolarized solid sample is then rapidly dissolved with a superheated solvent and brought to physiological temperature and pH for in vivo applications.
Experimental Workflow for Nicotinamide d-DNP
Caption: Experimental workflow for dissolution Dynamic Nuclear Polarization (d-DNP) of nicotinamide.
Performance Data for ¹⁵N-Nicotinamide
Recent studies have demonstrated the successful hyperpolarization of ¹⁵N-labeled nicotinamide using d-DNP, achieving significant polarization levels.
| Parameter | Reported Value | Citation |
| ¹⁵N Polarization | > 10% (up to 13.0 ± 1.9%) | [7][8][9] |
| T₁ Relaxation Time | Highly pH and field dependent. As long as 41s at pH 12 and 1 T; a few seconds at neutral pH and fields < 1 T. | [7][8][9][10] |
| Polarization Time | > 1 hour | [7][9] |
The strong dependence of the ¹⁵N T₁ relaxation time on pH is a critical consideration for in vivo studies. A unique pH neutralization procedure is often required to preserve the hyperpolarization at physiological pH.[7][9]
Signal Amplification By Reversible Exchange (SABRE)
SABRE is a parahydrogen-based hyperpolarization technique that offers a rapid and cost-effective alternative to d-DNP.[11] Unlike conventional PHIP, SABRE does not require the chemical modification of the target molecule, making it particularly attractive for hyperpolarizing molecules like nicotinamide.[8]
Mechanism of Action
SABRE utilizes a polarization transfer catalyst, typically an iridium complex, to facilitate the transfer of spin order from parahydrogen (a nuclear spin isomer of H₂) to the target molecule. In solution, both parahydrogen and the substrate (nicotinamide) reversibly bind to the metal center. In a low magnetic field, the spin order from the parahydrogen protons is transferred to the substrate's nuclei (e.g., ¹H, ¹³C, or ¹⁵N) through scalar (J) couplings within the complex. The hyperpolarized substrate then dissociates from the catalyst, ready for detection.[12][13]
Experimental Workflow for Nicotinamide SABRE
Caption: Experimental workflow for Signal Amplification by Reversible Exchange (SABRE) of nicotinamide.
Performance Data for Nicotinamide
SABRE has been successfully used to hyperpolarize ¹H, ¹³C, and ¹⁵N nuclei in nicotinamide and its derivatives.
| Nucleus | Performance Metric | Reported Value | Citation |
| ¹H | Signal Enhancement | ~175-fold for N-Benzyl nicotinamide | [14] |
| ¹³C | Polarization | 0.03% (single acquisition MRI) | [13] |
| ¹⁵N | Polarization | ~7% | [14] |
| ¹⁵N | Signal Enhancement | >20,000-fold at 9.4 T | [15][16] |
| ¹⁵N T₁ Relaxation | 20.2 ± 0.3 s at 9.4 T | [13][14] | |
| Polarization Time | Seconds | [15][16] |
The efficiency of SABRE is dependent on several factors, including the choice of catalyst, solvent, temperature, and the magnetic field at which polarization transfer occurs.[14]
Para-hydrogen Induced Polarization (PHIP)
PHIP is another powerful parahydrogen-based hyperpolarization technique.[17] However, its direct application to nicotinamide is not as straightforward as SABRE.
Mechanism of Action
Conventional PHIP requires the chemical hydrogenation of an unsaturated precursor of the target molecule with parahydrogen. The spin order of the parahydrogen protons is incorporated into the hydrogenated product, resulting in a hyperpolarized signal. This necessity for a hydrogenation reaction means that the target molecule itself is chemically altered.
For a molecule like nicotinamide, which does not have a readily available unsaturated precursor that can be hydrogenated to yield nicotinamide, direct PHIP is not a viable approach. While indirect methods, such as PHIP-SAH (Side Arm Hydrogenation) have been developed for molecules like pyruvate, similar strategies for nicotinamide are not well-established.[5] Therefore, for the non-destructive hyperpolarization of nicotinamide, SABRE is the more suitable parahydrogen-based technique.
Comparative Analysis: d-DNP vs. SABRE for Nicotinamide
| Feature | Dissolution DNP | SABRE |
| Polarization Level | Very High (>10% for ¹⁵N)[7][8][9] | Moderate to High (~7% for ¹⁵N, significant ¹H and ¹³C enhancements)[13][14][15][16] |
| Polarization Time | Slow (> 1 hour)[7][9] | Fast (seconds)[15][16] |
| Instrumentation | Complex & Expensive (Cryostat, high-field magnet, microwave source)[5] | Simpler & Less Expensive (Low-field magnet, parahydrogen generator)[11] |
| Sample Preparation | Requires cryogenic temperatures and radical agents.[6] | Performed in solution at or near room temperature. Requires a catalyst.[12][13] |
| Biocompatibility | Radical must be removed or rendered inert. Requires rapid pH neutralization.[7][9] | Catalyst must be removed or proven non-toxic for in vivo applications.[8] |
| Throughput | Low, due to long polarization times. | High, due to rapid polarization. |
| Applicability to NAM | Well-established for ¹⁵N-NAM.[7][8][9] | Demonstrated for ¹H, ¹³C, and ¹⁵N-NAM.[13][14][15][16] |
Causality Behind Experimental Choices
The choice between d-DNP and SABRE for hyperpolarizing nicotinamide depends on the specific research question and available resources.
-
For the highest possible polarization levels , particularly for ¹⁵N-nicotinamide, d-DNP is the technique of choice . This is crucial for applications demanding the utmost sensitivity, such as detecting low-concentration metabolites downstream of nicotinamide. The trade-off is the significant investment in infrastructure and the slow experimental turnaround time.
-
For rapid, high-throughput experiments , or when infrastructure for d-DNP is not available, SABRE presents a compelling alternative . Its ability to quickly generate hyperpolarized nicotinamide in solution makes it ideal for methods development, screening studies, and potentially for continuous hyperpolarization setups. The primary challenge lies in optimizing the catalyst system for maximum polarization transfer and ensuring its biocompatibility for in vivo studies.
Conclusion and Future Perspectives
Both d-DNP and SABRE have proven to be effective techniques for hyperpolarizing nicotinamide, each with its own set of advantages and challenges. The high polarization levels achieved with d-DNP have paved the way for preclinical metabolic imaging of ¹⁵N-nicotinamide. SABRE, with its speed and lower cost, offers a more accessible route for a wider range of applications and holds promise for future in vivo studies, provided the challenges of catalyst removal or the development of biocompatible catalysts are addressed.
The continued development of both d-DNP and SABRE technologies, including advancements in hardware, polarizing agents, and catalyst design, will undoubtedly push the boundaries of what is possible in the study of nicotinamide metabolism. These techniques are poised to provide invaluable insights into the role of this vital molecule in health and disease, ultimately benefiting drug development and personalized medicine.
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A Guide to Validating New Analytical Methods Using Nicotinamide-¹⁵N as a Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of a new analytical method is a critical process that ensures the reliability, reproducibility, and accuracy of results. This guide provides an in-depth comparison and detailed protocols for validating a new analytical method, with a special focus on the strategic use of a stable isotope-labeled internal standard, Nicotinamide-¹⁵N. This guide will not only outline the necessary steps but also delve into the scientific reasoning behind these choices, empowering you to develop robust and trustworthy analytical methods.
The Cornerstone of Reliable Bioanalysis: The Internal Standard
In quantitative analysis, particularly in complex biological matrices, variability can arise from multiple sources, including sample preparation, instrument performance, and matrix effects.[1] An internal standard (IS) is a compound added in a known amount to every sample, calibrator, and quality control (QC) sample.[2] The IS co-elutes with the analyte of interest and helps to correct for variations in the analytical process.
Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis.[3][4] These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[4] Because they are chemically almost identical to the analyte, they exhibit very similar behavior during sample extraction, chromatography, and ionization.[3] This near-identical behavior allows for effective compensation for matrix effects and other sources of variability, leading to more accurate and precise quantification.[4]
Nicotinamide-¹⁵N, as a SIL analog of nicotinamide, serves as an ideal internal standard for methods quantifying this important B vitamin and its metabolites. The ¹⁵N label provides a distinct mass-to-charge (m/z) ratio, allowing the mass spectrometer to differentiate it from the endogenous, unlabeled nicotinamide, while ensuring it behaves almost identically throughout the analytical process.[1][4]
A Systematic Approach to Method Validation
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, largely harmonized through the International Council for Harmonisation (ICH), that outline the essential parameters to be evaluated.[6][7][8][9][10][11][12]
The following sections will detail the experimental protocols for validating a new analytical method using Nicotinamide-¹⁵N as the internal standard, focusing on the key validation parameters.
Diagram: Workflow for Analytical Method Validation
Caption: How a stable isotope-labeled internal standard corrects for matrix effects.
Conclusion: Ensuring Data Integrity with a Validated Method
The validation of a new analytical method is an indispensable process in scientific research and drug development. By systematically evaluating key parameters such as specificity, linearity, accuracy, precision, and matrix effects, researchers can have confidence in the data they generate. The use of a stable isotope-labeled internal standard, such as Nicotinamide-¹⁵N, is a powerful strategy to enhance the robustness and reliability of quantitative mass spectrometry-based assays. [13][14][15]This guide provides a comprehensive framework and practical protocols to aid in the successful validation of your analytical methods, ultimately contributing to the generation of high-quality, defensible data.
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A Critical Evaluation of Published Studies Utilizing ¹⁵N-Nicotinamide for NAD⁺ Metabolic Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic NAD⁺ Metabolome and the Role of Isotope Tracers
Nicotinamide Adenine Dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and as a substrate for a variety of signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs)[1]. The cellular pool of NAD⁺ is in a constant state of flux, being synthesized, consumed, and recycled through a network of interconnected pathways. A static measurement of NAD⁺ levels provides only a snapshot, failing to capture the dynamic nature of its metabolism[1].
Stable isotope tracers have emerged as an indispensable tool for elucidating the kinetics of NAD⁺ metabolism[1]. By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C, ²H, or ¹⁵N) into a metabolic precursor, researchers can track the journey of these labeled atoms as they are incorporated into downstream metabolites. This allows for the quantification of metabolic fluxes, providing a more complete picture of pathway activity. This guide focuses specifically on the use of ¹⁵N-nicotinamide, a key precursor in the NAD⁺ salvage pathway.
The Rationale for Using ¹⁵N-Nicotinamide in NAD⁺ Tracing Studies
The selection of an isotopic tracer is a critical decision in experimental design. While ¹³C- and ²H-labeled precursors are more commonly employed in metabolic flux analysis, ¹⁵N-nicotinamide offers unique advantages for studying NAD⁺ biology.
Tracing the Nitrogen Atom's Fate: The defining feature of ¹⁵N-nicotinamide is the ability to specifically track the nitrogen atom of the nicotinamide ring. This is particularly insightful for dissecting the contributions of different salvage and biosynthetic pathways to the NAD⁺ pool. For instance, it allows for the clear differentiation of NAD⁺ synthesized from nicotinamide versus the de novo pathway originating from tryptophan.
Complementary Information to Carbon Tracers: When used in conjunction with ¹³C-labeled precursors, ¹⁵N-nicotinamide provides a more comprehensive view of NAD⁺ metabolism. While ¹³C tracers illuminate the flow of the carbon skeleton, ¹⁵N tracks the nitrogenous base, offering orthogonal data to build more robust metabolic models.
Lower Natural Abundance: The low natural abundance of ¹⁵N (approximately 0.37%) compared to ¹³C (approximately 1.1%) can be advantageous in certain mass spectrometry applications, leading to lower background noise and potentially higher sensitivity for detecting the labeled species.
Critical Evaluation of Methodologies: A Comparative Analysis
The successful application of ¹⁵N-nicotinamide in metabolic studies hinges on a robust experimental design and the appropriate choice of analytical techniques. Here, we critically evaluate the common methodologies employed in published studies.
Experimental Design: From Cell Culture to In Vivo Models
In Vitro Studies (Cell Culture):
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): This is a powerful technique for achieving high enrichment of labeled NAD⁺ in cultured cells. By growing cells in a medium where unlabeled nicotinamide is replaced with ¹⁵N-nicotinamide, the intracellular NAD⁺ pool becomes progressively labeled. This approach is particularly useful for generating internal standards for absolute quantification and for studying the effects of genetic or pharmacological perturbations on NAD⁺ turnover.
-
Pulse-Chase Experiments: These experiments involve introducing ¹⁵N-nicotinamide for a defined period (the "pulse") followed by a switch to a medium containing unlabeled nicotinamide (the "chase"). This allows for the determination of the rate of NAD⁺ synthesis and degradation by monitoring the incorporation and subsequent loss of the ¹⁵N label from the NAD⁺ pool.
In Vivo Studies (Animal Models):
-
Oral Gavage vs. Intraperitoneal Injection: The route of administration of ¹⁵N-nicotinamide can significantly impact its metabolic fate. Oral administration subjects the tracer to first-pass metabolism in the gut and liver, which can be a critical aspect of the investigation. In contrast, intraperitoneal injection bypasses this initial metabolic processing, delivering the tracer more directly to the systemic circulation. The choice of administration route should be carefully considered based on the research question.
-
Tissue-Specific Analysis: A key strength of in vivo studies is the ability to assess NAD⁺ metabolism in different tissues. This requires careful and rapid tissue harvesting and quenching of metabolic activity to prevent post-mortem changes in NAD⁺ levels and isotopic enrichment.
Analytical Techniques: The Power of Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for ¹⁵N-nicotinamide tracing studies.
-
Chromatographic Separation: Effective separation of NAD⁺ from its precursors (nicotinamide, NMN) and other metabolites is crucial for accurate quantification and to avoid isobaric interference. Hydrophilic interaction liquid chromatography (HILIC) is often the preferred method for separating these polar molecules.
-
Mass Spectrometry Detection: High-resolution mass spectrometry (HRMS) is essential for resolving the isotopologues of NAD⁺ and its metabolites. The mass shift of +1 for each incorporated ¹⁵N atom allows for the differentiation of labeled and unlabeled species.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ions. The fragmentation pattern of NAD⁺ can be used to confirm the position of the ¹⁵N label within the nicotinamide moiety. For example, the loss of the nicotinamide group during fragmentation will show a +1 mass shift if the label is present.
Potential Pitfalls and Considerations
-
Kinetic Isotope Effects (KIEs): The difference in mass between ¹⁴N and ¹⁵N can lead to slight differences in the rates of enzymatic reactions[2][3]. While generally considered to be small for nitrogen, KIEs could potentially influence the interpretation of flux data, especially at key metabolic branch points. It is important to be aware of this potential confounder, although its impact at the systems level is often less pronounced than for isolated enzymes[2].
-
Isotopic Purity of the Tracer: The isotopic purity of the ¹⁵N-nicotinamide used is critical for accurate quantification of enrichment. Impurities can lead to an underestimation of the true labeling extent.
-
Metabolic Compartmentation: Cellular NAD⁺ pools are compartmentalized within the cytoplasm, mitochondria, and nucleus. Standard extraction methods typically measure the total cellular NAD⁺ pool. To study compartmentalized NAD⁺ metabolism, subcellular fractionation techniques are required prior to LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the types of quantitative data that can be obtained from ¹⁵N-nicotinamide tracing studies and their interpretation.
| Parameter | Description | Typical Units | Interpretation |
| Isotopic Enrichment | The percentage of the metabolite pool that contains the ¹⁵N label. | % | Indicates the extent of de novo synthesis or uptake of the labeled precursor. |
| Fractional Synthesis Rate (FSR) | The rate at which new molecules of a metabolite are synthesized from the labeled precursor. | %/hour | Provides a dynamic measure of the synthesis rate of NAD⁺. |
| Metabolic Flux | The rate of flow of metabolites through a particular pathway. | μmol/g/hour | Quantifies the activity of NAD⁺ biosynthetic and consumptive pathways. |
| NAD⁺ Turnover Rate | The rate at which the entire NAD⁺ pool is replaced. | pools/day | Reflects the overall dynamism of NAD⁺ metabolism. |
Experimental Protocols
Protocol for ¹⁵N-Nicotinamide Labeling in Cell Culture (SILEC)
-
Cell Culture: Culture cells in standard medium to the desired confluency.
-
Labeling Medium Preparation: Prepare a custom medium that is identical to the standard medium but lacks nicotinamide. Supplement this medium with ¹⁵N-nicotinamide to the desired final concentration (e.g., 10 µM).
-
Labeling: Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS). Add the ¹⁵N-nicotinamide labeling medium to the cells.
-
Incubation: Incubate the cells for a period that allows for significant incorporation of the label into the NAD⁺ pool. This duration should be optimized for the specific cell line and experimental goals (typically 24-72 hours).
-
Harvesting and Quenching:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to quench metabolic activity and extract metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Protocol for In Vivo ¹⁵N-Nicotinamide Tracing in Mice
-
Tracer Administration: Administer ¹⁵N-nicotinamide to mice via the desired route (e.g., oral gavage or intraperitoneal injection). The dose and timing should be optimized based on the experimental objectives.
-
Tissue Collection: At the designated time point after tracer administration, euthanize the mouse using an approved method.
-
Tissue Harvesting and Quenching:
-
Rapidly dissect the tissues of interest.
-
Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to halt metabolic activity.
-
-
Sample Homogenization and Extraction:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) using a bead beater or other appropriate homogenizer.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the homogenate at high speed to pellet tissue debris.
-
Collect the supernatant.
-
Dry and reconstitute the sample as described in the cell culture protocol.
-
Visualizing NAD⁺ Metabolism and Experimental Workflows
Signaling Pathway Diagram
Caption: NAD⁺ Biosynthesis and Consumption Pathways
Experimental Workflow Diagram
Caption: ¹⁵N-Nicotinamide Tracing Experimental Workflow
Conclusion and Future Directions
The use of ¹⁵N-nicotinamide as a stable isotope tracer has provided valuable insights into the dynamic nature of NAD⁺ metabolism. When coupled with advanced analytical platforms like LC-MS/MS, this approach allows for the quantification of NAD⁺ synthesis, consumption, and turnover rates in a variety of biological systems. A critical evaluation of the published literature reveals that while powerful, the successful application of this technique requires careful consideration of experimental design, including the choice of model system, tracer administration route, and sample handling procedures.
Future research should focus on the development of more sophisticated analytical methods to probe the subcellular compartmentalization of NAD⁺ metabolism using ¹⁵N-nicotinamide. Furthermore, combining ¹⁵N-nicotinamide tracing with other "omics" technologies, such as proteomics and transcriptomics, will provide a more integrated understanding of how NAD⁺ metabolism is regulated and how its dysregulation contributes to disease. The continued and refined application of ¹⁵N-nicotinamide and other stable isotope tracers will undoubtedly be instrumental in advancing the development of novel therapeutic strategies that target NAD⁺ metabolism.
References
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Trammell, S. A. J., & Brenner, C. (2013). Targeted, LCMS-based metabolomics for quantitative measurement of NAD+ metabolites. Methods in Molecular Biology, 1077, 143-160. [Link]
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Safety Operating Guide
A-Scientist's Guide to the Proper Disposal of Nicotinamide-¹⁵N
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Nicotinamide-¹⁵N. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to final disposal. This document is structured to ensure that your disposal practices are not only compliant but are also grounded in a deep understanding of the material's properties and a commitment to laboratory safety.
Section 1: Foundational Principles—Understanding Nicotinamide-¹⁵N
The first step in any disposal protocol is a thorough characterization of the substance. Nicotinamide-¹⁵N is the isotopically labeled form of nicotinamide (a form of vitamin B3), where one nitrogen atom has been replaced with the stable, non-radioactive ¹⁵N isotope.
Core Tenet: The ¹⁵N label does not impart radioactivity. Therefore, disposal procedures are dictated by the chemical properties of nicotinamide, not radiological concerns.[1][] Compounds enriched with stable isotopes are handled and disposed of in the same manner as their unenriched counterparts.[1]
Safety Data Sheets (SDS) from suppliers consistently classify standard nicotinamide as a non-hazardous substance for transport and disposal, though it can be a skin, eye, and respiratory irritant.[3][4][5] The U.S. Environmental Protection Agency (EPA) also exempts nicotinamide from the requirement of a tolerance when used as an inert ingredient in certain pesticide formulations, citing its low toxicity and risk profile.[6][7]
| Property | Description | Source |
| Chemical Identity | Nicotinamide, Pyridine-3-carboxamide | [4] |
| CAS Number | 98-92-0 (for unlabeled nicotinamide) | [4] |
| Physical State | White crystalline powder or granules | [8] |
| Radioactivity | None. ¹⁵N is a stable, non-radioactive isotope. | [1][] |
| Primary Hazards | Causes serious eye irritation.[3][5] May cause skin and respiratory irritation.[3] | [3][5][8] |
| Ecotoxicity | Low acute toxicity to aquatic life. Not expected to bioaccumulate. | [4][6] |
| Regulatory Status | Not typically classified as a hazardous waste under EPA RCRA. | [4][9] |
Section 2: The Disposal Decision Workflow
The overriding principle for all laboratory waste is that a disposal plan must be in place before an activity begins.[10] The central question determining the disposal route for Nicotinamide-¹⁵N is whether it is contaminated with other substances. The contaminant, not the nicotinamide itself, will almost always dictate the disposal procedure.
Below is a logical workflow to guide your decision-making process.
Caption: Disposal decision workflow for Nicotinamide-¹⁵N waste.
Section 3: Step-by-Step Disposal Protocols
Always handle the material in accordance with good industrial hygiene and safety practices, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][8]
Protocol A: Disposal of Uncontaminated Nicotinamide-¹⁵N
This protocol applies to the pure, solid compound or its solutions in water or benign aqueous buffers (e.g., PBS) that are free of other hazardous materials.
Step 1: Institutional Verification (Mandatory First Step) Before proceeding, you are REQUIRED to consult your institution's Environmental Health & Safety (EHS) department or refer to your laboratory's Chemical Hygiene Plan.[11][12] Local regulations and institutional policies are the ultimate authority. Some institutions may require all chemical waste, regardless of hazard classification, to be collected by EHS.
Step 2: Prepare the Waste Form
-
For Solid Waste: If permitted by your EHS for disposal as non-hazardous solid waste, ensure the material is in a sealed, clearly labeled container.[9][10] The label should be defaced or removed to prevent confusion.[9] It should then be placed directly into the designated dumpster, not into laboratory trash cans that custodial staff handle.[9]
-
For Aqueous Solutions: If drain disposal is permitted by your EHS and local municipality, proceed to Step 3. Note that many institutions have a blanket prohibition on sewering any chemical waste to avoid errors.[13]
Step 3: Neutralization and Dilution (for Aqueous Solutions)
-
Check pH: Ensure the pH of the solution is between 5 and 9 before considering drain disposal.[14] If necessary, neutralize the solution by slowly adding a dilute acid or base.[14]
-
Dilute: Dilute the solution with a large volume of water (at least 20 parts water to 1 part solution) to a low concentration.[14]
Step 4: Drain Disposal (If and Only If Permitted)
-
With approval from EHS, slowly pour the diluted, neutralized solution down the sanitary sewer drain, flushing with copious amounts of cold water.[11][14] This prevents any potential impact on the wastewater treatment system.
Protocol B: Disposal of Contaminated Nicotinamide-¹⁵N
This protocol applies when Nicotinamide-¹⁵N is mixed with any other substance that is classified as hazardous.
Step 1: Identify the Hazard Class The hazard class of the contaminant dictates the entire disposal process.
-
Organic Solvents (e.g., Methanol, Acetonitrile): The mixture is now considered flammable or toxic hazardous waste.
-
Heavy Metals (e.g., solutions from chromium or lead-containing reactions): The mixture is now considered heavy metal hazardous waste.
-
Strong Acids/Bases: The mixture is corrosive hazardous waste.
-
Biohazards (e.g., bacterial cultures): The mixture is biohazardous waste.[12]
Step 2: Segregate and Containerize
-
Do Not Mix Incompatible Wastes. [10]
-
Collect the contaminated Nicotinamide-¹⁵N waste in a designated, compatible, and properly sealed hazardous waste container.[10] For example, use a solvent-safe container for mixtures with organic solvents.
-
Ensure the container is in good condition and compatible with its contents.[10]
Step 3: Label Correctly
-
Label the container clearly with a "Hazardous Waste" tag as required by your institution and the EPA.
-
List all constituents, including "Nicotinamide-¹⁵N" and the contaminating agent(s), with approximate percentages. Accurate labeling is a legal requirement and critical for safe handling by EHS personnel.[12]
Step 4: Arrange for EHS Collection
-
Store the labeled container in a designated satellite accumulation area within your lab.
-
Follow your institutional procedures to request a waste pickup from your EHS department. Do not allow hazardous waste to accumulate for extended periods.
Conclusion
The disposal of Nicotinamide-¹⁵N is a straightforward process governed by its non-hazardous chemical nature. The key is recognizing that the stable ¹⁵N isotope does not confer radioactivity, and therefore, no special radiological precautions are needed.[1] The critical determinant for the disposal pathway is the presence of any hazardous contaminants. By following this guide, adhering to the principles of waste segregation, and always prioritizing consultation with your institutional EHS, you ensure a disposal process that is safe, compliant, and scientifically sound.
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Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University, Environmental Health, Safety, and Risk Management. [Link]
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A Senior Application Scientist's Guide to Handling Nicotinamide-N-15N: Essential Safety and Operational Protocols
This guide provides an in-depth operational plan for the safe handling and disposal of Nicotinamide-N-15N. As a stable, non-radioactive, isotopically labeled compound, the primary safety considerations for this compound are dictated by the chemical and physical properties of the parent molecule, nicotinamide.[1][2] Our protocols are designed to be self-validating systems, grounded in established safety standards to ensure the protection of all laboratory personnel.
Hazard Assessment: Understanding the Compound
A thorough understanding of the substance is the foundation of safe laboratory practice. The primary hazard associated with nicotinamide is its potential to cause serious eye irritation.[3][4] While generally considered to have low acute toxicity, it is also a combustible solid that can form explosive dust concentrations in the air under certain conditions.[5][6]
Table 1: Physicochemical Properties and Hazards of Nicotinamide
| Property | Value | Source |
| Physical State | Solid, crystalline powder or granules | [3] |
| Appearance | White or colorless | [3] |
| Odor | Nearly odorless | [3] |
| Melting Point | 128 - 131 °C | [3] |
| Boiling Point | 157 °C | [3] |
| Stability | Stable under normal temperature and conditions | [3][6] |
| GHS Hazard Statement | H319: Causes serious eye irritation | [4] |
| GHS Signal Word | Warning | [3] |
| Combustibility | May form combustible dust concentrations in air | [3][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [3][6] |
All handling procedures must comply with the standards set by the Occupational Safety and Health Administration (OSHA), specifically the Hazard Communication Standard (29 CFR 1910.1200) and the Laboratory Standard (29 CFR 1910.1450).[7][8] This includes maintaining access to the Safety Data Sheet (SDS), developing a comprehensive Chemical Hygiene Plan (CHP), and ensuring all personnel receive appropriate training.[9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is directly informed by the hazard assessment. The primary objective is to create effective barriers against the routes of exposure: ocular, dermal, and inhalation.
-
Eye and Face Protection: The Critical Mandate
-
Rationale: Nicotinamide is classified as a serious eye irritant (H319).[3][4] Direct contact between the crystalline powder and the eyes can cause significant damage.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures involving this compound.[3]
-
Recommended Practice: For tasks with a higher risk of dust generation, such as weighing or transferring large quantities, chemical splash goggles are required.[5] This provides a complete seal around the eyes, offering superior protection.
-
-
-
Hand Protection: Preventing Dermal Contact
-
Rationale: Although not classified as a primary skin irritant, prolonged contact should be avoided.[10] Chemical-resistant gloves prevent dermal exposure and contamination of laboratory surfaces.
-
Protocol:
-
Glove Selection: Nitrile or polychloroprene gloves are recommended for handling dry solids.[5]
-
Glove Integrity: Always inspect gloves for tears or degradation before use. For extended procedures, consider double-gloving or selecting gloves with a higher protection class and longer breakthrough time.[5]
-
Hygiene: Remove gloves using the proper technique to avoid contaminating your skin. Always wash hands thoroughly with soap and water after removing gloves.[3]
-
-
-
Body Protection: Shielding from Contamination
-
Respiratory Protection: Controlling Inhalation of Dust
-
Rationale: Inhalation of high concentrations of nicotinamide dust may cause respiratory irritation.[10] Furthermore, controlling dust is essential to mitigate the risk of a combustible dust explosion.[6]
-
Protocol:
-
Primary Control: All procedures that may generate dust (e.g., weighing, transferring, mixing) must be performed within a certified chemical fume hood or a ventilated enclosure to maintain exposure well below any established limits.[2][6]
-
Secondary Control: If engineering controls are insufficient to prevent dust generation, a NIOSH-approved particulate respirator (e.g., an N95 respirator) must be used.[6] Adherence to your institution's respiratory protection program, including fit-testing, is mandatory.
-
-
Operational Plan: From Receipt to Experiment
A systematic workflow minimizes risk and ensures procedural consistency.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container to ensure it is clearly labeled and free from leaks or damage.[5]
-
Store in a cool, dry, and well-ventilated area.[6]
-
Ensure the storage location is segregated from incompatible materials such as strong oxidizing agents.[3]
-
Keep the container tightly sealed when not in use.[6]
Step 2: Weighing and Handling Workflow
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles). Prepare the work surface within a chemical fume hood by laying down absorbent bench paper.
-
Ventilation: Confirm that the fume hood is operating correctly.
-
Handling: Use spatulas and weighing papers appropriate for handling fine powders. Take precautionary measures against static discharge, as dust can be combustible.[3]
-
Transfer: Open the container slowly to avoid creating airborne dust. Carefully transfer the required amount of this compound.
-
Sealing: Immediately and securely close the primary container.
-
Cleanup: Gently wipe down the spatula and work surface. Dispose of contaminated weighing paper and wipes in the designated chemical waste container.
Emergency and Disposal Plan
Preparedness for accidental releases and a clear disposal pathway are critical components of the safety protocol.
Emergency Spill Response
In the event of a spill, the following workflow should be initiated immediately.
Caption: Workflow for Responding to a this compound Spill.
Disposal Protocol
The key principle is that this compound is a stable isotope, meaning it is not radioactive .[1][] Therefore, disposal procedures are dictated by its chemical hazards and must comply with local, state, and federal regulations.
-
Chemical Waste Identification: All waste containing this compound, including surplus material and grossly contaminated items, must be classified as chemical waste.
-
Segregation: Do not mix this waste with general trash or other waste streams.[1] Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "this compound" as a constituent.[12]
-
Disposal: The sealed container must be disposed of through your institution's certified hazardous waste management program.[1][12] Never dispose of nicotinamide down the sanitary sewer.
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, ensuring both personal safety and regulatory compliance, thereby fostering a secure and productive research environment.
References
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds.
-
Redox. Safety Data Sheet Nicotinamide.
-
Benchchem. Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling of 13C-Labeled Compounds.
-
Fagron. SAFETY DATA SHEET 93772-NICOTINAMIDE.
-
Santa Cruz Biotechnology. Nicotinamide Safety Data Sheet.
-
Urgent.Supply. Best Practices for Storage of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States.
-
Fisher Scientific. SAFETY DATA SHEET - Nicotinamide.
-
BOC Sciences. How to Dispose the Waste from Isotope Labeling.
-
Altus Science. Material Safety Data Sheet - Acidified Nicotinamide.
-
Spill Containment Blog. OSHA Guidelines For Labeling Laboratory Chemicals.
-
Lab Manager Magazine. The OSHA Laboratory Standard.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
-
Apollo Scientific. Nicotinamide SAFETY DATA SHEET.
-
Weill Cornell Medicine. Guide to Isotope Management In Laboratories.
-
Newsome Lab. Sample Preparation Protocols for Stable Isotope Analysis.
-
Needle.Tube. Handling Hazardous Chemicals in a Medical Diagnostic Lab: Regulations, Guidelines, and Best Practices.
-
Sigma-Aldrich. SAFETY DATA SHEET - Nicotinamide.
-
Stericycle UK. How to Safely Dispose of Laboratory Waste?
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
-
ReAgent. Laboratory Waste Guide 2025.
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
Sources
- 1. moravek.com [moravek.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. redox.com [redox.com]
- 4. guinama.com [guinama.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 8. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 9. osha.gov [osha.gov]
- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
